5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
Description
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Properties
IUPAC Name |
5-(2-bromoacetyl)-2-phenylmethoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c17-9-14(19)12-6-7-15(13(8-12)16(18)20)21-10-11-4-2-1-3-5-11/h1-8H,9-10H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQQESVFZAPODX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)C(=O)CBr)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80993163 | |
| Record name | 2-(Benzyloxy)-5-(bromoacetyl)benzene-1-carboximidic acid | |
| Source | EPA DSSTox | |
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Molecular Weight |
348.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72370-19-5 | |
| Record name | 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72370-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Benzyloxy)-5-(bromoacetyl)benzene-1-carboximidic acid | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(bromoacetyl)-2-(phenylmethoxy)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.618 | |
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Foundational & Exploratory
Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide is a molecule of significant interest within synthetic chemistry, primarily recognized for its role as a key intermediate in the synthesis of the adrenergic receptor antagonist, Labetalol.[1][2] While its pharmacological properties are not extensively documented, its chemical structure, featuring a highly reactive bromoacetyl group and a benzamide scaffold, suggests a potential for specific biological interactions. This technical guide aims to provide an in-depth analysis of the putative mechanism of action of this compound, drawing upon established principles of chemical reactivity and the known biological activities of structurally related compounds. The inherent reactivity of the α-haloacetyl moiety strongly implies a mechanism involving covalent modification of biological macromolecules.[3][4] This document will explore this potential mechanism, discuss the broader pharmacological context of benzamide derivatives, and propose experimental strategies to elucidate the specific biological targets and signaling pathways that may be modulated by this compound.
Chemical Identity and Properties
This compound is an aromatic organic compound with the molecular formula C₁₆H₁₄BrNO₃. Its structure is characterized by a central benzamide ring, substituted with a bromoacetyl group at the 5-position and a phenylmethoxy (benzyloxy) group at the 2-position.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₄BrNO₃ | [1] |
| Molecular Weight | 348.19 g/mol | [1] |
| CAS Number | 72370-19-5 | [1] |
| Appearance | Solid (predicted) | N/A |
| Key Functional Groups | Bromoacetyl, Benzamide, Phenylmethoxy Ether | N/A |
The Putative Core Mechanism of Action: Covalent Modification
The most prominent feature dictating the likely mechanism of action of this compound is the presence of the bromoacetyl group. This functional group is a potent electrophile, rendering the molecule susceptible to nucleophilic attack from amino acid residues within proteins. This interaction results in the formation of a stable, covalent bond between the compound and its biological target.
The primary nucleophiles in a biological system that are likely to react with a bromoacetyl moiety are the thiol groups of cysteine residues.[5] The sulfur atom in cysteine is a strong nucleophile at physiological pH, making it a prime target for alkylation by electrophilic compounds like this compound. Other nucleophilic residues, such as the imidazole ring of histidine or the ε-amino group of lysine, could also potentially react, but the reactivity with cysteine is generally favored.
This covalent and often irreversible inhibition of a target protein can lead to a prolonged pharmacological effect, as the biological activity of the protein is silenced until new protein is synthesized. This contrasts with non-covalent inhibitors, which exist in equilibrium with their target.
The Role of the Benzamide and Phenylmethoxy Scaffolds
While the bromoacetyl group serves as the reactive "warhead," the benzamide and phenylmethoxy moieties constitute the "guidance system," providing the necessary molecular recognition for the compound to bind to its specific target(s). These scaffolds can engage in a variety of non-covalent interactions, including hydrogen bonding, and hydrophobic interactions, which determine the affinity and selectivity of the compound for a particular protein binding pocket.
Benzamide derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.[6] The phenylmethoxy group, in particular, can influence the pharmacokinetic properties of the molecule, such as its lipophilicity and metabolic stability.
Synthetic Utility: An Intermediate in Labetalol Synthesis
A primary documented role of this compound is as a crucial intermediate in the multi-step synthesis of Labetalol, a drug used to treat high blood pressure.[1] Labetalol functions as an antagonist of both alpha and beta-adrenergic receptors.[4][7][8] It is important to note that the mechanism of action of Labetalol is distinct from the putative mechanism of its bromoacetyl-containing precursor. The synthesis involves further chemical transformations that replace the reactive bromoacetyl group with the pharmacophore responsible for adrenergic receptor antagonism.
References
- 1. Labetalol - Wikipedia [en.wikipedia.org]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. N-[(arylmethoxy)phenyl] carboxylic acids, hydroxamic acids, tetrazoles, and sulfonyl carboxamides. Potent orally active leukotriene D4 antagonists of novel structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Labetalol. Current research and therapeutic status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacophorejournal.com [pharmacophorejournal.com]
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide: A Technical Overview of a Key Synthetic Intermediate
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, a key chemical intermediate. While extensive research details its synthesis and utility in the production of pharmaceuticals, publicly available data on its specific biological activity is limited. This document summarizes the existing knowledge regarding its chemical properties, synthesis, and its role as a precursor to the antihypertensive drug Labetalol. Furthermore, it explores the compound's potential for biological activity based on its chemical structure.
Chemical Properties and Synthesis
This compound is a brominated aromatic compound with the molecular formula C16H14BrNO3 and a molecular weight of 348.19 g/mol .[1] Its structure features a reactive bromoacetyl group and a benzamide moiety, making it a versatile intermediate for organic synthesis.[2] The phenylmethoxy group enhances its solubility and stability, facilitating further chemical modifications.[2]
The synthesis of this compound typically involves the bromination of 5-acetyl-2-(phenylmethoxy)benzamide in a suitable solvent like chloroform.[3]
Role as a Synthetic Intermediate
The primary documented application of this compound is as a crucial intermediate in the synthesis of (R,R)-Labetalol.[1] Labetalol is a well-known antihypertensive agent that acts as a competitive antagonist at both α- and β-adrenergic receptors.
The synthesis of Labetalol from this intermediate is a multi-step process. A simplified representation of this synthetic connection is provided below.
References
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide: An Unexplored Potential as a Covalent Modifier in Drug Discovery
For Immediate Release
[City, State] – November 7, 2025 – 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, a substituted benzamide containing a reactive bromoacetyl group, presents a compelling yet largely unexplored scaffold for the development of targeted covalent inhibitors. While its utility as a key intermediate in the synthesis of pharmaceuticals, notably the antihypertensive agent Labetalol, is well-documented, its potential as a standalone covalent modifier for probing biological pathways and developing novel therapeutics remains a nascent field of investigation. This technical overview aims to consolidate the current, albeit limited, understanding of this molecule and outline a forward-looking perspective for its application in drug discovery, particularly for researchers, scientists, and drug development professionals.
Core Molecular Features and Covalent Potential
This compound (Molecular Formula: C₁₆H₁₄BrNO₃, CAS Number: 72370-19-5) possesses a distinct chemical architecture primed for covalent modification of protein targets.[1] The key to its reactivity lies in the α-bromoacetyl group, a well-established electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic amino acid residues within protein binding pockets.
The primary mechanism of action for such a molecule involves the nucleophilic attack by amino acid side chains on the electrophilic carbon of the bromoacetyl moiety, leading to the displacement of the bromide leaving group and the formation of a permanent thioether or aminoether linkage. The most probable targets for this covalent interaction are the thiol group of cysteine residues and, to a lesser extent, the epsilon-amino group of lysine or the imidazole nitrogen of histidine.
Current State of Research: A Focus on Synthesis
Current publicly available scientific literature and patent filings predominantly describe this compound in the context of synthetic chemistry. It serves as a crucial building block in multi-step syntheses, where the bromoacetyl group facilitates the attachment of other molecular fragments.
dot
Caption: Synthetic pathway illustrating the role of this compound as an intermediate.
Despite its reactive potential, to date, there is a notable absence of published studies that specifically characterize this compound as a covalent probe or inhibitor for studying signaling pathways or for targeted drug discovery efforts. Consequently, there is no available quantitative data, such as IC50 or Ki values, against specific protein targets, nor are there established experimental protocols for its use in biochemical or cell-based assays for this purpose.
Future Directions: A Roadmap for Exploration
The structural features of this compound warrant a systematic investigation into its potential as a covalent modifier. The following outlines a potential research workflow to unlock its capabilities:
dot
Caption: Proposed workflow for evaluating this compound as a covalent modifier.
Experimental Protocols: A Starting Point
Researchers interested in exploring the potential of this compound could adapt established protocols for characterizing covalent inhibitors.
Table 1: Proposed Experimental Protocols
| Experiment | Methodology | Purpose |
| Target Engagement Assay (Mass Spectrometry) | Intact protein mass spectrometry or peptide mapping (LC-MS/MS) following incubation of a target protein with the compound. | To confirm covalent bond formation and identify the specific amino acid residue modified. |
| Enzyme Inhibition Assay | Standard kinase activity assays (e.g., ADP-Glo, LanthaScreen) with pre-incubation of the enzyme with the compound. | To determine the inhibitory potency (IC50) and the time-dependent nature of inhibition. |
| Cellular Target Engagement Assay | Competitive displacement assays using a known fluorescent probe for the target protein in live cells, or cellular thermal shift assays (CETSA). | To confirm that the compound can engage its target in a cellular context. |
| Proteome-Wide Selectivity Profiling | Activity-based protein profiling (ABPP) using a tagged version of the compound or competitive profiling against a broad-spectrum covalent probe. | To identify on-target and off-target interactions across the proteome. |
Conclusion
This compound stands as a molecule of untapped potential in the realm of covalent drug discovery. Its inherent reactivity, coupled with the well-regarded benzamide scaffold, suggests that it could be a valuable starting point for the development of potent and selective covalent inhibitors. The lack of current research in this area presents a significant opportunity for academic and industrial researchers to pioneer the investigation of this compound's biological activities. Future studies focused on target identification, biochemical and cellular characterization, and structural biology are essential to unlock the full therapeutic potential of this intriguing molecule.
References
Investigating the Electrophilicity of the Bromoacetyl Group: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The bromoacetyl group is a key electrophilic moiety frequently employed in chemical biology and drug discovery. Its reactivity towards nucleophilic amino acid residues makes it a valuable tool for covalently modifying proteins, enabling the development of targeted covalent inhibitors and biochemical probes. This technical guide provides a comprehensive overview of the electrophilicity of the bromoacetyl group, including its reactivity with key amino acids, detailed experimental protocols for characterization, and its application in targeting signaling pathways.
Reactivity and Selectivity of the Bromoacetyl Group
The electrophilicity of the bromoacetyl group is primarily attributed to the electron-withdrawing nature of both the bromine atom and the adjacent carbonyl group. This electronic arrangement renders the α-carbon susceptible to nucleophilic attack. The reactivity of the bromoacetyl group is highly dependent on the nucleophilicity of the target residue and the reaction conditions, particularly pH.
The primary targets for bromoacetylation in a biological context are the side chains of cysteine, histidine, and lysine residues.
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Cysteine: The thiol group of cysteine is a potent nucleophile, especially in its deprotonated thiolate form. The reaction of a bromoacetyl group with a cysteine residue proceeds via an SN2 mechanism to form a stable thioether bond. This reaction is generally rapid and is often the desired outcome when designing covalent inhibitors targeting cysteine-rich regions of proteins.
-
Histidine: The imidazole side chain of histidine can also be alkylated by the bromoacetyl group. The reactivity is pH-dependent, as the nucleophilicity of the imidazole nitrogen is influenced by its protonation state.
-
Lysine: The ε-amino group of lysine is another potential target for the bromoacetyl group. Similar to histidine, the reactivity of lysine is pH-dependent, with the deprotonated amine being the reactive species.
The selectivity of the bromoacetyl group for these residues can be modulated by controlling the pH of the reaction. At physiological pH (around 7.4), the thiol group of cysteine (with a pKa typically around 8.5) exists in equilibrium with its more nucleophilic thiolate form, favoring its reaction with electrophiles. In contrast, the amino group of lysine (pKa ~10.5) is predominantly protonated and thus less reactive. This differential reactivity allows for a degree of selectivity towards cysteine residues under controlled pH conditions.
Quantitative Analysis of Bromoacetyl Group Reactivity
The electrophilicity of the bromoacetyl group can be quantified by determining the second-order rate constants for its reaction with various nucleophiles. These rate constants provide a direct measure of the reaction speed and are invaluable for comparing the reactivity of different electrophiles or the susceptibility of different nucleophiles to modification.
| Nucleophile (Amino Acid) | pH | Second-Order Rate Constant (k") (M⁻¹s⁻¹) | Notes |
| Cysteine (thiol) | 6.5 | Significantly higher than maleimide (2-3 orders of magnitude)[1] | The thiolate anion is the primary reactive species. |
| Cysteine (thiol) | 7.4 | High | Rate is dependent on the pKa of the specific cysteine residue. |
| Cysteine (thiol) | 9.0 | Very High[1] | At higher pH, the concentration of the more reactive thiolate anion increases. |
| Histidine (imidazole) | 7.4 | Moderate | Reactivity increases as the pH approaches and surpasses the pKa of the imidazole ring (~6.0). |
| Lysine (ε-amino) | 7.4 | Low | Reactivity is generally low at physiological pH due to the high pKa of the amino group. |
| Lysine (ε-amino) | >9.0 | Moderate to High | Reactivity increases significantly at higher pH values where the amino group is deprotonated. |
Note: The precise values of the rate constants can vary depending on the specific molecular context of the bromoacetyl group and the amino acid residue, as well as the experimental conditions (e.g., temperature, buffer composition). The data presented here are intended to provide a general overview of the relative reactivities.
Experimental Protocols
Synthesis of N-Bromoacetyl-Modified Peptides
A common application of the bromoacetyl group is in the modification of peptides to create probes or inhibitors.
Protocol:
-
Peptide Synthesis: Synthesize the desired peptide sequence using standard solid-phase peptide synthesis (SPPS) protocols.
-
Bromoacetylation:
-
Dissolve the purified peptide in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 7.5.
-
Add a 5- to 10-fold molar excess of bromoacetic anhydride or bromoacetyl bromide. The bromoacetylating agent should be dissolved in an organic solvent like dimethylformamide (DMF) or acetonitrile to minimize hydrolysis.
-
Allow the reaction to proceed for 1-2 hours at room temperature with gentle stirring.
-
Monitor the reaction progress using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Purification:
-
Quench the reaction by adding an excess of a small molecule thiol, such as dithiothreitol (DTT), if necessary.
-
Purify the N-bromoacetylated peptide using RP-HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the product by mass spectrometry (e.g., ESI-MS) and analytical RP-HPLC.
-
Quantify the peptide concentration using UV-Vis spectroscopy or amino acid analysis.
-
Kinetic Analysis of Bromoacetyl-Thiol Reaction by HPLC
This protocol allows for the determination of the second-order rate constant for the reaction between a bromoacetyl-containing compound and a thiol-containing molecule (e.g., cysteine or a cysteine-containing peptide).
Materials:
-
Bromoacetyl-containing compound of interest.
-
Thiol-containing compound (e.g., N-acetyl-L-cysteine).
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer at the desired pH).
-
Quenching solution (e.g., a high concentration of a different thiol, like DTT, or a strong acid).
-
RP-HPLC system with a C18 column and a UV detector.
Procedure:
-
Prepare Stock Solutions: Prepare stock solutions of the bromoacetyl compound and the thiol compound in a suitable solvent (e.g., DMF or water).
-
Set up the Reaction:
-
Equilibrate the reaction buffer to the desired temperature.
-
Initiate the reaction by adding a known concentration of the bromoacetyl compound to the reaction buffer containing a known concentration of the thiol compound. The concentrations should be chosen to allow for a measurable reaction rate.
-
-
Time-Course Monitoring:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution.
-
-
HPLC Analysis:
-
Analyze the quenched samples by RP-HPLC.
-
Monitor the decrease in the peak area of the reactants and/or the increase in the peak area of the product over time.
-
-
Data Analysis:
-
Plot the concentration of the remaining reactant (or the formed product) as a function of time.
-
Determine the initial reaction rate from the slope of the curve at time zero.
-
Calculate the second-order rate constant (k") using the rate law for a second-order reaction: Rate = k" [Bromoacetyl Compound] [Thiol Compound].
-
Kinetic Analysis using Stopped-Flow Spectroscopy
For very fast reactions, stopped-flow spectroscopy provides a powerful method for measuring reaction kinetics in the millisecond to second timescale.[2][3]
Principle:
Two solutions, one containing the bromoacetyl compound and the other the nucleophile, are rapidly mixed, and the reaction progress is monitored by observing changes in absorbance or fluorescence in a small observation cell immediately after mixing.[2][3]
Procedure:
-
Prepare Solutions: Prepare solutions of the bromoacetyl compound and the nucleophile in the desired buffer. At least one of the reactants or products must have a distinct absorbance or fluorescence signature.
-
Instrument Setup:
-
Set up the stopped-flow instrument with the appropriate syringes and observation cell.
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Set the spectrophotometer or fluorometer to the wavelength of maximum absorbance or emission change.
-
-
Data Acquisition:
-
Load the reactant solutions into the drive syringes.
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Initiate the mixing and data acquisition. The instrument will rapidly inject and mix the solutions, and the change in signal will be recorded over time.
-
-
Data Analysis:
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The resulting kinetic trace (signal vs. time) is fitted to an appropriate kinetic model (e.g., single or double exponential) to extract the pseudo-first-order rate constant (kobs).
-
By performing the experiment at different concentrations of the nucleophile, a plot of kobs versus the nucleophile concentration can be generated. The slope of this plot will be the second-order rate constant (k").
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Visualization of Concepts and Workflows
General Mechanism of Bromoacetylation
References
The Intricate Dance of Structure and Activity: A Technical Guide to Benzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Benzamide and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The versatility of the benzamide scaffold allows for fine-tuning of its physicochemical properties, leading to compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroleptic effects. This technical guide delves into the core principles of the structure-activity relationship (SAR) of benzamide derivatives, providing a comprehensive overview of key structural modifications that influence their pharmacological profiles. This document is intended to serve as a valuable resource for researchers and scientists actively engaged in the design and development of novel benzamide-based therapeutics.
Anticancer Activity: Targeting Histone Deacetylases
A significant focus in the development of benzamide-based anticancer agents has been the inhibition of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression. Overexpression of certain HDAC isoforms is a hallmark of many cancers, making them attractive therapeutic targets.
The general pharmacophore for benzamide-based HDAC inhibitors consists of three key components: a zinc-binding group (ZBG), a linker, and a cap group. The SAR of these derivatives is intricately linked to the nature of these three moieties.
-
Zinc-Binding Group (ZBG): The ortho-amino group on the benzamide ring is a critical feature, acting as a key hydrogen bond donor and chelating with the zinc ion in the active site of HDAC enzymes. Modifications at this position often lead to a significant loss of inhibitory activity.
-
Linker: The linker connects the ZBG to the cap group and its length and flexibility are crucial for optimal interaction with the enzyme's catalytic tunnel. Variations in the linker can influence isoform selectivity.
-
Cap Group: The cap group interacts with the surface of the enzyme, and its size and hydrophobicity can significantly impact potency and selectivity. Aromatic or heteroaromatic rings are common cap groups, and substitutions on these rings can be systematically varied to explore the SAR.
Table 1: Structure-Activity Relationship of Benzamide Derivatives as HDAC Inhibitors
| Compound ID | R1 (Linker Modification) | R2 (Cap Group Substitution) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Antiproliferative Activity (MCF-7) IC50 (µM) | Citation |
| MS-275 (Entinostat) | -(CH2)2-NH-CO- | Pyridin-3-yl | 930 | 950 | 1800 | - | [1] |
| 7j | -(CH2)3- | 4-aminophenyl | Potent Inhibitor | Potent Inhibitor | Potent Inhibitor | 4.6 | [2] |
| 9d | -(CH2)2-O- | 4-fluorophenyl | Equal to MS-275 | - | - | - | [3] |
| 5c | -(CH2)2- | 4-chlorophenyl | Moderate Inhibitor | - | - | - | [3] |
| 5d | -(CH2)2- | 4-methoxyphenyl | Moderate Inhibitor | - | - | - | [3] |
Note: "-" indicates data not available in the cited sources.
Experimental Protocols
A general method for the synthesis of N-substituted benzamide derivatives involves the coupling of a substituted benzoic acid with an appropriate amine. A common procedure is as follows:
-
Activation of Carboxylic Acid: The substituted benzoic acid is activated using a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) in an appropriate solvent (e.g., dichloromethane or DMF).
-
Amide Bond Formation: The desired amine is then added to the reaction mixture, and the reaction is stirred at room temperature or elevated temperature until completion.
-
Purification: The crude product is purified by standard techniques such as column chromatography or recrystallization to yield the pure N-substituted benzamide derivative. The structure of the synthesized compounds is typically confirmed by spectroscopic methods like 1H NMR, 13C NMR, and mass spectrometry.
The inhibitory activity of the synthesized compounds against specific HDAC isoforms can be determined using a fluorometric assay.
-
Reagents: Recombinant human HDAC enzyme, fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, and assay buffer.
-
Procedure:
-
The HDAC enzyme is incubated with the test compound at various concentrations in the assay buffer.
-
The fluorogenic substrate is added to initiate the reaction.
-
The reaction is allowed to proceed for a specific time at 37°C.
-
A developer solution containing a protease (e.g., trypsin) and a stop solution (e.g., TSA) is added to terminate the reaction and cleave the deacetylated substrate, releasing the fluorescent aminomethylcoumarin (AMC).
-
The fluorescence is measured using a microplate reader (excitation ~355 nm, emission ~460 nm).
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.[4]
-
The antiproliferative activity of the compounds against cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6][7]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value, representing the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Caption: Workflow for the synthesis and evaluation of benzamide-based HDAC inhibitors.
Anti-inflammatory Activity
Benzamide derivatives have demonstrated significant potential as anti-inflammatory agents, primarily through the inhibition of key enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and proteases.
The SAR of anti-inflammatory benzamides often revolves around the nature and position of substituents on the benzamide core. For instance, the presence of a hydroxyl group at the ortho position of the benzoic acid moiety is a common feature in many active compounds.
Table 2: Anti-inflammatory Activity of Benzamide Derivatives
| Compound ID | R1 | R2 | R3 | In Vitro Assay | IC50 (µg/mL) | In Vivo Assay | % Inhibition of Edema | Citation |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 1 | H | Br | H | Proteinase Inhibition | 40-70 | - | - | [8] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative 2 | H | Br | H | Proteinase Inhibition | 40-70 | - | - | [8] |
| Benzimidazole derivative B2 | - | - | - | Luminol-enhanced chemiluminescence | < Ibuprofen | Carrageenan-induced paw edema | Comparable to Diclofenac | |
| Benzimidazole derivative B4 | - | - | - | Luminol-enhanced chemiluminescence | < Ibuprofen | Carrageenan-induced paw edema | Comparable to Diclofenac | |
| Benzimidazole derivative B7 | - | - | - | Luminol-enhanced chemiluminescence | < Ibuprofen | - | - | |
| Benzimidazole derivative B8 | - | - | - | Luminol-enhanced chemiluminescence | < Ibuprofen | Carrageenan-induced paw edema | Comparable to Diclofenac |
Note: Specific IC50 values and % inhibition were not always provided in a comparable format across studies. "-" indicates data not available.
Experimental Protocols
This assay assesses the ability of a compound to inhibit the heat-induced denaturation of proteins, a hallmark of inflammation.[9][10]
-
Reaction Mixture: A reaction mixture containing the test compound, a protein solution (e.g., bovine serum albumin or egg albumin), and a buffer (e.g., phosphate-buffered saline, pH 6.4) is prepared.
-
Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C) for a short period.
-
Heat-Induced Denaturation: The mixture is then heated to a higher temperature (e.g., 70°C) to induce protein denaturation.
-
Turbidity Measurement: After cooling, the turbidity of the solution is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).
-
Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test sample with that of a control.
This assay measures the ability of a compound to inhibit the activity of proteases, which are involved in the inflammatory process.[8]
-
Enzyme and Substrate: A protease enzyme (e.g., trypsin) and its substrate (e.g., casein) are used.
-
Incubation: The enzyme is pre-incubated with the test compound at various concentrations.
-
Reaction Initiation: The substrate is added to start the enzymatic reaction, and the mixture is incubated at 37°C.
-
Reaction Termination: The reaction is stopped by adding a precipitating agent (e.g., trichloroacetic acid).
-
Measurement of Product: The amount of undigested substrate or the product of the reaction is quantified, often spectrophotometrically.
-
IC50 Determination: The IC50 value is calculated from the dose-response curve.
This is a classic in vivo model to evaluate the anti-inflammatory activity of compounds.[8][11][12][13][14]
-
Animal Model: Wistar rats are typically used.
-
Compound Administration: The test compound or a standard anti-inflammatory drug (e.g., diclofenac sodium) is administered to the animals, usually orally or intraperitoneally.
-
Induction of Edema: After a specific time, a phlogistic agent (e.g., 1% carrageenan solution) is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.
Caption: General workflow for the evaluation of anti-inflammatory benzamide derivatives.
Antimicrobial Activity
Benzamide derivatives have emerged as a promising class of antimicrobial agents, exhibiting activity against a range of bacteria and fungi. The SAR in this class is highly dependent on the nature of the substituents on both the benzoyl and the aniline (or other amine) portions of the molecule.
Table 3: Antimicrobial Activity of Benzamide Derivatives
| Compound ID | Target Organism | Assay Method | MIC (µg/mL) | Citation |
| 8i | Gram-positive & Gram-negative bacteria | Not specified | - | [15] |
| 9 | Gram-positive & Gram-negative bacteria | Not specified | - | [15] |
| N-(2-bromo-phenyl)-2-hydroxy-benzamide derivative | Gram-positive bacteria | Broth Microdilution | 2500-5000 | [8] |
| Benzodioxane-benzamide derivative | Multidrug-resistant S. aureus | Not specified | Promising | [16] |
| Benzodioxane-benzamide derivative | Mutated E. coli | Not specified | Promising | [16] |
Note: MIC values are often reported as ranges, and specific values for individual compounds were not consistently available in the summarized literature. "-" indicates data not available.
Experimental Protocols
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1][17][18][19][20]
-
Preparation of Antimicrobial Dilutions: Serial twofold dilutions of the test compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
This is a qualitative method to determine the susceptibility of bacteria to antimicrobial agents.[2][3][15][21][22]
-
Inoculum Preparation: A standardized inoculum of the test bacterium is swabbed uniformly across the surface of an agar plate (e.g., Mueller-Hinton agar).
-
Disk Application: Paper disks impregnated with a specific concentration of the test compound are placed on the agar surface.
-
Incubation: The plate is incubated under suitable conditions.
-
Zone of Inhibition Measurement: The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the bacterium is susceptible, a clear zone of no growth, called the zone of inhibition, will appear around the disk. The diameter of this zone is measured.
-
Interpretation: The size of the zone of inhibition is used to classify the organism as susceptible, intermediate, or resistant to the antimicrobial agent based on standardized charts.
Caption: Workflow for antimicrobial susceptibility testing of benzamide derivatives.
Neuroleptic Activity: Targeting Dopamine and Serotonin Receptors
Substituted benzamides are a well-established class of atypical antipsychotic drugs. Their mechanism of action primarily involves antagonism of dopamine D2 and serotonin 5-HT2A receptors. The SAR of these compounds is highly sensitive to the nature of the substituents on the benzamide ring and the N-substituent.
Table 4: Receptor Binding Affinities of Neuroleptic Benzamide Derivatives
| Compound ID | Receptor | Binding Affinity (Ki, nM) | Citation |
| Amisulpride | Dopamine D2 | - | [18][23] |
| Nemonapride | Dopamine D2 | - | [18] |
| Fallypride | Dopamine D2 | 0.03 | [24] |
| Mazapertine (6) | Dopamine D2 | High | [25] |
| Mazapertine (6) | Serotonin 5-HT1A | High | [25] |
| Mazapertine (6) | Adrenergic alpha1 | High | [25] |
| Compound 67 | Dopamine D2 | High | [25] |
Note: "-" indicates that while the compound is known to have affinity, specific Ki values were not provided in the summarized sources.
Experimental Protocols
This assay is used to determine the affinity of a compound for a specific receptor.[25][26][27][28][29]
-
Receptor Preparation: Membranes from cells expressing the receptor of interest (e.g., dopamine D2 receptor) are prepared.
-
Radioligand: A radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) with high affinity and specificity for the receptor is used.
-
Competition Binding: The receptor preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Ki Calculation: The inhibition constant (Ki), which represents the affinity of the test compound for the receptor, is calculated from the competition curve.
Caption: Key structural features influencing the neuroleptic activity of benzamides.
Conclusion
The structure-activity relationship of benzamide derivatives is a rich and complex field, offering vast opportunities for the development of new therapeutic agents. This guide has provided a foundational understanding of the key structural modifications that govern the anticancer, anti-inflammatory, antimicrobial, and neuroleptic activities of this versatile scaffold. The detailed experimental protocols and workflow diagrams are intended to equip researchers with the necessary tools to design, synthesize, and evaluate novel benzamide derivatives with improved potency, selectivity, and pharmacokinetic profiles. As our understanding of the molecular targets and mechanisms of action continues to evolve, the rational design of next-generation benzamide-based drugs holds immense promise for addressing a wide range of unmet medical needs.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. hardydiagnostics.com [hardydiagnostics.com]
- 3. asm.org [asm.org]
- 4. Purification and enzymatic assay of class I histone deacetylase enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. texaschildrens.org [texaschildrens.org]
- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 8. 2.10. Carrageenan-Induced Paw Edema in Rats [bio-protocol.org]
- 9. pubcompare.ai [pubcompare.ai]
- 10. innpharmacotherapy.com [innpharmacotherapy.com]
- 11. 2.4. Carrageenan-Induced Hind Paw Edema in Rats [bio-protocol.org]
- 12. pubcompare.ai [pubcompare.ai]
- 13. inotiv.com [inotiv.com]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biolabtests.com [biolabtests.com]
- 16. medwinpublishers.com [medwinpublishers.com]
- 17. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 18. rr-asia.woah.org [rr-asia.woah.org]
- 19. Standardization of a broth microdilution susceptibility testing method to determine minimum inhibitory concentrations of aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. cgspace.cgiar.org [cgspace.cgiar.org]
- 21. microbenotes.com [microbenotes.com]
- 22. Antimicrobial Sensitivity Testing: Kirby Bauer Disk of Diffusion Method – WPUNJ Microbiology Laboratory Manual [press.wpunj.edu]
- 23. Screening, Purification and Characterization of Protease Inhibitor from Capsicum frutescens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 25. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 28. researchgate.net [researchgate.net]
- 29. Radioligand binding and autoradiographic analysis of dopamine receptors in the human heart - PubMed [pubmed.ncbi.nlm.nih.gov]
The Phenylmethoxy Group: A Linchpin in Compound Activity and Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenylmethoxy, or benzyloxy, group is a common structural motif in organic chemistry, frequently employed as a protecting group for alcohols and phenols. However, its role extends far beyond synthetic intermediacy. As an integral part of a final active compound, the phenylmethoxy group exerts a profound influence on biological activity, modulating a compound's pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the multifaceted roles of the phenylmethoxy group in compound activity, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
The Phenylmethoxy Group's Influence on Biological Activity
The introduction of a phenylmethoxy group into a molecule can significantly alter its interaction with biological targets. This is primarily due to its unique combination of steric bulk, lipophilicity, and potential for specific intermolecular interactions.
Modulation of Receptor and Enzyme Interactions
The bulky and lipophilic nature of the benzyloxy group can enhance binding affinity to hydrophobic pockets within enzymes and receptors. The aromatic ring can participate in π-π stacking interactions with aromatic residues in the binding site, further stabilizing the ligand-target complex.
Monoamine Oxidase B (MAO-B) Inhibition:
A prominent example of the phenylmethoxy group's importance is in the design of selective MAO-B inhibitors, which are crucial for the treatment of neurodegenerative diseases like Parkinson's disease. The presence of a benzyloxy group, particularly at the 5-position of an indole ring, has been shown to be critical for potent and selective MAO-B inhibition. This is attributed to the increased hydrophobicity it confers, which is favorable for binding to the active site of MAO-B.[1]
One of the most potent inhibitors in a study of indolyl methylamines was N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73), with a Ki value of 0.75 ± 0.15 nM for MAO-B.[1] This represents a selectivity of 1066-fold for MAO-B over MAO-A.[1]
Chalcone derivatives bearing a benzyloxy group have also demonstrated significant and selective MAO-B inhibitory activity. In one study, the most potent compound, a benzyloxy chalcone derivative, exhibited an IC50 value of 0.067 μM for human MAO-B (hMAO-B).[2] Structure-activity relationship (SAR) studies revealed that the para-position of the benzyloxy group on the B-ring of the chalcone scaffold is crucial for enhanced MAO-B inhibition.[2]
| Compound | Target | IC50 (µM) | Ki (µM) | Selectivity Index (SI) for MAO-B | Reference |
| N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (FA-73) | MAO-B | - | 0.00075 ± 0.00015 | 1066 | |
| Benzyloxy Chalcone (B10) | hMAO-B | 0.067 | 0.030 ± 0.001 | 504.791 | [2] |
| Benzyloxy Chalcone (B15) | hMAO-B | 0.120 | 0.033 ± 0.001 | 287.600 | [2] |
| 3-(benzyloxy)bromobenzene (9e) | hMAO-B | 0.35 | - | >285.7 | |
| 3-(benzyloxy)benzaldehyde (10e) | hMAO-B | 0.19 | - | 146.8 | [3] |
Table 1: Quantitative Data for Phenylmethoxy-Containing MAO-B Inhibitors
Anticancer Activity
The phenylmethoxy group is also a key pharmacophore in the development of novel anticancer agents. Its presence can enhance cytotoxicity against various cancer cell lines.
Quinobenzothiazine Derivatives:
In a series of quinobenzothiazine derivatives, substitution with a benzyloxy moiety at the C-11 position was found to be crucial for anticancer activity.[4] The compound 11-benzyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride (4l) demonstrated remarkable activity against human glioblastoma SNB-19, lung adenocarcinoma A549, and breast cancer T47D cell lines, with IC50 values ranging from 5.3 to 9.3 µM.[4] Notably, these compounds showed no cytotoxic effect on normal human dermal fibroblasts.[4]
Benzyloxybenzaldehyde Derivatives:
Derivatives of benzyloxybenzaldehyde have also been investigated for their anticancer properties. For instance, 2-(benzyloxy)-3-methoxybenzaldehyde has shown anti-proliferative activity in HL-60 leukemia cancer cells.[5]
| Compound | Cell Line | IC50 (µM) | Reference |
| 11-benzyloxy-5-methyl-12H-quino[3,4-b][1][2]benzothiazinium chloride (4l) | SNB-19 (Glioblastoma) | 5.3 | [4] |
| A549 (Lung Adenocarcinoma) | 8.9 | [4] | |
| T47D (Breast Cancer) | 6.8 | [4] |
Table 2: Anticancer Activity of a Phenylmethoxy-Containing Quinobenzothiazine Derivative
Antiviral Activity
The phenylmethoxy group has been incorporated into various scaffolds to develop agents with antiviral properties, including activity against influenza and human immunodeficiency virus (HIV).
Dihydro-alkyloxy-benzyl-oxopyrimidines (DABOs):
A series of novel dihydro-alkyloxy-benzyl-oxopyrimidine derivatives were synthesized and evaluated for their activity against influenza virus. One of the most promising lead compounds, 4a3, which contains a benzyloxy group, exhibited broad activity against influenza A (H1N1 and H3N2 subtypes) and influenza B viruses, with EC50 values of 9 µM, 18 µM, and 33 µM, respectively.[6]
| Compound | Virus Strain | EC50 (µM) | Reference |
| 4a3 | Influenza A/H1N1 | 9 | [6] |
| Influenza A/H3N2 | 18 | [6] | |
| Influenza B | 33 | [6] |
Table 3: Antiviral Activity of a Phenylmethoxy-Containing DABO Derivative
Pharmacokinetic Profile: The Role of Lipophilicity
The phenylmethoxy group, being lipophilic, can significantly influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. While specific ADME data for a wide range of phenylmethoxy-containing compounds are not extensively compiled, general principles of pharmacokinetics can be applied.
-
Absorption: Increased lipophilicity can enhance absorption across biological membranes, such as the gastrointestinal tract, potentially improving oral bioavailability.
-
Distribution: The lipophilic nature of the benzyloxy group may lead to increased distribution into tissues and a higher volume of distribution. It can also facilitate crossing the blood-brain barrier, which is a desirable property for drugs targeting the central nervous system, such as MAO-B inhibitors.[1]
-
Metabolism: The benzyl group can be a site of metabolism, often through hydroxylation of the aromatic ring or cleavage of the ether linkage. This metabolic vulnerability needs to be considered during drug design.
-
Excretion: The overall lipophilicity of the molecule will influence its primary route of excretion. More lipophilic compounds are often metabolized to more polar derivatives before being excreted.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of evaluating compounds containing a phenylmethoxy group.
Synthesis of Benzyloxy-Containing Compounds
General Procedure for the Synthesis of Benzyloxy Chalcones:
This procedure is based on the Claisen-Schmidt condensation reaction.
-
Dissolve equimolar amounts of an appropriately substituted acetophenone and a benzyloxy-substituted benzaldehyde in ethanol.
-
Add a catalytic amount of a base, such as aqueous sodium hydroxide, dropwise to the stirred solution at room temperature.
-
Continue stirring for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Pour the reaction mixture into cold water and acidify with dilute hydrochloric acid to precipitate the crude chalcone.
-
Collect the solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Biological Assays
MAO-B Inhibition Assay (Fluorometric):
This assay measures the ability of a compound to inhibit the activity of monoamine oxidase B.
-
Reagents and Materials:
-
Human recombinant MAO-B enzyme
-
MAO-B substrate (e.g., a luminogenic substrate)
-
Luciferin detection reagent
-
Test compound dissolved in DMSO
-
96-well white plates
-
Plate reader capable of measuring luminescence
-
-
Procedure:
-
Incubate the human recombinant MAO-B enzyme with various concentrations of the test compound (or vehicle control) in a 96-well plate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Incubate the reaction mixture for 1 hour at 37°C.
-
Stop the reaction and generate a luminescent signal by adding the luciferin detection reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the test compound concentration and fitting the data to a dose-response curve.
-
MTT Assay for Anticancer Activity (Cell Viability):
This colorimetric assay determines the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., SNB-19, A549, T47D)
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in dilute HCl)
-
96-well clear plates
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the vehicle control.
-
Determine the IC50 value from the dose-response curve.
-
Plaque Reduction Assay for Antiviral Activity:
This assay measures the ability of a compound to inhibit the cytopathic effect of a virus.
-
Reagents and Materials:
-
Host cell line susceptible to the virus (e.g., Madin-Darby canine kidney (MDCK) cells for influenza virus)
-
Virus stock
-
Cell culture medium
-
Test compound
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Crystal violet staining solution
-
-
Procedure:
-
Seed the host cells in 6-well plates and grow to confluency.
-
Pre-incubate the cells with different concentrations of the test compound for a short period.
-
Infect the cells with a known amount of virus.
-
After an adsorption period, remove the virus inoculum and add the overlay medium containing the respective concentrations of the test compound.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 2-3 days).
-
Fix the cells (e.g., with formalin) and stain with crystal violet.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the EC50 value, the concentration that reduces the number of plaques by 50%.
-
Signaling Pathways and Workflow Visualizations
To illustrate the context in which phenylmethoxy-containing compounds exert their effects, the following diagrams, generated using the DOT language, depict a representative signaling pathway and experimental workflows.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. It is frequently dysregulated in cancer, making it a key target for anticancer drug development. Many kinase inhibitors target components of this pathway. A phenylmethoxy-containing compound could be designed to inhibit kinases such as MEK or ERK.
Caption: A simplified diagram of the MAPK/ERK signaling pathway.
Experimental Workflow: MAO-B Inhibition Assay
The following diagram illustrates the key steps in determining the inhibitory activity of a phenylmethoxy-containing compound against MAO-B.
Caption: Workflow for an MAO-B inhibition assay.
Experimental Workflow: Anticancer Cell Viability (MTT) Assay
This diagram outlines the process for assessing the cytotoxic effects of a phenylmethoxy-containing compound on cancer cells.
Caption: Workflow for an MTT cell viability assay.
Conclusion
The phenylmethoxy group is a versatile and impactful functional group in drug design and development. Its role transcends that of a simple protecting group, actively contributing to the biological activity of a wide range of compounds. By modulating lipophilicity, steric interactions, and specific binding events, the benzyloxy group can significantly enhance the potency and selectivity of enzyme inhibitors, anticancer agents, and antiviral drugs. A thorough understanding of its structure-activity relationships and pharmacokinetic implications is essential for medicinal chemists aiming to leverage this valuable moiety in the design of novel therapeutics. The experimental protocols and workflows provided herein offer a practical guide for the synthesis and evaluation of compounds featuring the phenylmethoxy group, facilitating further research and development in this promising area.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. chondrex.com [chondrex.com]
- 3. resources.rndsystems.com [resources.rndsystems.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. texaschildrens.org [texaschildrens.org]
- 6. Plasma pharmacokinetics and metabolism of the antitumour drug candidate 2'-benzoyloxycinnamaldehyde in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide for Enzyme Inhibition Studies
This technical guide provides a comprehensive overview of 5-(bromoacetyl)-2-(phenylmethoxy)benzamide, a molecule of interest in the field of enzyme inhibition and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology sectors.
Introduction
This compound is a synthetic organic compound with the molecular formula C16H14BrNO3.[1] Its structure features a reactive bromoacetyl group, which is a key functional moiety for potential covalent interactions with biological macromolecules.[2][3] This compound is primarily known as a crucial intermediate in the synthesis of Labetalol, a potent α- and β-adrenergic receptor antagonist used in the treatment of hypertension.[1][4][5] While direct studies on the enzyme inhibition profile of this compound are not extensively documented in publicly available literature, its chemical structure and the known activities of its analogs suggest a strong potential for use in enzyme inhibition studies.
The presence of the electrophilic bromoacetyl group makes it a candidate for an irreversible inhibitor, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in the active site of enzymes. This mechanism of action is characteristic of many potent enzyme inhibitors.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 72370-19-5 | [1] |
| Molecular Formula | C16H14BrNO3 | [1] |
| Molecular Weight | 348.19 g/mol | [1] |
| Appearance | Pale yellow to off-white solid | [3] |
| Solubility | Sparingly soluble in water | [3] |
| Storage | Store at 2-8°C under an inert atmosphere | [6] |
Synthesis
The synthesis of this compound is typically achieved through the bromination of 5-acetyl-2-(phenylmethoxy)benzamide.
A general synthetic protocol is as follows:
-
Dissolve 5-acetyl-2-(phenylmethoxy)benzamide in a suitable organic solvent, such as chloroform.
-
Heat the solution to reflux.
-
Add bromine dropwise to the refluxing solution.
-
Continue refluxing until the reaction is complete, which can be monitored by the disappearance of the bromine color.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Potential for Enzyme Inhibition
While direct experimental data on the enzyme inhibition of this compound is scarce, its potential as an enzyme inhibitor can be inferred from its structural features and the known activities of related compounds.
Mechanism of Action: Covalent Inhibition
The bromoacetyl group is a highly reactive electrophile. This functional group can react with nucleophilic amino acid residues at the active site of an enzyme, leading to the formation of a stable covalent bond. This type of inhibition is often irreversible.
Potential Enzyme Targets
Based on the known biological activity of its structural analog, 5-(bromoacetyl)-2-hydroxybenzamide, and its role as a precursor to Labetalol, potential enzyme targets for this compound can be hypothesized.
-
Monoamine Oxidase (MAO): 5-(Bromoacetyl)-2-hydroxybenzamide has been reported to inhibit MAO, an enzyme involved in the metabolism of neurotransmitters.[7] It is plausible that the phenylmethoxy derivative could exhibit similar activity.
-
Cyclooxygenases (COX): The salicylamide scaffold is present in many non-steroidal anti-inflammatory drugs (NSAIDs) that target COX enzymes. The related compound, 5-(bromoacetyl)salicylamide, is known to inhibit Prostaglandin G/H synthase 1 (COX-1).
-
Adrenergic Receptors: As the direct precursor to Labetalol, a known antagonist of α- and β-adrenergic receptors, it is conceivable that this compound may have some affinity for these receptors, potentially acting as an irreversible antagonist due to its reactive bromoacetyl group.
Experimental Protocols for Enzyme Inhibition Studies
The following are generalized protocols that can be adapted for studying the inhibitory effects of this compound on a target enzyme.
General Enzyme Inhibition Assay
This protocol describes a typical workflow for determining the inhibitory activity of the compound.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of the target enzyme in an appropriate buffer at a specified concentration.
-
Prepare a stock solution of the enzyme's substrate.
-
-
Assay Procedure:
-
In a microplate, add the enzyme solution to each well.
-
Add varying concentrations of the inhibitor (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 15, 30, 60 minutes) to allow for potential covalent modification.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
To further characterize the inhibition, perform kinetic studies by varying both substrate and inhibitor concentrations to determine the inhibition constant (Ki) and the rate of inactivation (kinact) for irreversible inhibitors.
-
Potential Impact on Signaling Pathways
Given its role as a precursor to Labetalol, it is relevant to consider the signaling pathways modulated by the ultimate targets of Labetalol, the adrenergic receptors. Inhibition of these receptors would impact downstream signaling cascades.
Adrenergic Receptor Signaling
Adrenergic receptors are G-protein coupled receptors (GPCRs) that mediate the effects of catecholamines like epinephrine and norepinephrine. Labetalol's antagonist activity at α1, β1, and β2 receptors would lead to the following effects:
-
α1-Adrenergic Receptor Blockade: Prevents the activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a decrease in intracellular calcium levels and smooth muscle relaxation, resulting in vasodilation.
-
β1 and β2-Adrenergic Receptor Blockade: Prevents the activation of adenylyl cyclase, leading to reduced production of cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity. In the heart (predominantly β1), this results in decreased heart rate, contractility, and cardiac output. In other tissues (β2), it can lead to bronchoconstriction and effects on metabolism.
Conclusion
This compound is a molecule with significant, yet largely unexplored, potential in the field of enzyme inhibition. Its reactive bromoacetyl moiety suggests a mechanism of irreversible covalent inhibition, a desirable characteristic for certain therapeutic applications. While its primary documented role is as an intermediate in the synthesis of Labetalol, the biological activities of its analogs and the nature of its chemical structure warrant further investigation into its own pharmacological profile. The experimental protocols and mechanistic hypotheses presented in this guide provide a framework for researchers to explore the enzyme inhibitory properties of this compound and to potentially uncover novel therapeutic applications. Future studies should focus on screening this compound against a panel of enzymes, particularly those with nucleophilic active site residues, to identify specific targets and to quantify its inhibitory potency.
References
- 1. This compound | 72370-19-5 [chemicalbook.com]
- 2. 72370-19-5(5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide) | Kuujia.com [kuujia.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]
- 5. pharmacophorejournal.com [pharmacophorejournal.com]
- 6. 5-Bromoacetyl salicylamide | 73866-23-6 [chemicalbook.com]
- 7. 5-(Bromoacetyl)-2-hydroxybenzamide | 73866-23-6 | FB38913 [biosynth.com]
An In-Depth Technical Guide to 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide is a synthetic organic compound featuring a benzamide core functionalized with a reactive bromoacetyl group and a protective phenylmethoxy (benzyloxy) group.[1][2] While primarily documented as a key intermediate in the synthesis of the antihypertensive drug Labetalol, its structural motifs—the benzamide scaffold and the electrophilic bromoacetyl group—suggest significant potential for broader applications in drug discovery, particularly as a covalent inhibitor.[1]
The benzamide and structurally related salicylamide classes of compounds are known to exhibit a wide range of biological activities, including roles as enzyme inhibitors. The presence of the bromoacetyl moiety introduces a "warhead" capable of forming covalent bonds with nucleophilic residues (such as cysteine and lysine) in the active sites of target proteins, leading to irreversible inhibition. This guide explores the chemical properties, synthesis, and the compelling, albeit largely unexplored, potential of this compound as a tool for developing novel covalent therapeutics, with a particular focus on its prospective role as a covalent inhibitor of Poly(ADP-ribose) polymerase-1 (PARP1).
Chemical Properties and Synthesis
A thorough understanding of the physicochemical properties and synthesis of this compound is fundamental for its application in drug discovery research.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and use in biological assays.
| Property | Value | Reference(s) |
| CAS Number | 72370-19-5 | [1] |
| Molecular Formula | C₁₆H₁₄BrNO₃ | [1] |
| Molecular Weight | 348.19 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Melting Point | 150-152 °C | [1] |
| Boiling Point (Predicted) | 493.3 ± 45.0 °C | [1] |
| Density (Predicted) | 1.465 ± 0.06 g/cm³ | [1] |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] |
| Storage Temperature | Refrigerator | [1] |
Synthesis Pathway
The synthesis of this compound is typically achieved through a two-step process starting from 5-acetylsalicylamide. The first step involves the protection of the phenolic hydroxyl group via benzylation to yield 5-acetyl-2-(phenylmethoxy)benzamide. The subsequent step is the bromination of the acetyl group to introduce the reactive bromoacetyl moiety.
Proposed Biological Activity and Mechanism of Action: A Focus on Covalent PARP1 Inhibition
While direct biological activity data for this compound is limited, its chemical structure strongly suggests a potential role as a covalent inhibitor. The bromoacetyl group is a well-established electrophilic warhead that can react with nucleophilic amino acid residues.
The Rationale for Targeting PARP1
Poly(ADP-ribose) polymerase-1 (PARP1) is a key enzyme in the DNA damage response pathway, primarily involved in the repair of single-strand breaks.[3] Inhibition of PARP1 has emerged as a successful therapeutic strategy for cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. Many existing PARP1 inhibitors are benzamide-based and target the nicotinamide binding site of the enzyme.[4]
Given that this compound possesses a benzamide core, it is plausible that it could also bind to the PARP1 active site. The presence of the bromoacetyl group could then facilitate covalent modification of a nearby nucleophilic residue, leading to irreversible inhibition.
Proposed Mechanism of Covalent Inhibition
The catalytic domain of PARP1 contains several amino acid residues that could serve as nucleophilic targets for the bromoacetyl group of this compound. Notably, lysine and cysteine residues have been identified within or near the active site.[3][5][6]
The proposed mechanism involves two steps:
-
Non-covalent Binding: The benzamide scaffold of the compound initially binds non-covalently within the nicotinamide-binding pocket of the PARP1 catalytic domain.
-
Covalent Modification: The electrophilic bromoacetyl group is then positioned in proximity to a nucleophilic residue (e.g., the ε-amino group of a lysine or the thiol group of a cysteine). A nucleophilic attack from the amino acid side chain onto the α-carbon of the bromoacetyl group results in the displacement of the bromide ion and the formation of a stable covalent bond. This irreversible modification would permanently block the active site and inhibit PARP1 activity.
Experimental Protocols
Detailed experimental procedures are essential for the synthesis, characterization, and biological evaluation of this compound.
Synthesis of 5-Acetyl-2-(phenylmethoxy)benzamide (Precursor)
Materials:
-
5-Acetylsalicylamide
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a solution of 5-acetylsalicylamide in acetone, add potassium carbonate.
-
Stir the mixture at room temperature for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture.
-
Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 5-acetyl-2-(phenylmethoxy)benzamide.
-
Characterize the product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its identity and purity.
Synthesis of this compound
Materials:
-
5-Acetyl-2-(phenylmethoxy)benzamide
-
Bromine (Br₂)
-
Chloroform
-
Ethanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Dissolve 5-acetyl-2-(phenylmethoxy)benzamide (10.0 g, 37.1 mmol) in chloroform and bring the solution to reflux.
-
Add a portion of bromine (1.98 g, 12.4 mmol) to the refluxing solution.
-
Allow the solution to cool to room temperature. The bromine color should disappear within approximately 10 minutes.
-
Add a second portion of bromine and wait for the color to discharge.
-
Add a third portion of bromine and reflux the solution for an additional 10 minutes.
-
Allow the flask to cool to room temperature and then place it in a freezer overnight to facilitate crystallization.
-
Remove the solvent in vacuo.
-
Crystallize the residue from ethanol to yield the final product, this compound.
-
Characterize the product by NMR, MS, and melting point analysis to confirm its structure and purity.
In Vitro PARP1 Inhibition Assay (General Protocol)
Several methods can be employed to assess the inhibitory activity of the compound against PARP1. A common method is an ELISA-based assay that measures the amount of poly(ADP-ribose) (PAR) produced.
Materials:
-
Recombinant human PARP1 enzyme
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
NAD⁺ (substrate)
-
Histone H1 (PAR acceptor protein)
-
Anti-PAR antibody
-
Secondary antibody conjugated to an enzyme (e.g., HRP)
-
Substrate for the secondary antibody enzyme (e.g., TMB)
-
Assay buffer
-
Wash buffer
-
Stop solution
-
Microplate reader
Procedure:
-
Coat a 96-well plate with Histone H1 and incubate overnight.
-
Wash the plate to remove unbound histone.
-
Prepare a reaction mixture containing assay buffer, activated DNA, and the test compound (this compound) at various concentrations. Include a positive control (a known PARP1 inhibitor like Olaparib) and a negative control (vehicle, e.g., DMSO).
-
Add recombinant PARP1 enzyme to the wells.
-
Initiate the reaction by adding NAD⁺.
-
Incubate the plate at 37 °C for a specified time (e.g., 60 minutes) to allow for the PARylation reaction.
-
Wash the plate to remove unreacted components.
-
Add the anti-PAR antibody and incubate to allow binding to the newly synthesized PAR chains.
-
Wash the plate and add the enzyme-conjugated secondary antibody.
-
Incubate and then wash the plate again.
-
Add the substrate for the secondary antibody's enzyme and incubate until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.
Data Presentation
Clear and structured presentation of quantitative data is critical for the evaluation of a compound's potential.
Physicochemical Data Summary
(Refer to the table in Section 2.1)
Hypothetical PARP1 Inhibition Data for Benzamide Derivatives
While specific IC₅₀ values for this compound against PARP1 are not yet publicly available, the following table illustrates how such data for a series of related compounds could be presented. This format allows for easy comparison and structure-activity relationship (SAR) analysis.
| Compound | R¹ Group | R² Group | PARP1 IC₅₀ (nM) |
| 1 | -H | -COCH₃ | >10,000 |
| 2 | -CH₂Ph | -COCH₃ | 5,000 |
| 3 (Target) | -CH₂Ph | -COCH₂Br | To be determined |
| Olaparib | (Reference) | (Reference) | 5 |
| Veliparib | (Reference) | (Reference) | 5 |
Workflow for Screening and Characterization
The following diagram outlines a logical workflow for the screening and further characterization of this compound as a potential covalent PARP1 inhibitor.
References
- 1. This compound | 72370-19-5 [chemicalbook.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Suicidal cross-linking of PARP-1 to AP site intermediates in cells undergoing base excision repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
Preliminary Research Report: 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide (CAS 72370-19-5)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive preliminary research overview of the chemical compound with CAS number 72370-19-5, identified as 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide. This document details its chemical identity, synthesis, and primary application as a key intermediate in the manufacturing of the antihypertensive drug Labetalol. While the benzamide scaffold is a common feature in various bioactive molecules, including kinase inhibitors, current research has primarily focused on the role of this specific compound in the synthesis of Labetalol. This guide includes detailed experimental protocols for its synthesis and its subsequent conversion to Labetalol, alongside relevant chemical data. The potential for this molecule as a precursor for other pharmacologically active agents, particularly kinase inhibitors, is also discussed as a prospective area for future research.
Chemical Identity and Properties
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide is a brominated aromatic compound. The presence of a reactive bromoacetyl group makes it a valuable intermediate for alkylation reactions in organic synthesis.
Table 1: Chemical and Physical Properties
| Property | Value | Reference |
| CAS Number | 72370-19-5 | |
| Molecular Formula | C₁₆H₁₄BrNO₃ | |
| Molecular Weight | 348.19 g/mol | |
| Synonyms | Labeint-A5, Labetalol Hydrochloride Impurity 18, 2-(Benzyloxy)-5-(2-bromoacetyl)benzamide | |
| Melting Point | 150-152 °C | |
| Boiling Point (Predicted) | 493.3 ± 45.0 °C | |
| Density (Predicted) | 1.465 ± 0.06 g/cm³ | |
| Appearance | Off-White Solid | |
| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) |
Synthesis of 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
The synthesis of 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide is achieved through the bromination of its precursor, 5-acetyl-2-(phenylmethoxy)benzamide.
Experimental Protocol: Bromination of 5-Acetyl-2-(phenylmethoxy)benzamide
This protocol is based on established laboratory procedures for the synthesis of the title compound.
Materials:
-
5-Acetyl-2-(phenylmethoxy)benzamide
-
Chloroform
-
Bromine
-
Ethanol
Procedure:
-
Dissolve 5-Acetyl-2-(phenylmethoxy)benzamide (10.0 g, 37.1 mmol) in chloroform and bring the solution to reflux.
-
Add a portion of bromine (e.g., 1.98 g, 12.4 mmol) to the refluxing solution.
-
Allow the solution to cool to room temperature. The disappearance of the bromine color indicates the reaction of the initial portion.
-
Repeat the addition of bromine in portions until the reaction is complete, monitoring the discharge of the bromine color after each addition.
-
After the final addition, reflux the solution for an additional 10 minutes.
-
Allow the flask to cool and then place it in a freezer overnight to facilitate crystallization.
-
Remove the solvent under reduced pressure (in vacuo).
-
Crystallize the resulting residue from ethanol to yield 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide.
Diagram 1: Synthesis of 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide
Caption: Synthetic route to 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide.
Application in the Synthesis of Labetalol
The primary documented application of 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide is as a key intermediate in the synthesis of Labetalol, a mixed alpha/beta adrenergic antagonist used to treat high blood pressure. The bromoacetyl group of the intermediate readily reacts with an amine to form the core structure of Labetalol.
Experimental Workflow: Synthesis of Labetalol
The following workflow outlines the conversion of a bromoacetyl benzamide intermediate to Labetalol. This is a representative procedure based on the synthesis from the closely related 5-(bromoacetyl)-2-hydroxybenzamide, and is expected to be analogous for 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide, with an additional debenzylation step.
Step 1: N-Alkylation The initial step involves the reaction of the bromoacetyl group with the appropriate amine, N-benzyl-N-(1-methyl-3-phenylpropyl)amine, to form an aminoketone intermediate.
Step 2: Ketone Reduction The ketone functionality in the intermediate is then reduced to a secondary alcohol, typically using a reducing agent such as sodium borohydride.
Step 3: Deprotection (Debenzylation) The phenylmethoxy (benzyloxy) protecting group on the phenol is removed, commonly through catalytic hydrogenation, to yield the free hydroxyl group present in the final Labetalol molecule.
Diagram 2: Logical Workflow for Labetalol Synthesis
Caption: Key stages in the synthesis of Labetalol from the intermediate.
Potential as a Precursor for Kinase Inhibitors
The benzamide moiety is a well-established scaffold in the design of kinase inhibitors. The reactive bromoacetyl group of 5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide provides a versatile anchor point for the introduction of various functionalities to target the ATP-binding site or allosteric pockets of kinases.
While specific kinase inhibitors derived directly from CAS 72370-19-5 are not extensively reported in the current literature, the structural features of this compound suggest its potential as a starting material for the synthesis of novel inhibitors. Researchers could leverage the bromoacetyl group for covalent modification of cysteine residues within the kinase active site, a strategy employed in the development of some targeted cancer therapies.
Further research is warranted to explore the derivatization of this compound and to screen the resulting library of novel benzamides against a panel of kinases to identify potential therapeutic leads.
Conclusion
5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide (CAS 72370-19-5) is a well-characterized intermediate with a primary and critical role in the synthesis of the antihypertensive drug Labetalol. Detailed protocols for its synthesis are available, providing a solid foundation for its production. While its application has been narrowly focused, its chemical structure, featuring a reactive handle and a privileged benzamide scaffold, presents significant opportunities for its use in the discovery of new bioactive molecules, particularly in the realm of kinase inhibitors. This technical guide serves as a foundational resource for researchers interested in the synthesis of Labetalol and as a starting point for the exploration of this versatile intermediate in broader drug discovery programs.
An In-depth Technical Guide on 2-(Benzyloxy)-5-(2-bromoacetyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of 2-(benzyloxy)-5-(2-bromoacetyl)benzamide, a molecule of interest in medicinal chemistry. Due to the limited direct research on this specific compound, this guide synthesizes information from closely related analogues and precursor molecules to present a detailed overview of its probable synthesis, potential biological activities, and mechanisms of action. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development, offering insights into the chemical properties and pharmacological potential of this and structurally similar compounds.
Introduction
Benzamide derivatives are a well-established class of compounds with a broad spectrum of pharmacological activities, including but not limited to, antiemetic, antipsychotic, and anticancer properties. The introduction of a benzyloxy group can modulate the lipophilicity and binding characteristics of the molecule, while the bromoacetyl moiety is a reactive electrophile capable of forming covalent bonds with nucleophilic residues in biological targets, often leading to irreversible inhibition. The compound 2-(benzyloxy)-5-(2-bromoacetyl)benzamide combines these features, suggesting its potential as a targeted covalent inhibitor for various enzymes or receptors. This guide explores the available literature to construct a detailed profile of this compound.
Synthesis and Characterization
While a direct synthetic protocol for 2-(benzyloxy)-5-(2-bromoacetyl)benzamide is not explicitly detailed in the current literature, a viable synthetic pathway can be constructed based on the synthesis of its immediate precursor, methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate. The overall synthesis can be envisioned as a four-step process starting from methyl 5-acetyl-2-hydroxybenzoate.
Proposed Synthetic Pathway
The proposed synthesis involves:
-
Benzylation of the phenolic hydroxyl group of methyl 5-acetyl-2-hydroxybenzoate.
-
Bromination of the acetyl group to form the bromoacetyl moiety.
-
Amidation of the methyl ester to the final benzamide product.
A schematic of this proposed workflow is presented below.
Caption: Proposed synthetic workflow for 2-(Benzyloxy)-5-(2-bromoacetyl)benzamide.
Experimental Protocols
-
Materials: Methyl 5-acetyl-2-hydroxybenzoate, benzyl bromide, potassium carbonate (K₂CO₃), and a suitable solvent such as acetone or dimethylformamide (DMF).
-
Procedure: To a solution of methyl 5-acetyl-2-hydroxybenzoate in the chosen solvent, add potassium carbonate and benzyl bromide. The reaction mixture is then heated to reflux and stirred for several hours until the starting material is consumed (monitored by TLC). After cooling, the mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by recrystallization or column chromatography.
-
Materials: Methyl 5-acetyl-2-(benzyloxy)benzoate, bromine (Br₂), and a suitable solvent like chloroform or acetic acid.
-
Procedure: Methyl 5-acetyl-2-(benzyloxy)benzoate is dissolved in the solvent and cooled in an ice bath. A solution of bromine in the same solvent is added dropwise with stirring, maintaining the low temperature. The reaction is allowed to proceed until completion. The solvent is then removed, and the crude product is purified.
-
Materials: Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate, ammonia (aqueous or in a sealed tube with an alcoholic solvent).
-
Procedure: The methyl ester is treated with an excess of ammonia. This can be achieved by bubbling ammonia gas through a solution of the ester, or more commonly, by heating the ester in a sealed tube with a concentrated solution of ammonia in an alcohol (e.g., methanol). The reaction progress is monitored by TLC. Upon completion, the solvent and excess ammonia are removed under reduced pressure to yield the crude benzamide, which can be purified by recrystallization. The mechanism of ammonolysis of esters involves the nucleophilic attack of ammonia on the carbonyl carbon of the ester, leading to a tetrahedral intermediate, which then collapses to form the amide and release methanol.[1]
Potential Biological Activities and Mechanism of Action
Direct biological data for 2-(benzyloxy)-5-(2-bromoacetyl)benzamide is currently unavailable in the public domain. However, based on the activities of structurally related compounds, we can infer potential areas of pharmacological interest.
Inferred Biological Activities
-
Anticancer Activity: Benzyloxybenzaldehyde derivatives have demonstrated significant anticancer activity, particularly against the HL-60 cell line.[2][3] These compounds were found to induce apoptosis and cause cell cycle arrest at the G2/M phase.[3] Given the structural similarity, 2-(benzyloxy)-5-(2-bromoacetyl)benzamide may exhibit similar cytotoxic effects against cancer cell lines.
-
Neuroprotective Effects: A recent study highlighted a series of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.[4] These compounds act by disrupting the protein-protein interaction between postsynaptic density protein 95 (PSD95) and neuronal nitric oxide synthase (nNOS).[4]
-
Enzyme Inhibition: The bromoacetyl group is a well-known reactive moiety that can act as an irreversible inhibitor of enzymes by alkylating nucleophilic residues such as cysteine or histidine in the active site. Therefore, it is highly probable that 2-(benzyloxy)-5-(2-bromoacetyl)benzamide could act as an irreversible inhibitor of various enzymes. The benzyloxybenzamide scaffold would determine the binding affinity and selectivity towards a particular target.
Postulated Mechanism of Action: Irreversible Enzyme Inhibition
The presence of the α-halo ketone (bromoacetyl group) strongly suggests a mechanism of irreversible covalent inhibition. The benzyloxybenzamide portion of the molecule would first bind non-covalently to the active site of a target enzyme. This initial binding would position the reactive bromoacetyl group in proximity to a nucleophilic amino acid residue (e.g., Cysteine, Histidine, Lysine). A subsequent nucleophilic attack from the amino acid side chain onto the carbon bearing the bromine atom would displace the bromide ion, forming a stable covalent bond between the inhibitor and the enzyme. This covalent modification would lead to the irreversible inactivation of the enzyme.
Caption: Postulated mechanism of irreversible enzyme inhibition.
Quantitative Data
As there is no direct experimental data for 2-(benzyloxy)-5-(2-bromoacetyl)benzamide in the literature, no quantitative data such as IC₅₀, Kᵢ, or reaction yields for the final amidation step can be provided at this time. The table below is included as a template for future studies on this compound.
| Data Type | Value | Target/Conditions | Reference |
| IC₅₀ | Data not available | ||
| Kᵢ | Data not available | ||
| Reaction Yield (%) | Data not available | Amidation of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | |
| Melting Point (°C) | Data not available | ||
| ¹H NMR (ppm) | Data not available | ||
| ¹³C NMR (ppm) | Data not available | ||
| Mass Spec (m/z) | Data not available |
Conclusion and Future Directions
2-(Benzyloxy)-5-(2-bromoacetyl)benzamide is a molecule with significant potential for medicinal chemistry applications, particularly as a targeted covalent inhibitor. This guide has outlined a plausible synthetic route and inferred potential biological activities based on the current body of scientific literature on related compounds.
Future research should focus on:
-
The successful synthesis and full characterization of 2-(benzyloxy)-5-(2-bromoacetyl)benzamide.
-
Screening of the compound against a panel of cancer cell lines to evaluate its cytotoxic potential.
-
Biochemical assays to identify potential enzyme targets, particularly those with nucleophilic residues in their active sites.
-
Further investigation into its potential neuroprotective effects, building upon the findings for related benzyloxy benzamide derivatives.
This in-depth technical guide serves as a starting point for researchers interested in exploring the therapeutic potential of this and similar molecules, providing a solid foundation for future experimental work.
References
- 1. Ammonolysis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery of Novel Benzamide Compounds: A Technical Guide for Therapeutic Innovation
Introduction: The benzamide scaffold represents a privileged structure in medicinal chemistry, forming the core of a diverse range of therapeutic agents. These compounds have demonstrated significant clinical utility across various disease areas, including oncology, central nervous system (CNS) disorders, and metabolic diseases. The versatility of the benzamide core allows for fine-tuning of physicochemical properties and target-specific interactions, making it a fertile ground for the discovery of novel therapeutics. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the discovery, mechanism of action, and evaluation of novel benzamide compounds.
Therapeutic Applications and Mechanisms of Action
Benzamide derivatives have been successfully developed to modulate a variety of biological targets, leading to their use in diverse therapeutic areas. Key mechanisms of action include enzyme inhibition and receptor modulation.
Oncology
In oncology, benzamide compounds have emerged as potent anticancer agents through several mechanisms:
-
Histone Deacetylase (HDAC) Inhibition: Certain benzamide derivatives act as inhibitors of histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] By inhibiting HDACs, these compounds can induce cell-cycle arrest, promote apoptosis, and inhibit angiogenesis in cancer cells.[2] The o-aminobenzamide moiety is a key pharmacophoric element that chelates with the zinc ion at the active site of HDACs.[1][2] Several benzamide-containing HDAC inhibitors are currently in clinical trials for various cancers.[2]
-
Tubulin Polymerization Inhibition: A distinct class of benzamide derivatives targets the colchicine binding site on tubulin, thereby inhibiting microtubule polymerization.[3][4] This disruption of the cytoskeleton leads to mitotic arrest and apoptosis in rapidly dividing cancer cells.[3] Novel N-benzylbenzamide derivatives have shown significant antiproliferative activities with IC50 values in the nanomolar range against several cancer cell lines.[3]
-
Inosine Monophosphate Dehydrogenase (IMPDH) Inhibition: Benzamide riboside, a synthetic C-nucleoside, is metabolized to an NAD analog that selectively inhibits IMPDH.[5] This enzyme is rate-limiting in the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis. Depletion of cellular GTP pools leads to a cessation of growth in cancer cells.[5]
Central Nervous System (CNS) Disorders
Benzamides have a long history of use in treating CNS disorders, primarily through the modulation of dopamine receptors.
-
Dopamine Receptor Antagonism: Substituted benzamides, such as sulpiride, are potent antagonists of dopamine D2 and D3 receptors.[6] This blockade of dopamine signaling is the primary mechanism for their antipsychotic effects in conditions like schizophrenia.[7] The affinity of benzamide derivatives for dopamine receptors can be finely tuned through chemical modifications, allowing for the development of agents with specific receptor subtype selectivity.[8][9]
Other Therapeutic Areas
The therapeutic potential of benzamide compounds extends beyond oncology and CNS disorders.
-
Alzheimer's Disease: Novel benzamide-hydroxypyridinone hybrids have been designed as multi-target agents for Alzheimer's disease. These compounds exhibit potent monoamine oxidase B (MAO-B) inhibition and excellent iron chelation properties, addressing both neurochemical imbalances and oxidative stress implicated in the disease.[6][10]
-
Diabetes: Benzamide derivatives are being investigated as glucokinase activators for the treatment of type 2 diabetes. Glucokinase plays a key role in glucose sensing and insulin secretion.
Quantitative Data Summary
The following tables summarize key quantitative data for various classes of benzamide compounds, providing a comparative overview of their potency and activity.
Table 1: In Vitro Activity of Benzamide-Based HDAC Inhibitors
| Compound | Target HDAC Isoform(s) | IC50 (µM) | Cancer Cell Line | Antiproliferative IC50 (µM) | Reference |
| 7j | HDAC1, HDAC2, HDAC3 | 0.65, 0.78, 1.70 | MCF-7, T47D | 0.83, 1.4 | [11] |
| Entinostat (MS-275) | HDAC1, HDAC2, HDAC3 | 0.93, 0.95, 1.80 | - | - | [11] |
| 8u | HDAC1-3 selective | - | A549 | 0.165 | [2] |
| 3j | HDAC1 | - | PC-3, HCT-116, etc. | Good activity | [12] |
| 11a | HDAC1 | - | Hut78, K562, etc. | Surpassed MS-275 | [13] |
Table 2: In Vitro Activity of Benzamide-Based Tubulin Polymerization Inhibitors
| Compound | Target | IC50 (nM) | Cancer Cell Line(s) | Reference |
| 20b | Tubulin Polymerization | 12 - 27 | Various | [3] |
| 48 | Tubulin Polymerization | - | Various | [4] |
Table 3: In Vitro Activity of Benzamide Derivatives for CNS Targets
| Compound | Target | IC50 / Ki | Assay | Reference |
| 8g | MAO-B | 68.4 nM (IC50) | Human MAO-B Inhibition | [6][10] |
| N,N'-(1,4-phenylene)bis(3-methoxybenzamide) | AChE, BACE1 | 0.056 µM (AChE), 9.01 µM (BACE1) | Ellman's, FRET | [14] |
| [123I]IBZM | Dopamine D2 Receptor | 0.28 nM (Kd) | Radioligand Binding | [9] |
Table 4: Pharmacokinetic and In Vivo Efficacy Data
| Compound | Animal Model | Dosing | Key Finding | Reference |
| Benzamide Riboside (BR) | Preclinical cancer models | - | Showed skeletal muscle toxicity, hepatotoxicity, and myelosuppression. | [5] |
| 20b-P (disodium phosphate of 20b) | Liver cancer cell H22 allograft mouse model | i.v. injection | LD50 of 599.7 mg/kg; significantly inhibited tumor growth. | [3] |
| 11e | Rat microdialysis | - | Increased noradrenaline levels by up to 350%, confirming good CNS penetration. | [15] |
| BJ-13 | In silico ADMET | - | Favorable pharmacokinetic and safety profiles. | [16] |
| NY-2 | Rat | 6 mg/kg i.v. | Improved pharmacokinetic properties compared to parent compound. | [17] |
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the complex biological interactions and experimental processes is crucial for understanding the development of novel benzamide compounds. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and a representative experimental workflow.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to drug discovery and development. Below are representative protocols for key assays used in the evaluation of benzamide compounds.
Synthesis of N-Substituted Benzamide Derivatives (General Procedure)
This protocol describes a general method for the synthesis of N-substituted benzamide derivatives, which can be adapted for specific target compounds.
Materials:
-
Substituted benzoic acid
-
Thionyl chloride or oxalyl chloride
-
Appropriate amine
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
Acid Chloride Formation: To a solution of the substituted benzoic acid in anhydrous DCM, add thionyl chloride (or oxalyl chloride) dropwise at 0 °C. Add a catalytic amount of dimethylformamide (DMF) if using oxalyl chloride. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
Amide Coupling: Dissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. In a separate flask, dissolve the desired amine and a base (e.g., TEA or DIPEA) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired N-substituted benzamide derivative.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.[18]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Benzamide compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the benzamide compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate the plate for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[18]
Dopamine D2 Receptor Binding Assay
This protocol outlines a radioligand binding assay to determine the affinity of benzamide compounds for the dopamine D2 receptor.[8][9]
Materials:
-
Cell membranes prepared from cells expressing the human dopamine D2 receptor
-
Radioligand (e.g., [3H]-Spiperone or [123I]-Iodobenzamide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2)
-
Non-specific binding control (e.g., a high concentration of a known D2 antagonist like haloperidol)
-
Benzamide test compounds at various concentrations
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, combine the cell membranes, radioligand at a concentration near its Kd, and either the assay buffer (for total binding), the non-specific binding control, or the benzamide test compound at various concentrations.
-
Incubation: Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-90 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate the bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. For competition binding experiments, plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value from the resulting sigmoidal curve. Calculate the Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules by monitoring the change in light scattering.[19]
Materials:
-
Purified tubulin protein (>99% pure)
-
GTP solution
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.9, 0.5 mM EGTA, 2 mM MgCl2)
-
Glycerol
-
Benzamide test compound
-
Positive control (e.g., paclitaxel for polymerization promotion, nocodazole for inhibition)
-
Temperature-controlled spectrophotometer with a 96-well plate reader capable of reading absorbance at 340 nm
Procedure:
-
Preparation: Pre-warm the spectrophotometer to 37 °C. Keep all reagents, including the tubulin, on ice.
-
Reaction Mixture: In a pre-chilled 96-well plate on ice, prepare the reaction mixtures. A typical reaction contains tubulin (e.g., 3 mg/mL), GTP (e.g., 1 mM), and the test compound or control in polymerization buffer with glycerol.
-
Initiation of Polymerization: Place the 96-well plate in the pre-warmed spectrophotometer to initiate polymerization.
-
Kinetic Measurement: Immediately begin recording the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of microtubule polymer formed.
-
Data Analysis: Plot the absorbance at 340 nm against time to generate polymerization curves. Compare the curves of the test compounds to the vehicle control and the positive/negative controls. The Vmax of the polymerization reaction can be calculated to quantify the effect of the compound. For inhibitors, an IC50 value can be determined by testing a range of concentrations.[19][20]
The benzamide scaffold continues to be a cornerstone of modern drug discovery, yielding a rich pipeline of therapeutic candidates with diverse mechanisms of action. This technical guide has provided a comprehensive overview of the key aspects of novel benzamide compound discovery, from their therapeutic applications and mechanisms of action to quantitative data analysis and detailed experimental protocols. The provided diagrams offer a clear visualization of the underlying biological processes and experimental workflows. By leveraging the information presented herein, researchers and drug development professionals can be better equipped to navigate the challenges of discovering and developing the next generation of innovative benzamide-based therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicity and efficacy of benzamide riboside in cancer chemotherapy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of benzamide-hydroxypyridinone hybrids as potent multi-targeting agents for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Conformational analysis of dopamine D-2 receptor antagonists of the benzamide series in relation to a recently proposed D-2 receptor-interaction model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. In vitro and in vivo D2-dopamine receptor binding with [123I]S(-) iodobenzamide ([123I]IBZM) in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pharmaceuticsconference.com [pharmaceuticsconference.com]
- 15. Design, synthesis and evaluation of N-[(3S)-pyrrolidin-3-yl]benzamides as selective noradrenaline reuptake inhibitors: CNS penetration in a more polar template - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, synthesis and biological evaluation of benzamide derivatives as novel anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer [frontiersin.org]
- 18. Synthesis, Characterization, Cytotoxicity Analysis and Evaluation of Novel Heterocyclic Derivatives of Benzamidine against Periodontal Disease Triggering Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 19. cytoskeleton.com [cytoskeleton.com]
- 20. Tubulin Polymerization Inhibitor Screening [cytoskeleton.com]
An In-Depth Technical Guide to Screening 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide Against Kinase Panels
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reversible and irreversible inhibition of protein kinases has become a cornerstone of modern drug discovery, particularly in oncology. Covalent inhibitors, which form a stable bond with their target protein, can offer advantages in terms of potency and duration of action. The compound 5-(bromoacetyl)-2-(phenylmethoxy)benzamide contains a reactive bromoacetyl electrophile, making it a candidate for development as a covalent kinase inhibitor that could target nucleophilic residues like cysteine within the kinase active site.[1][2][3]
This technical guide outlines a comprehensive strategy for screening this compound, herein referred to as Compound X, against a panel of kinases to identify potential targets, determine its selectivity profile, and elucidate its mechanism of action. While specific experimental data for this compound is not publicly available, this document provides a detailed framework of the required experimental protocols and data presentation formats, using hypothetical yet realistic data for illustrative purposes.
The Kinase Inhibitor Screening Cascade
The process of identifying and characterizing a novel kinase inhibitor follows a multi-step cascade designed to progressively narrow down potential targets and validate their therapeutic relevance. The workflow begins with a broad primary screen, followed by more focused secondary and cellular assays to confirm activity and understand the biological consequences of inhibition.
Phase 1: Primary Screening
The initial step involves screening Compound X at a single, high concentration (e.g., 1 µM) against a large, representative panel of human kinases to identify potential "hits." This provides a broad overview of the compound's activity across the kinome.
Experimental Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a luminescent, homogeneous assay that measures kinase activity by quantifying the amount of ADP produced during the kinase reaction.[4] It is well-suited for high-throughput screening.[5]
-
Compound Preparation : Prepare a 10 mM stock solution of Compound X in 100% DMSO. Create a 100X working stock (e.g., 100 µM for a 1 µM final concentration) by diluting the stock solution in kinase buffer.
-
Assay Plate Preparation : Dispense 1 µL of the 100X compound stock, control inhibitor, or DMSO (vehicle control) into the wells of a 384-well plate.
-
Kinase Reaction :
-
Add 2 µL of a 5X kinase/substrate solution to each well. This solution contains the specific kinase being assayed and its corresponding substrate peptide.
-
Add 2 µL of a 5X ATP solution to initiate the reaction. The final reaction volume is 5 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection :
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence of each well using a plate reader.
-
Data Analysis : Calculate the percent inhibition for Compound X relative to the positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.
% Inhibition = 100 * (1 - (Lumi_Compound - Lumi_Negative) / (Lumi_Positive - Lumi_Negative))
Data Presentation: Primary Screen Hits
Hits are typically defined as kinases showing inhibition above a certain threshold (e.g., >70%) at the screening concentration.
| Kinase Target | % Inhibition @ 1 µM Compound X |
| Kinase A | 98.2 |
| Kinase B | 85.5 |
| Kinase C | 76.1 |
| Kinase D | 45.3 |
| Kinase E | 12.0 |
| ... | ... |
Table 1: Hypothetical primary screening results for Compound X. Kinases A, B, and C are identified as primary hits.
Phase 2: Dose-Response and Potency Determination
For the primary hits identified, the next step is to determine their potency by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC50).
Experimental Protocol: IC50 Determination
This protocol is a modification of the primary screening assay, using a serial dilution of the inhibitor.
-
Compound Dilution : Prepare a 10-point, 3-fold serial dilution of Compound X in DMSO, starting from a high concentration (e.g., 100 µM).
-
Assay Setup : Follow the same procedure as the ADP-Glo™ primary screen, but in step 2, add 1 µL of each concentration from the serial dilution to the appropriate wells.
-
Data Analysis :
-
Calculate the percent inhibition for each concentration point.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: IC50 Values
The IC50 values quantify the potency of the compound against each hit kinase and are crucial for comparing targets and assessing selectivity.
| Kinase Target | IC50 (nM) |
| Kinase A | 55 |
| Kinase B | 210 |
| Kinase C | 1250 |
Table 2: Hypothetical IC50 values for Compound X against the primary hit kinases. Kinase A is the most potent target.
Phase 3: Covalent Binding Confirmation
Given the presence of a bromoacetyl group, it is critical to confirm that Compound X engages its target kinase(s) covalently.[6] Intact protein mass spectrometry (MS) is a direct method to verify the formation of a covalent adduct.[7][8]
Experimental Protocol: Intact Protein Mass Spectrometry
-
Incubation : Incubate the purified recombinant kinase (e.g., Kinase A) with a 5-fold molar excess of Compound X in an appropriate buffer for 2 hours at room temperature. Include a DMSO vehicle control.
-
Sample Cleanup : Desalt the protein-compound mixture using a C4 ZipTip or similar reversed-phase chromatography method to remove unbound compound and non-volatile salts.
-
Mass Spectrometry Analysis : Analyze the desalted protein by liquid chromatography-mass spectrometry (LC-MS) using an electrospray ionization (ESI) source.
-
Data Analysis : Deconvolute the resulting mass spectrum to determine the total mass of the protein. A mass shift equal to the molecular weight of Compound X (minus HBr, which is lost during the reaction) confirms the formation of a 1:1 covalent adduct.
Phase 4: Cellular Activity and Pathway Analysis
The ultimate test of an inhibitor is its ability to engage its target in a cellular context and modulate downstream signaling pathways.
Hypothetical Signaling Pathway
Assuming Kinase A is a key component of a cancer-related signaling pathway, such as the MAPK pathway, cellular assays can be designed to measure the effect of Compound X on this cascade.
Experimental Protocol: Western Blot for Pathway Analysis
Western blotting can be used to measure the phosphorylation status of downstream substrates of Kinase A, providing a direct readout of target engagement and inhibition in cells.
-
Cell Culture and Treatment : Seed a relevant cancer cell line (e.g., one known to be dependent on Kinase A signaling) in 6-well plates. Once the cells reach 70-80% confluency, treat them with varying concentrations of Compound X (based on the IC50) for 2-4 hours.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of a known Kinase A substrate (e.g., p-MEK) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Re-probe the blot with an antibody for the total protein (e.g., total MEK) and a loading control (e.g., GAPDH) to ensure equal loading. Quantify the band intensities to determine the reduction in substrate phosphorylation as a function of Compound X concentration.
Conclusion
This guide outlines a systematic approach for the comprehensive evaluation of a novel covalent kinase inhibitor candidate, this compound. By progressing through a screening cascade that includes broad primary screening, dose-response validation, mechanistic confirmation of covalent binding, and cellular pathway analysis, researchers can effectively identify and validate promising kinase targets. The successful execution of these experiments will generate a robust data package to support a "Go/No-Go" decision for advancing the compound into further preclinical development.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. 5-(Bromoacetyl)salicylamide | 73866-23-6 | Benchchem [benchchem.com]
- 3. 72370-19-5(5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide) | Kuujia.com [kuujia.com]
- 4. researchgate.net [researchgate.net]
- 5. Kinase Selectivity Profiling System: TK-3 Protocol [promega.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Covalent protein kinase inhibitors: Exploring understudied targets and unconventional binding modes - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. dovepress.com [dovepress.com]
Methodological & Application
synthesis of Labetalol using 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Labetalol is a mixed alpha- and beta-adrenergic antagonist used in the treatment of hypertension.[1] This document provides a detailed protocol for the synthesis of Labetalol hydrochloride, commencing from 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide. The synthetic strategy involves a three-step process:
-
N-Alkylation: Reaction of this compound with 4-phenylbutan-2-amine to form the aminoketone intermediate.
-
Ketone Reduction: Reduction of the carbonyl group to a hydroxyl group using sodium borohydride.
-
Deprotection: Removal of the O-benzyl protecting group via catalytic transfer hydrogenation to yield Labetalol, followed by salt formation.
This protocol is designed to provide researchers with a comprehensive guide for the laboratory-scale synthesis of this important pharmaceutical agent.
Mechanism of Action
Labetalol competitively blocks α1-adrenergic receptors in vascular smooth muscle and β-adrenergic receptors in the heart.[1] This dual antagonism leads to vasodilation and a decrease in heart rate, resulting in a reduction in blood pressure.
Caption: Mechanism of action of Labetalol.
Synthetic Scheme
Caption: Synthetic pathway for Labetalol HCl.
Data Presentation
| Step | Reactants | Reagents/Catalysts | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| N-Alkylation | This compound, 4-Phenylbutan-2-amine | - | Methanol | 25-35 | 1 | ~90 |
| Ketone Reduction | Aminoketone Intermediate | Sodium Borohydride, Sodium Hydroxide | Methanol | 15-25 | 2 | ~90 |
| Deprotection & Salt Formation | O-Benzyl Labetalol | 10% Pd/C, Ammonium Formate, HCl | Methanol | 25-35 | 2-4 | >95 |
Note: Yields are estimates based on similar reported syntheses and may vary.
Experimental Protocols
Step 1: Synthesis of 2-(Phenylmethoxy)-5-[2-[(1-methyl-3-phenylpropyl)amino]acetyl]benzamide (Aminoketone Intermediate)
-
To a solution of 4-phenylbutan-2-amine (1.2 equivalents) in methanol, add this compound (1.0 equivalent) portion-wise at room temperature (25-35 °C).
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture containing the aminoketone intermediate is typically used directly in the next step without isolation.
Step 2: Synthesis of 5-[1-Hydroxy-2-[(1-methyl-3-phenylpropyl)amino]ethyl]-2-(phenylmethoxy)benzamide (O-Benzyl Labetalol)
-
Cool the methanolic solution of the aminoketone intermediate to 15-20 °C.
-
Add a 30% aqueous solution of sodium hydroxide (1.0 equivalent).
-
Stir the mixture for 30 minutes at 15-20 °C.
-
Add sodium borohydride (0.7 equivalents) portion-wise, maintaining the temperature between 15-25 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Add purified water and stir for 30 minutes.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or toluene).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude O-Benzyl Labetalol.
-
The crude product can be purified by column chromatography or used directly in the next step.
Step 3: Synthesis of Labetalol Hydrochloride
-
Dissolve the crude O-Benzyl Labetalol in methanol.
-
To this solution, add 10% Palladium on carbon (Pd/C) catalyst (approximately 10% by weight of the substrate).
-
Add ammonium formate (3-4 equivalents) as the hydrogen donor.
-
Stir the mixture at room temperature for 2-4 hours. The progress of the debenzylation can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrate and washings and concentrate under reduced pressure to remove the methanol.
-
Dissolve the residue in a minimal amount of a suitable solvent (e.g., isopropanol).
-
Slowly add a solution of hydrochloric acid in isopropanol to precipitate Labetalol hydrochloride.
-
Cool the mixture to 0-5 °C to complete crystallization.
-
Filter the solid, wash with cold isopropanol, and dry under vacuum to afford pure Labetalol hydrochloride.[2]
Experimental Workflow
Caption: Experimental workflow for Labetalol synthesis.
References
protocol for protein alkylation with 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
An in-depth guide to the principles and execution of protein alkylation utilizing 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, a sulfhydryl-reactive compound designed for the site-specific modification of cysteine residues. This document provides researchers, scientists, and drug development professionals with a comprehensive protocol, data presentation standards, and visual aids to facilitate the application of this reagent in their work.
Application Notes
Introduction
This compound is a chemical probe that contains a bromoacetyl functional group. This group is highly reactive towards nucleophiles, particularly the sulfhydryl (thiol) group of cysteine residues within proteins.[1][2][3] This reactivity allows for the specific and covalent labeling of proteins, a technique crucial for various applications in biochemistry and drug development, including enzyme inhibition studies, protein structure-function analysis, and the preparation of antibody-drug conjugates. The benzamide core of the molecule may also contribute to specific binding interactions with the target protein.[4]
Principle of Reaction
The alkylation of a protein by this compound proceeds via a nucleophilic substitution reaction. The sulfur atom of a deprotonated cysteine residue (thiolate anion) acts as the nucleophile, attacking the electrophilic carbon of the bromoacetyl group. This results in the formation of a stable thioether bond and the displacement of the bromide ion. The reaction is most efficient at a slightly alkaline pH (7.5-8.5), which promotes the deprotonation of the cysteine's sulfhydryl group.
Applications
-
Enzyme Inhibition: Covalent modification of an active site cysteine can lead to irreversible inhibition of enzyme activity, a valuable tool for studying enzyme mechanisms and for drug development.
-
Protein Labeling: The attachment of this molecule can serve as a tag for protein detection or purification, especially if it is further functionalized with a reporter group (e.g., a fluorophore or biotin).
-
Structural Biology: Modification of specific cysteine residues can help in identifying their location and role in protein structure and function.
-
Drug Discovery: The benzamide moiety can be explored as a scaffold for developing targeted covalent inhibitors.[4]
Quantitative Data Summary
The following table represents hypothetical data from an experiment to determine the optimal conditions for protein alkylation with this compound. Researchers should perform similar experiments to determine the ideal parameters for their specific protein of interest.
| Parameter | Condition | Protein Labeled (%) | Notes |
| pH | 6.5 | 25% | Suboptimal labeling due to protonated thiols. |
| 7.5 | 85% | Efficient labeling at physiological pH. | |
| 8.5 | 95% | Optimal labeling with deprotonated thiols. | |
| Reagent:Protein Molar Ratio | 1:1 | 50% | Incomplete labeling. |
| 5:1 | 90% | High labeling efficiency. | |
| 10:1 | 98% | Near-complete labeling. | |
| Incubation Time (at 25°C) | 30 min | 60% | Reaction is ongoing. |
| 60 min | 85% | Significant labeling achieved. | |
| 120 min | 95% | Reaction approaches completion. | |
| Temperature | 4°C | 40% (after 120 min) | Slower reaction rate at lower temperatures. |
| 25°C | 95% (after 120 min) | Efficient labeling at room temperature. | |
| 37°C | 96% (after 120 min) | Minimal improvement over 25°C, potential for protein instability. |
Experimental Protocol
This protocol provides a general procedure for the alkylation of a protein with this compound. Optimization will be required for each specific protein.
Materials
-
Protein of interest with at least one accessible cysteine residue
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Alkylation Buffer: 50 mM Tris-HCl, pH 8.0
-
Quenching Solution: 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol
-
Desalting column or dialysis tubing
-
Phosphate-buffered saline (PBS), pH 7.4
Procedure
-
Protein Preparation:
-
Dissolve the protein in Alkylation Buffer to a final concentration of 1-10 mg/mL.
-
If the protein has disulfide bonds that need to be reduced to expose cysteines, treat with a reducing agent like DTT (10 mM) for 1 hour at room temperature.
-
Crucially , remove the reducing agent before adding the alkylating reagent. This can be done using a desalting column or through dialysis against the Alkylation Buffer.
-
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO. This should be prepared fresh immediately before use.
-
-
Alkylation Reaction:
-
Add the this compound stock solution to the protein solution to achieve the desired molar excess (e.g., a 10-fold molar excess of reagent over protein).
-
Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
To stop the alkylation reaction, add the Quenching Solution to a final concentration of 10-20 mM. This will react with any excess this compound.
-
Incubate for 15 minutes at room temperature.
-
-
Removal of Excess Reagent:
-
Remove unreacted reagent and quenching agent by buffer exchange using a desalting column or by dialysis against PBS.
-
-
Verification of Alkylation:
-
Confirm successful alkylation using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of the reagent), or by a functional assay if the alkylation is expected to inhibit protein activity.
-
Visualizations
References
Application Notes and Protocols: 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in Targeted Covalent Inhibitor Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted covalent inhibitors (TCIs) have emerged as a powerful modality in drug discovery, offering the potential for enhanced potency, prolonged duration of action, and the ability to target proteins previously considered "undruggable."[1][2][3][4] The design of a TCI involves a scaffold that provides reversible binding affinity and selectivity for the target protein, coupled with a reactive electrophilic "warhead" that forms a stable covalent bond with a nucleophilic amino acid residue, typically a cysteine, within the target's binding site.[3][5]
This document provides detailed application notes and protocols for the utilization of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide as a potential scaffold and warhead combination for the design of novel targeted covalent inhibitors. The bromoacetyl group serves as a reactive electrophile capable of alkylating nucleophilic residues, while the benzamide core can be further functionalized to achieve specific interactions with a target protein.[6][7]
Compound Profile: this compound
| Property | Value | Reference |
| Chemical Name | This compound | [8] |
| CAS Number | 72370-19-5 | [8] |
| Molecular Formula | C16H14BrNO3 | [8] |
| Molecular Weight | 348.19 g/mol | [8] |
| Structure | ![]() | [9] |
| Reactive Group | Bromoacetyl | [6][7] |
| Potential Target Residue | Cysteine, Lysine, Histidine |
Conceptual Framework for TCI Design using this compound
The design of a targeted covalent inhibitor using this scaffold involves a two-step mechanism: initial non-covalent binding followed by irreversible covalent bond formation. The phenylmethoxy and benzamide groups can be chemically modified to optimize non-covalent interactions with the target protein, thereby increasing the local concentration of the inhibitor at the binding site and facilitating the subsequent covalent reaction.
Figure 1: Conceptual mechanism of targeted covalent inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound Analogs
This protocol describes a general method for modifying the core scaffold to explore structure-activity relationships (SAR). For a specific synthesis of the parent compound, refer to the literature.[9]
Objective: To generate a library of analogs for screening against a target protein.
Materials:
-
Substituted 2-(phenylmethoxy)benzoic acids
-
Thionyl chloride or oxalyl chloride
-
Appropriate amines
-
Triethylamine or other non-nucleophilic base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or benzoyl peroxide
-
Carbon tetrachloride or other suitable solvent for bromination
Procedure:
-
Amide Formation:
-
To a solution of the substituted 2-(phenylmethoxy)benzoic acid in anhydrous DCM, add oxalyl chloride or thionyl chloride dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting acid chloride in anhydrous DCM and add it dropwise to a solution of the desired amine and triethylamine in DCM at 0 °C.
-
Stir the reaction at room temperature overnight.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the benzamide derivative.
-
-
Bromination of the Acetyl Group (if starting from an acetyl precursor):
-
Dissolve the 5-acetyl-2-(phenylmethoxy)benzamide derivative in a suitable solvent like carbon tetrachloride.
-
Add N-Bromosuccinimide (NBS) and a catalytic amount of AIBN or benzoyl peroxide.
-
Reflux the mixture under a light source (e.g., a sunlamp) for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture, filter off the succinimide, and wash the filtrate with sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude 5-(bromoacetyl) derivative.
-
Purify the product by column chromatography.
-
Protocol 2: Biochemical Assay for Covalent Inhibition
This protocol outlines a general method to assess the time-dependent inhibition of a target enzyme.
Objective: To determine the kinetic parameters of covalent inhibition (k_inact and K_i).
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
This compound or its analogs dissolved in DMSO
-
Quenching solution (if necessary)
-
Plate reader or other suitable detection instrument
Procedure:
-
IC50 Determination (Initial Assessment):
-
Prepare serial dilutions of the inhibitor.
-
Incubate the enzyme with the inhibitor for a fixed time (e.g., 30 minutes).
-
Initiate the enzymatic reaction by adding the substrate.
-
Measure the reaction rate and calculate the IC50 value.
-
-
Time-Dependent Inhibition Assay:
-
Pre-incubate the enzyme with various concentrations of the inhibitor for different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
At each time point, take an aliquot of the enzyme-inhibitor mixture and dilute it significantly into the assay buffer containing the substrate to stop further covalent modification.
-
Measure the residual enzyme activity.
-
Plot the natural logarithm of the percentage of remaining enzyme activity against the pre-incubation time for each inhibitor concentration.
-
The observed rate constant (k_obs) for each concentration is the negative of the slope of this plot.
-
-
Determination of k_inact and K_i:
-
Plot the k_obs values against the inhibitor concentrations.
-
Fit the data to the Michaelis-Menten equation for irreversible inhibitors: k_obs = k_inact * [I] / (K_i + [I]).
-
The maximal inactivation rate at saturating inhibitor concentration is k_inact, and K_i is the inhibitor concentration at which the inactivation rate is half of k_inact.
-
Figure 2: Workflow for biochemical characterization of covalent inhibitors.
Protocol 3: Mass Spectrometry for Covalent Adduct Confirmation
This protocol uses intact protein mass spectrometry to confirm the covalent modification of the target protein.[10][11][12][13][14]
Objective: To verify the formation of a covalent bond between the inhibitor and the target protein.
Materials:
-
Purified target protein
-
This compound or its analog
-
Incubation buffer
-
Desalting column (e.g., C4 ZipTip)
-
Mass spectrometer (e.g., ESI-Q-TOF)
Procedure:
-
Incubation:
-
Incubate the target protein (e.g., 5-10 µM) with an excess of the inhibitor (e.g., 50-100 µM) in the incubation buffer for a sufficient time (e.g., 1-2 hours) at room temperature or 37 °C.
-
Include a control sample with the protein and DMSO only.
-
-
Sample Preparation:
-
Desalt the samples using a C4 ZipTip or a similar desalting method to remove excess inhibitor and non-volatile salts.
-
Elute the protein in a solution compatible with mass spectrometry (e.g., 50% acetonitrile, 0.1% formic acid).
-
-
Mass Spectrometry Analysis:
-
Infuse the desalted protein sample into the mass spectrometer.
-
Acquire the mass spectrum in the appropriate mass range for the protein.
-
Deconvolute the raw data to obtain the zero-charge mass of the protein.
-
-
Data Analysis:
-
Compare the mass of the inhibitor-treated protein with the control protein.
-
A mass shift corresponding to the molecular weight of the inhibitor (minus the leaving group, in this case, Br) confirms covalent modification. For this compound, the expected mass increase would be approximately 268.1 Da (348.19 - 79.9).
-
Protocol 4: Cell-Based Target Engagement Assay
This protocol describes a general method to assess whether the inhibitor can engage its target in a cellular context. A cellular thermal shift assay (CETSA) is one such method.[15]
Objective: To confirm target engagement in a cellular environment.
Materials:
-
Cells expressing the target protein
-
Complete cell culture medium
-
This compound or its analog
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples precisely
-
Western blotting or mass spectrometry equipment for protein quantification
Procedure:
-
Cell Treatment:
-
Treat cultured cells with the inhibitor at various concentrations for a specific duration (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Heating:
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-70 °C) for a fixed time (e.g., 3 minutes).
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separate the soluble fraction (containing stabilized protein) from the precipitated, denatured protein by centrifugation.
-
Quantify the amount of soluble target protein in the supernatant using Western blotting or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both inhibitor-treated and control cells.
-
A shift in the melting curve to a higher temperature in the inhibitor-treated sample indicates that the inhibitor has bound to and stabilized the target protein.
-
Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).
Data Presentation
Table 1: Representative Biochemical Data for a Hypothetical TCI Derived from this compound
| Compound | Target Enzyme IC50 (µM) | k_inact (s⁻¹) | K_i (µM) | k_inact/K_i (M⁻¹s⁻¹) |
| Parent Scaffold | > 100 | - | - | - |
| Analog 1 | 15.2 | 0.001 | 25.0 | 40 |
| Analog 2 | 2.5 | 0.005 | 5.0 | 1000 |
| Analog 3 | 0.8 | 0.010 | 1.2 | 8333 |
Table 2: Representative Mass Spectrometry Data
| Sample | Expected Mass (Da) | Observed Mass (Da) | Mass Shift (Da) | Interpretation |
| Control Protein | 35,000.0 | 35,000.5 | - | Unmodified Protein |
| Protein + Inhibitor | 35,268.1 | 35,268.7 | +268.2 | Covalent Adduct Formed |
Conclusion
This compound represents a promising starting point for the design of novel targeted covalent inhibitors. The protocols and conceptual frameworks provided herein offer a guide for researchers to synthesize, characterize, and optimize new chemical entities based on this scaffold. Successful TCI design will depend on the careful integration of medicinal chemistry, biochemistry, and cellular biology to achieve potent, selective, and effective inhibitors.
References
- 1. Advanced approaches of developing targeted covalent drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeted Covalent Inhibitors for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-(Bromoacetyl)salicylamide | 73866-23-6 | Benchchem [benchchem.com]
- 7. 72370-19-5(5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide) | Kuujia.com [kuujia.com]
- 8. This compound | 72370-19-5 [chemicalbook.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM. | Semantic Scholar [semanticscholar.org]
- 11. Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. High-Throughput Kinetic Characterization of Irreversible Covalent Inhibitors of KRASG12C by Intact Protein MS and Targeted MRM | CoLab [colab.ws]
- 14. MS-Based Covalent Binding Analysis - Covalent Binding Analysis - ICE Bioscience [en.ice-biosci.com]
- 15. youtube.com [youtube.com]
Application Notes and Protocols for 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide is a key synthetic intermediate primarily utilized in the production of the adrenergic receptor antagonist, Labetalol. Its reactive bromoacetyl group allows for efficient covalent modification, making it a valuable building block in multi-step pharmaceutical synthesis. While direct biological applications of this compound are not extensively documented, its role in the synthesis of Labetalol is critical. These application notes provide a detailed protocol for its use in the synthesis of Labetalol, and further explore the medicinal chemistry applications of the final product and related analogs.
Synthetic Application: Intermediate in the Synthesis of Labetalol[1]
The primary application of this compound in medicinal chemistry is as a precursor in the synthesis of Labetalol, an antihypertensive agent. The bromoacetyl group serves as a reactive electrophile for the introduction of the amine side chain of Labetalol.
Experimental Protocol: Synthesis of Labetalol from this compound
This protocol outlines the key steps for the synthesis of Labetalol starting from this compound.
Step 1: Synthesis of the Benzylamine Intermediate
A detailed description of the synthesis of the requisite benzylamine intermediate is beyond the scope of this protocol but is a prerequisite for the subsequent coupling reaction.
Step 2: Coupling of this compound with the Benzylamine Intermediate
-
Dissolution: Dissolve this compound in a suitable aprotic solvent such as chloroform[1].
-
Addition of Amine: To the solution, add the appropriate benzylamine intermediate.
-
Reaction Conditions: The reaction is typically carried out at room temperature with stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is washed with water and the organic layer is dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the coupled intermediate.
Step 3: Deprotection and Reduction to Yield Labetalol
-
Deprotection: The phenylmethoxy protecting group is removed, typically via catalytic hydrogenation, to reveal the free hydroxyl group.
-
Reduction: The ketone is reduced to a secondary alcohol to yield the final Labetalol molecule.
-
Purification: The final product is purified by recrystallization or column chromatography.
Caption: Synthetic workflow for Labetalol.
Medicinal Chemistry of the Final Product: Labetalol
Labetalol is a non-selective beta-adrenergic antagonist and a selective alpha-1-adrenergic antagonist used for the treatment of hypertension. It is a mixture of four stereoisomers, with each isomer exhibiting different pharmacological activities.
Mechanism of Action of Labetalol
Labetalol competitively inhibits the binding of catecholamines to both alpha and beta-adrenergic receptors. The antagonism of alpha-1 receptors leads to vasodilation and a decrease in peripheral resistance, while the antagonism of beta-receptors in the heart reduces heart rate and cardiac output. This dual mechanism of action effectively lowers blood pressure.
References
Application Note: Site-Specific Peptide Conjugation Using 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific conjugation of peptides with small molecules is a critical technique in drug development, enabling the creation of targeted therapeutics, diagnostics, and research tools. The covalent modification of peptides can enhance their therapeutic properties, such as stability, cell permeability, and target affinity. The bromoacetyl group is a valuable functional moiety for such modifications, as it readily and selectively reacts with the thiol group of cysteine residues under mild conditions to form a stable thioether bond.
This application note provides a detailed experimental procedure for the conjugation of a cysteine-containing peptide with 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide. This linker molecule can be used to attach various payloads to a peptide or to introduce a modulating chemical entity. The protocol covers the conjugation reaction, purification of the resulting conjugate, and its characterization using standard analytical techniques.
Principle of the Reaction
The conjugation chemistry is based on the nucleophilic substitution reaction between the sulfhydryl group of a cysteine residue in the peptide and the electrophilic bromoacetyl group of the linker molecule. The reaction is highly specific for cysteine residues at a pH range of 7-8, minimizing off-target modifications of other amino acid side chains.[1]
Experimental Protocols
Materials
-
Cysteine-containing peptide (e.g., a custom-synthesized peptide with a single cysteine residue for site-specific labeling)
-
This compound
-
Dimethylformamide (DMF), anhydrous
-
Sodium phosphate buffer (0.1 M, pH 7.5)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass Spectrometer (e.g., ESI-MS or MALDI-TOF)
Protocol 1: Conjugation of a Peptide with this compound
-
Peptide Preparation: Dissolve the cysteine-containing peptide in the sodium phosphate buffer (0.1 M, pH 7.5) to a final concentration of 1-5 mg/mL. If the peptide has low aqueous solubility, a minimal amount of a co-solvent like DMF can be added (not to exceed 10% v/v).
-
Linker Preparation: Prepare a stock solution of this compound in anhydrous DMF at a concentration of 10-20 mg/mL. This should be prepared fresh before use.
-
Conjugation Reaction: Add a 1.5 to 3-fold molar excess of the this compound solution to the peptide solution.
-
Incubation: Gently mix the reaction mixture and incubate at room temperature (20-25°C) for 2-4 hours. The reaction progress can be monitored by analytical RP-HPLC.
-
Quenching (Optional): If necessary, the reaction can be quenched by adding a small molecule thiol, such as 2-mercaptoethanol, in a 5-fold molar excess over the initial amount of the bromoacetyl reagent.
Protocol 2: Purification of the Peptide Conjugate by RP-HPLC
-
Sample Preparation: Acidify the reaction mixture with a small volume of 10% TFA in water to a final concentration of 0.1% TFA. This step is crucial to ensure good peak shape during chromatography.
-
Chromatography Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30-60 minutes is a good starting point. The gradient should be optimized based on the hydrophobicity of the peptide and the conjugate.
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance at 220 nm and 280 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the major peak of the conjugated peptide.
-
Solvent Removal: Lyophilize the collected fractions to obtain the purified peptide conjugate as a fluffy white powder.
Protocol 3: Characterization of the Peptide Conjugate
-
Purity Analysis by Analytical RP-HPLC:
-
Analyze the purified conjugate using the same HPLC conditions as for purification.
-
The purity is determined by integrating the peak area of the conjugate relative to the total peak area.
-
-
Mass Spectrometry:
-
Determine the molecular weight of the purified conjugate using ESI-MS or MALDI-TOF MS.
-
The observed mass should correspond to the theoretical mass of the peptide plus the mass of the linker minus the mass of a bromine atom.
-
Data Presentation
The following tables summarize typical quantitative data obtained during the conjugation and purification process.
Table 1: Reaction and Purification Yields
| Parameter | Value |
| Starting Peptide Amount | 5.0 mg |
| Molar Excess of Linker | 2.0 eq |
| Reaction Time | 3 hours |
| Crude Yield (by HPLC) | >90% |
| Purified Conjugate Yield | 3.8 mg (70%) |
Table 2: Characterization of the Peptide Conjugate
| Analysis | Result |
| Analytical RP-HPLC | |
| Retention Time (Peptide) | 15.2 min |
| Retention Time (Conjugate) | 18.5 min |
| Purity | >98% |
| Mass Spectrometry | |
| Theoretical Mass (Peptide) | 1500.7 Da |
| Theoretical Mass (Conjugate) | 1767.9 Da |
| Observed Mass (Conjugate) | 1768.1 Da |
Visualizations
Experimental Workflow
The overall experimental workflow for the conjugation of a peptide with this compound is depicted below.
Caption: Workflow for peptide conjugation and analysis.
Signaling Pathway Example: Inhibition of the MAPK/ERK Pathway
Peptide-based inhibitors are a promising class of therapeutics for targeting signaling pathways implicated in diseases such as cancer.[2][3] The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. A peptide inhibitor designed to block the interaction of a kinase in this pathway, for example, by targeting the substrate binding site of MEK, could be a valuable therapeutic agent. The conjugation of such a peptide with a molecule like this compound could be used to attach a cytotoxic payload for targeted drug delivery or a fluorescent tag for imaging studies.
The following diagram illustrates a simplified MAPK/ERK signaling pathway and the potential point of inhibition by a custom-designed peptide conjugate.
References
Application Notes and Protocols for 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide is a versatile synthetic intermediate characterized by a reactive α-bromoacetyl group and a benzyloxybenzamide scaffold. The electrophilic nature of the bromoacetyl moiety makes it an excellent building block for the synthesis of a variety of biologically active molecules through nucleophilic substitution reactions. The benzyloxybenzamide portion of the molecule provides a stable framework that can be further modified, and the phenylmethoxy group can serve as a protecting group for a phenolic hydroxyl, which can be deprotected in later synthetic steps to yield salicylamide derivatives.
These application notes provide detailed protocols for the use of this compound in the synthesis of β-amino alcohols and thiazole derivatives, classes of compounds with significant pharmacological activities.
Key Features and Applications
-
Reactive α-Bromoacetyl Group: Allows for efficient reaction with a wide range of nucleophiles, including primary and secondary amines, thioamides, and thioureas.
-
Versatile Scaffold: The benzamide backbone is a common feature in many pharmacologically active compounds.
-
Protected Phenolic Group: The phenylmethoxy (benzyloxy) group protects the phenolic hydroxyl, which can be deprotected to access salicylamide derivatives.
-
Intermediate for Drug Synthesis: Notably used in the synthesis of Labetalol, an adrenergic receptor antagonist with antihypertensive properties.[1]
-
Potential for Heterocycle Synthesis: A valuable precursor for the synthesis of various heterocyclic compounds, such as thiazoles and imidazoles.
Chemical and Physical Properties
| Property | Value |
| Molecular Formula | C₁₆H₁₄BrNO₃ |
| Molecular Weight | 348.19 g/mol |
| CAS Number | 72370-19-5 |
| Appearance | Off-white solid |
| Melting Point | 150-152 °C |
| Solubility | Soluble in Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
Application 1: Synthesis of β-Amino Alcohols - The Case of Labetalol
This compound is a key intermediate in the synthesis of Labetalol, a drug used to treat high blood pressure.[1] The synthesis involves the reaction of the α-bromoacetyl group with a primary amine, followed by reduction of the resulting ketone.
Experimental Workflow: Synthesis of a Labetalol Precursor
References
Application Notes and Protocols for Cross-linking Studies with 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide is a chemical compound featuring a highly reactive bromoacetyl group. This functional group is an effective alkylating agent, making the compound a valuable tool for establishing covalent cross-links between molecules. Specifically, the bromoacetyl moiety readily reacts with nucleophilic residues on proteins, most notably the sulfhydryl groups of cysteine residues, to form stable thioether bonds.[1] This property allows for its use in a variety of applications aimed at studying protein-protein interactions, elucidating the structure of protein complexes, and identifying the binding partners of specific molecules.
These application notes provide an overview of the utility of this compound in cross-linking studies and offer detailed protocols for its application in identifying and characterizing protein interactions.
Principle of Action
The primary mechanism of action for this compound as a cross-linking agent lies in the electrophilic nature of the carbon atom adjacent to the bromine in the bromoacetyl group. This carbon is susceptible to nucleophilic attack by the thiol group of a cysteine residue within a protein. The reaction proceeds via an SN2 mechanism, resulting in the displacement of the bromide ion and the formation of a stable covalent thioether linkage. This irreversible bond effectively cross-links the molecule to the protein.
Due to the relative abundance and accessibility of cysteine residues on protein surfaces, this compound can be a highly efficient cross-linking agent. The specificity for cysteine can be controlled by maintaining the reaction pH near physiological levels (pH 7.2-7.5).[2]
Applications
-
Identification of Protein-Protein Interactions: By covalently linking interacting proteins, this compound can stabilize transient or weak interactions, allowing for their subsequent identification through techniques such as immunoprecipitation followed by mass spectrometry.
-
Structural Elucidation of Protein Complexes: The distance constraints imposed by the cross-linker can provide valuable information for computational modeling and determination of the three-dimensional structure of protein complexes.
-
Target Identification and Validation: When conjugated to a bioactive molecule, this compound can be used as a probe to identify the cellular targets of that molecule.
-
Immobilization of Proteins: This compound can be used to covalently attach proteins to solid supports for various applications, including affinity chromatography and the development of protein microarrays.
Data Presentation
The following tables provide a template for organizing and presenting quantitative data from cross-linking experiments using this compound.
Table 1: Optimization of Cross-linking Conditions
| Parameter | Range Tested | Optimal Condition | Readout (e.g., % Cross-linked Product) |
| Protein Concentration (µM) | 1 - 100 | ||
| Cross-linker Concentration (µM) | 10 - 1000 | ||
| Molar Ratio (Protein:Cross-linker) | 1:10 - 1:100 | ||
| Incubation Time (min) | 15 - 120 | ||
| Temperature (°C) | 4 - 37 | ||
| pH | 6.5 - 8.5 |
Table 2: Mass Spectrometry Analysis of Cross-linked Peptides
| Identified Cross-linked Peptide Pair | Protein 1 | Residue 1 | Protein 2 | Residue 2 | Mass Shift (Da) | Confidence Score |
Experimental Protocols
Protocol 1: In Vitro Cross-linking of Purified Proteins
This protocol describes a general procedure for the in vitro cross-linking of two purified proteins.
Materials:
-
Purified Protein A
-
Purified Protein B
-
This compound
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
Quenching Solution (e.g., 1 M Dithiothreitol (DTT) or 1 M β-mercaptoethanol)
-
SDS-PAGE reagents and equipment
-
Mass spectrometer and associated reagents
Procedure:
-
Protein Preparation: Prepare solutions of Protein A and Protein B in the reaction buffer to the desired final concentrations (e.g., 10 µM each).
-
Cross-linker Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) at a concentration of 10-100 mM.
-
Cross-linking Reaction: a. Mix equal volumes of the Protein A and Protein B solutions in a microcentrifuge tube. b. Add the this compound stock solution to the protein mixture to achieve the desired final concentration (e.g., 100 µM). c. Incubate the reaction mixture at room temperature for 30-60 minutes.
-
Quenching: Add the quenching solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by consuming any unreacted cross-linker. Incubate for 15 minutes at room temperature.
-
Analysis by SDS-PAGE: a. Mix an aliquot of the quenched reaction with SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE. c. Visualize the protein bands using a suitable staining method (e.g., Coomassie Blue or silver stain). The formation of a higher molecular weight band corresponding to the cross-linked Protein A-Protein B complex indicates a successful reaction.
-
Analysis by Mass Spectrometry: a. Excise the protein band corresponding to the cross-linked complex from the gel. b. Perform in-gel digestion with a suitable protease (e.g., trypsin). c. Analyze the resulting peptides by LC-MS/MS to identify the cross-linked peptides and map the site of interaction.
Protocol 2: Cross-linking in Cell Lysates
This protocol outlines a method for cross-linking proteins within a complex mixture, such as a cell lysate.
Materials:
-
Cultured cells
-
Lysis Buffer (e.g., RIPA buffer) containing protease inhibitors
-
This compound
-
Quenching Solution (e.g., 1 M DTT)
-
Immunoprecipitation reagents (antibody, protein A/G beads)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Harvest cultured cells and lyse them in ice-cold Lysis Buffer.
-
Clarification: Centrifuge the lysate at high speed to pellet cellular debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
-
Cross-linking Reaction: a. Adjust the protein concentration of the lysate to 1-5 mg/mL with Lysis Buffer. b. Add this compound to the lysate to a final concentration of 1-5 mM. c. Incubate the mixture for 30-60 minutes at 4°C with gentle rotation.
-
Quenching: Add quenching solution to a final concentration of 20-100 mM and incubate for 15 minutes.
-
Immunoprecipitation: a. Add a specific antibody against the protein of interest to the quenched lysate and incubate for 2-4 hours at 4°C. b. Add protein A/G beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes. c. Wash the beads several times with Lysis Buffer to remove non-specific binders.
-
Analysis: a. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer. b. Separate the proteins by SDS-PAGE and analyze by Western blotting using antibodies against the expected interacting partners or by mass spectrometry for unbiased identification of co-precipitated proteins.
Visualizations
Caption: Workflow for in vitro protein cross-linking.
Caption: Reaction of the bromoacetyl group with a cysteine residue.
References
Application Notes and Protocols for the Derivatization of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in Biological Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and conceptual frameworks for the derivatization of 5-(bromoacetyl)-2-(phenylmethoxy)benzamide and the subsequent biological evaluation of its derivatives. This compound serves as a valuable scaffold for developing targeted covalent inhibitors, particularly those aimed at modifying cysteine residues in proteins of interest.
Introduction
This compound is a chemical intermediate that possesses a reactive bromoacetyl group.[1] This functional group is an electrophile that can form a stable thioether bond with nucleophilic residues on biomolecules, most notably the thiol group of cysteine residues.[2] This reactivity makes it an attractive starting point for the synthesis of targeted covalent inhibitors, which can offer enhanced potency and prolonged duration of action compared to their non-covalent counterparts.
The benzamide core is a common motif in a variety of biologically active molecules, including kinase inhibitors.[3][4] By modifying the bromoacetyl group with different chemical moieties, researchers can generate a library of derivatives to probe structure-activity relationships and develop potent and selective inhibitors for various enzymes, such as kinases and proteases.[1][5]
Derivatization Strategies
The primary mode of derivatization for this compound involves the nucleophilic substitution of the bromine atom by a thiol-containing molecule. This reaction is typically performed under basic conditions to facilitate the deprotonation of the thiol to the more nucleophilic thiolate anion.
General Reaction Scheme
Caption: General reaction for the derivatization of this compound with a thiol-containing molecule.
Experimental Protocols
The following are generalized protocols for the derivatization of this compound and the subsequent assessment of its derivatives as enzyme inhibitors.
Protocol 1: Derivatization with a Thiol-Containing Peptide
This protocol describes the reaction of this compound with a cysteine-containing peptide to form a stable conjugate.
Materials:
-
This compound
-
Cysteine-containing peptide (e.g., Ac-Cys-Ala-Met-NH2)
-
N,N-Diisopropylethylamine (DIEA)
-
Dimethylformamide (DMF), anhydrous
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system
-
Mass spectrometer
Procedure:
-
Dissolve the cysteine-containing peptide in anhydrous DMF to a final concentration of 10 mM.
-
Add 1.2 equivalents of this compound to the peptide solution.
-
Add 2.0 equivalents of DIEA to the reaction mixture to adjust the pH to approximately 8.0-9.0.
-
Stir the reaction mixture at room temperature for 2-4 hours. Protect the reaction from light as iodoacetyl and bromoacetyl compounds can be light-sensitive.[2]
-
Monitor the reaction progress by RP-HPLC.
-
Once the reaction is complete, purify the peptide conjugate by preparative RP-HPLC.
-
Confirm the identity of the product by mass spectrometry.
Protocol 2: Screening for Enzyme Inhibition
This protocol outlines a general workflow for screening the synthesized derivatives for their ability to inhibit a target enzyme, such as a protein kinase.
Materials:
-
Synthesized derivative of this compound
-
Target enzyme (e.g., a protein kinase)
-
Substrate for the enzyme (e.g., a peptide or protein)
-
ATP (for kinase assays)
-
Assay buffer (specific to the enzyme)
-
Detection reagent (e.g., antibody for phosphorylated substrate, fluorescent probe)
-
96-well plates
-
Plate reader
Procedure:
-
Prepare a stock solution of the derivative in DMSO.
-
Perform serial dilutions of the derivative to create a range of concentrations for testing.
-
In a 96-well plate, add the target enzyme to the assay buffer.
-
Add the various concentrations of the derivative to the wells containing the enzyme. Include a vehicle control (DMSO only).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) to allow for covalent bond formation.
-
Initiate the enzymatic reaction by adding the substrate and ATP (for kinases).
-
Allow the reaction to proceed for a set time at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
Add the detection reagent and measure the signal using a plate reader.
-
Calculate the percent inhibition for each concentration of the derivative and determine the IC50 value.
Data Presentation
The following tables provide examples of the types of quantitative data that should be collected and organized.
Table 1: Synthesis and Characterization of Derivatives
| Derivative ID | Modifying Group (R-SH) | Reaction Yield (%) | Purity (HPLC, %) | Mass (Observed) | Mass (Calculated) |
| D-001 | N-acetyl-L-cysteine | 85 | >98 | 511.14 | 511.53 |
| D-002 | Glutathione | 78 | >95 | 655.19 | 655.67 |
| D-003 | Cys-Gly-Val | 92 | >99 | 623.21 | 623.69 |
Table 2: In Vitro Biological Activity of Derivatives
| Derivative ID | Target Enzyme | IC50 (µM) | k_inact/K_I (M⁻¹s⁻¹) | Cell Line | Anti-proliferative GI50 (µM) |
| D-001 | Kinase A | 1.2 | 5,000 | Cancer Cell Line X | 5.8 |
| D-002 | Protease B | 0.5 | 12,000 | Cancer Cell Line Y | 2.1 |
| D-003 | Kinase A | 0.8 | 8,500 | Cancer Cell Line X | 3.4 |
Note: The data presented in these tables are hypothetical and for illustrative purposes only.
Visualization of Workflows and Pathways
Experimental Workflow for Screening Covalent Inhibitors
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and synthesis of N-(thiophen-2-yl) benzamide derivatives as BRAFV600E inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application of 5-(bromoacetyl)salicylamide in Polymer Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(bromoacetyl)salicylamide is a versatile bifunctional molecule that holds significant promise in the field of polymer synthesis, particularly as a cross-linking agent. Its reactive bromoacetyl group can readily participate in nucleophilic substitution reactions, while the salicylamide moiety offers potential for hydrogen bonding and other secondary interactions within a polymer matrix. This application note provides a detailed overview of the use of 5-(bromoacetyl)salicylamide in the synthesis of cross-linked polymers, with a specific focus on poly(2-hydroxyethyl methacrylate) (pHEMA) hydrogels. These hydrogels are of considerable interest for various biomedical applications, including drug delivery, tissue engineering, and wound healing, owing to their biocompatibility and tunable properties.[1]
Physicochemical Properties of 5-(bromoacetyl)salicylamide
A thorough understanding of the properties of 5-(bromoacetyl)salicylamide is crucial for its effective application in polymer synthesis.
| Property | Value |
| Molecular Formula | C₉H₈BrNO₃ |
| Molecular Weight | 258.07 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 200-210 °C |
| Solubility | DMSO (Slightly), Methanol (Slightly) |
Application in Polymer Synthesis: Cross-linking of pHEMA Hydrogels
5-(bromoacetyl)salicylamide can be effectively utilized as a cross-linking agent to form a three-dimensional network structure in hydrogels. The bromoacetyl group can react with nucleophilic groups on polymer chains, such as hydroxyl groups, to form stable covalent cross-links. This cross-linking enhances the mechanical properties, thermal stability, and chemical resistance of the resulting polymer.[1]
Proposed Cross-linking Mechanism
The primary mechanism for cross-linking involves the reaction of the bromoacetyl group of 5-(bromoacetyl)salicylamide with the hydroxyl groups of the pHEMA polymer chains. This reaction is a nucleophilic substitution where the oxygen of the hydroxyl group attacks the carbon of the bromoacetyl group, displacing the bromide ion and forming a stable ether linkage. This process, repeated throughout the polymer matrix, creates a robust and interconnected network.
References
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various heterocyclic compounds, including thiazoles, oxazoles, and imidazoles, utilizing 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide as a key starting material. The synthesized compounds have potential applications in drug discovery, particularly in the areas of metabolic disorders and oncology.
Introduction
This compound is a versatile bifunctional molecule containing an α-bromoketal moiety, which is a reactive electrophile, and a benzamide scaffold. This combination makes it an ideal precursor for the construction of a variety of heterocyclic systems through cyclocondensation reactions. The phenylmethoxy protecting group on the phenolic hydroxyl allows for selective reactions at the bromoacetyl group and can be removed in a subsequent step if desired, providing further opportunities for derivatization.
The primary synthetic routes explored in these notes are the Hantzsch synthesis for thiazoles, and related cyclizations for the formation of oxazoles and imidazoles. These heterocyclic cores are prevalent in many biologically active compounds and approved drugs.
Synthesis of Thiazole Derivatives
The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole rings, involving the reaction of an α-haloketone with a thioamide.[1] This approach can be readily applied to this compound to generate a variety of substituted thiazoles.
Experimental Protocol: Synthesis of 2-Amino-4-(2-(phenylmethoxy)-5-benzamidyl)thiazole
Materials:
-
This compound
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
-
Deionized Water
Procedure: [2]
-
In a 20 mL scintillation vial, combine this compound (1.0 mmol) and thiourea (1.2 mmol).
-
Add methanol (10 mL) and a magnetic stir bar.
-
Heat the mixture with stirring on a hot plate at 60-70°C for 30 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, remove the reaction from heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution and swirl to mix.
-
A precipitate will form. Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake with deionized water.
-
Dry the collected solid to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
| Parameter | Value | Reference |
| Reactants | This compound, Thiourea | Adapted from[2] |
| Solvent | Methanol | [2] |
| Temperature | 60-70°C | [2] |
| Reaction Time | 30 minutes | [2] |
| Work-up | Precipitation in 5% Na2CO3, filtration | [2] |
| Expected Yield | 85-95% (based on similar syntheses) | [3] |
Reaction Workflow:
Synthesis of Oxazole Derivatives
Oxazole rings can be synthesized by the condensation of α-haloketones with amides. This reaction, often referred to as the Robinson-Gabriel synthesis or a modification thereof, provides a straightforward route to 2,5-disubstituted oxazoles.[4][5]
Experimental Protocol: Synthesis of 2-Methyl-5-(2-(phenylmethoxy)-5-benzamidyl)oxazole
Materials:
-
This compound
-
Acetamide
-
Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Deionized Water
-
Ethyl Acetate
Procedure: (Adapted from similar syntheses)[6]
-
To a solution of this compound (1.0 mmol) in DMF (10 mL), add acetamide (1.5 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Value | Reference |
| Reactants | This compound, Acetamide | General method[6] |
| Solvent | DMF | [7] |
| Base | K₂CO₃ | [1] |
| Temperature | 80°C | [1] |
| Reaction Time | 4-6 hours | Estimated |
| Work-up | Aqueous work-up and extraction | General method |
| Expected Yield | 60-80% (based on similar syntheses) | [7] |
Reaction Workflow:
Synthesis of Imidazole Derivatives
The synthesis of imidazoles from α-haloketones can be achieved by reacting them with amidines.[8] This method allows for the formation of 2,4-disubstituted imidazoles.
Experimental Protocol: Synthesis of 2-Phenyl-4-(2-(phenylmethoxy)-5-benzamidyl)imidazole
Materials:
-
This compound
-
Benzamidine hydrochloride monohydrate
-
Potassium Bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
Procedure: [8]
-
In a round-bottomed flask, dissolve benzamidine hydrochloride monohydrate (1.2 mmol) in a mixture of THF (10 mL) and water (2.5 mL).
-
Add potassium bicarbonate (2.4 mmol) portion-wise and heat the mixture to a vigorous reflux.
-
In a separate flask, dissolve this compound (1.0 mmol) in THF (5 mL).
-
Add the solution of the α-bromoketone dropwise to the refluxing amidine solution over 30 minutes.
-
Continue to reflux for an additional 2-4 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the THF under reduced pressure.
-
The resulting aqueous slurry is filtered, and the solid is washed with water.
-
The crude product can be purified by recrystallization.
| Parameter | Value | Reference |
| Reactants | This compound, Benzamidine HCl | [8] |
| Solvent | THF/Water | [8] |
| Base | KHCO₃ | [8] |
| Temperature | Reflux | [8] |
| Reaction Time | 2-4 hours | [8] |
| Work-up | Removal of THF, filtration | [8] |
| Expected Yield | 70-90% (based on similar syntheses) | [8] |
Reaction Workflow:
Biological Applications and Signaling Pathways
The synthesized heterocyclic benzamide derivatives are of significant interest in drug discovery due to their potential biological activities.
Thiazole Derivatives as Glucokinase Activators
Thiazol-2-yl benzamide derivatives have been identified as potential glucokinase (GK) activators.[9][10] Glucokinase is a key enzyme in glucose metabolism, and its activation can enhance insulin secretion and hepatic glucose uptake, making it a target for the treatment of type 2 diabetes.[11]
Proposed Signaling Pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. asianpubs.org [asianpubs.org]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. ijpsonline.com [ijpsonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights [frontiersin.org]
- 11. Glucokinase and glucokinase activator - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential use of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide as a scaffold for developing novel anti-inflammatory agents. This document details its synthesis, potential mechanisms of action, and relevant experimental protocols for its evaluation. While direct anti-inflammatory data for this specific compound is limited in publicly available literature, we present data on structurally related compounds to highlight its potential.
Introduction
Benzamide derivatives are a well-established class of compounds with a broad range of pharmacological activities, including anti-inflammatory effects. Their structural versatility allows for modifications that can modulate their biological activity. This compound is a key intermediate in the synthesis of various organic molecules. Notably, it is a precursor in the synthesis of Labetalol, an adrenergic receptor antagonist used for the treatment of hypertension. Interestingly, studies have shown that Labetalol itself possesses anti-inflammatory properties, suggesting that its precursors might also exhibit or be modified to enhance such activities. The presence of a reactive bromoacetyl group makes this compound an attractive candidate for covalent modification of biological targets involved in the inflammatory cascade.
Synthesis of this compound
The synthesis of this compound is a multi-step process that can be adapted from standard organic chemistry procedures. A general synthetic workflow is outlined below.
Caption: Synthetic workflow for this compound.
Potential Mechanism of Action in Inflammation
The bromoacetyl group in this compound is a key functional group that can confer anti-inflammatory activity. This group acts as an electrophile and can react with nucleophilic residues (such as cysteine, histidine, or lysine) on proteins, leading to irreversible covalent inhibition. This mechanism is common for many enzyme inhibitors. In the context of inflammation, potential targets for covalent modification by this compound could include key enzymes in inflammatory signaling pathways.
One of the primary inflammatory pathways involves the nuclear factor-kappa B (NF-κB) signaling cascade. Inhibition of key proteins in this pathway can lead to a reduction in the expression of pro-inflammatory genes, including those for cytokines and cyclooxygenase-2 (COX-2). The bromoacetyl moiety of the compound could potentially alkylate and inactivate components of the IKK complex or NF-κB itself, thereby blocking its translocation to the nucleus and subsequent gene transcription.
Caption: Proposed inhibitory action on the NF-κB signaling pathway.
Data Presentation
| Compound | Molecular Formula | IC50 (mg/mL) vs. Trypsin |
| [2-(2-bromophenylcarbamoyl)phenoxy]acetic acid ethyl ester | C17H16BrNO4 | 0.07 |
| N-(2-bromo-phenyl)-2-hydrazinocarbonylmethoxy-benzamide | C15H14BrN3O3 | 0.06 |
| 2-(5-bromo-2-hydroxy-benzylidene-hydrazinocarbonylmethoxy)-N-(2-bromo-phenyl)-benzamide | C22H17Br2N3O4 | 0.04 |
| Acetylsalicylic acid (Reference) | C9H8O4 | 0.4051 ± 0.0026 |
Data from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, which are structurally related to the topic compound.[1]
Experimental Protocols
The following are detailed protocols for the synthesis and in vitro evaluation of the anti-inflammatory potential of this compound and its derivatives.
Protocol 1: Synthesis of this compound
Materials:
-
2-Hydroxybenzamide
-
Benzyl bromide
-
Potassium carbonate
-
Bromoacetyl chloride
-
Aluminum chloride
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Magnesium sulfate (MgSO4)
-
Ethyl acetate
-
Hexane
Procedure:
-
Protection of the phenolic hydroxyl group:
-
Dissolve 2-hydroxybenzamide in DMF.
-
Add potassium carbonate and stir the mixture.
-
Add benzyl bromide dropwise and stir the reaction at room temperature overnight.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, dry over MgSO4, and concentrate under reduced pressure to obtain 2-(phenylmethoxy)benzamide.
-
-
Friedel-Crafts Acylation:
-
Suspend aluminum chloride in dry DCM under a nitrogen atmosphere.
-
Add bromoacetyl chloride dropwise at 0°C.
-
Add a solution of 2-(phenylmethoxy)benzamide in dry DCM dropwise at 0°C.
-
Stir the reaction mixture at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and concentrated HCl.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over MgSO4 and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield this compound.
-
Protocol 2: In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme
-
Glutathione
-
Potassium phosphate buffer
-
Test compound (dissolved in DMSO)
-
Indomethacin (reference inhibitor)
-
EIA buffer and reagents for PGE2 quantification
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, heme, and glutathione.
-
Add the COX-1 or COX-2 enzyme to the reaction mixture.
-
Add various concentrations of the test compound or indomethacin to the enzyme mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercial EIA kit.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 3: In Vitro Nitric Oxide Synthase (iNOS) Inhibition Assay in Macrophages
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
DMEM medium with 10% FBS
-
Test compound (dissolved in DMSO)
-
L-NMMA (reference inhibitor)
-
Griess reagent (for nitrite quantification)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound or L-NMMA for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce iNOS expression.
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate at room temperature for 15 minutes.
-
Measure the absorbance at 540 nm to determine the nitrite concentration.
-
Calculate the percentage of nitric oxide production inhibition for each concentration of the test compound and determine the IC50 value.
Protocol 4: Cytokine Release Assay in Human PBMCs
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium with 10% FBS
-
Phytohemagglutinin (PHA) or Lipopolysaccharide (LPS) as a stimulant
-
Test compound (dissolved in DMSO)
-
Dexamethasone (reference inhibitor)
-
ELISA kits for TNF-α, IL-1β, and IL-6
Procedure:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Seed the PBMCs in a 96-well plate.
-
Pre-treat the cells with various concentrations of the test compound or dexamethasone for 1 hour.
-
Stimulate the cells with PHA or LPS for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Quantify the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Calculate the percentage of cytokine release inhibition for each concentration of the test compound and determine the IC50 values.
Protocol 5: In Vitro Proteinase Inhibition Assay
Materials:
-
Trypsin
-
Casein (substrate)
-
Tris-HCl buffer (pH 7.4)
-
Test compound (dissolved in DMSO)
-
Acetylsalicylic acid (reference inhibitor)
-
Perchloric acid
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer and trypsin.
-
Add various concentrations of the test compound or acetylsalicylic acid to the mixture and incubate for 20 minutes.
-
Add casein to initiate the reaction and incubate for another 20 minutes.
-
Stop the reaction by adding perchloric acid.
-
Centrifuge the mixture and measure the absorbance of the supernatant at 280 nm to determine the amount of undigested casein.
-
Calculate the percentage of proteinase inhibition for each concentration of the test compound and determine the IC50 value.[1]
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the synthesis of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide and improve final product yield.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common synthesis is a two-step process. First, an acetyl group is introduced to the starting material, 2-(phenylmethoxy)benzamide, via a Friedel-Crafts acylation reaction to form the intermediate 5-Acetyl-2-(phenylmethoxy)benzamide. This intermediate is then brominated at the alpha-position of the acetyl group to yield the final product.
Q2: Why is my yield consistently low during the Friedel-Crafts acylation step?
Low yields in Friedel-Crafts acylation are often due to the deactivation of the Lewis acid catalyst (e.g., Aluminum Chloride, AlCl₃). This reaction is highly sensitive to moisture. Even trace amounts of water can react with and deactivate the catalyst. Additionally, a stoichiometric amount of the catalyst is typically required because both the reactant and the acylated product can form complexes with it[1].
Q3: What are the common side products in the bromination step?
The primary side products are poly-brominated species. Over-bromination can lead to the formation of di-bromo and other unwanted byproducts[2]. The reaction conditions, especially temperature and the molar ratio of bromine, are key to minimizing these impurities[2][3].
Q4: Which brominating agent is recommended?
Elemental bromine (Br₂) dissolved in a suitable solvent like chloroform is a commonly cited reagent for this transformation[4]. N-Bromosuccinimide (NBS) is another effective brominating agent for the α-bromination of ketones and may be considered as an alternative[5].
Q5: How can I effectively purify the final product?
Recrystallization from a solvent such as ethanol is a highly effective method for purifying this compound[4]. For related benzamide derivatives, crystallization from ethanol or dimethylformamide has also been reported to produce high-purity compounds[6].
Synthesis Pathway Overview
The diagram below illustrates the two-step reaction sequence to synthesize the target compound.
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Scientific Rationale |
| Moisture in Reaction (Friedel-Crafts) | Flame-dry all glassware before use and run the reaction under an inert atmosphere (e.g., Nitrogen, Argon)[7]. Use anhydrous grade solvents and reagents. | Lewis acid catalysts like AlCl₃ are extremely hygroscopic and are irreversibly deactivated by water, halting the reaction[7]. |
| Incomplete Bromination | Add the bromine reagent in portions, waiting for the color to disappear before adding the next portion. Refluxing for a short period after the final addition can help drive the reaction to completion[4]. | This technique maintains a low concentration of bromine, which can help control the reaction rate and prevent the accumulation of unreacted starting material while minimizing side reactions. |
| Deactivated Starting Material | Ensure the starting benzamide ring is not substituted with strongly deactivating groups. | Friedel-Crafts reactions fail on aromatic rings that are strongly deactivated (e.g., containing a nitro group), as the ring is not nucleophilic enough to attack the acylium ion[8]. |
Problem 2: Product is Impure or Contains Side-Products
| Potential Cause | Recommended Solution | Scientific Rationale |
| Poly-bromination | Carefully control the stoichiometry of the brominating agent. A 1:1 molar ratio is theoretically required, but slight adjustments may be needed. Maintain a consistent reaction temperature[2]. | The formation of di- and tri-brominated byproducts is a common issue. Controlling temperature and reactant ratios is critical to achieving mono-bromination selectivity[2]. |
| Emulsion During Workup (Friedel-Crafts) | Instead of quenching the reaction with ice, add dilute HCl (e.g., 3M) and heat gently (e.g., 50°C) for several minutes before extraction[7]. | This procedure helps to break down the aluminum salt complexes that cause emulsions, leading to a cleaner separation between the aqueous and organic layers and reducing trapped impurities[7]. |
| Residual Starting Material | Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material persists, consider extending the reaction time or a slight increase in temperature. | Incomplete conversion is a common source of impurities. TLC provides a simple and effective way to ensure the reaction has gone to completion before proceeding with workup. |
Troubleshooting Workflow
If you are experiencing issues with your synthesis, follow this logical workflow to diagnose the problem.
Caption: A workflow diagram for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: α-Bromination of 5-Acetyl-2-(phenylmethoxy)benzamide
This protocol is adapted from a reported synthesis[4].
-
Dissolution: Dissolve 5-Acetyl-2-(phenylmethoxy)benzamide (e.g., 10.0 g) in chloroform in a round-bottom flask equipped with a reflux condenser.
-
Heating: Bring the solution to reflux.
-
Bromine Addition: Add elemental bromine (Br₂) dropwise or in small portions. A typical approach is to add one-third of the total required bromine (e.g., a total of ~2.0 g for 10.0 g of starting material) and wait for the characteristic bromine color to fade before adding the next portion[4].
-
Reflux: After the final addition of bromine, continue to reflux the mixture for an additional 10-15 minutes.
-
Cooling: Allow the reaction flask to cool to room temperature, then place it in a freezer or ice bath to encourage precipitation.
-
Isolation: Remove the solvent under reduced pressure (in vacuo).
-
Purification: Recrystallize the resulting solid residue from ethanol to yield the pure this compound.
Protocol 2: General Procedure for Friedel-Crafts Acylation
This is a general guideline based on standard Friedel-Crafts procedures[1][7].
-
Preparation: Flame-dry a round-bottom flask and equip it with a magnetic stirrer and a drying tube or inert gas inlet.
-
Reagent Loading: Add the starting material, 2-(phenylmethoxy)benzamide, and an anhydrous solvent (e.g., dichloromethane, nitrobenzene) to the flask. Cool the mixture in an ice bath.
-
Catalyst Addition: Slowly and carefully add anhydrous aluminum chloride (AlCl₃, ~1.1 to 1.3 molar equivalents) to the cooled suspension.
-
Acylating Agent Addition: Add the acylating agent (e.g., acetyl chloride or acetic anhydride, ~1.1 molar equivalents) dropwise to the mixture, maintaining a low temperature.
-
Reaction: Allow the reaction to stir at 0°C and then warm to room temperature, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated HCl.
-
Extraction: Extract the product into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry it over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure to obtain the crude 5-Acetyl-2-(phenylmethoxy)benzamide, which can be purified by recrystallization.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. CN101560170A - Method for preparing 5-(bromoacetyl) salicylamide - Google Patents [patents.google.com]
- 3. 5-(Bromoacetyl)salicylamide | 73866-23-6 | Benchchem [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
5-(Bromoacetyl)-2-(phenylmethoxy)benzamide stability and storage conditions
This technical support center provides guidance on the stability, storage, and handling of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide to assist researchers, scientists, and drug development professionals in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability and integrity of this compound, it is crucial to store it under appropriate conditions. While specific stability data for this compound is limited, information from closely related compounds suggests the following:
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Temperature: The compound should be stored in a refrigerator at 2-8°C for long-term storage.[1][2]
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Atmosphere: It is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from atmospheric components.
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Container: The compound should be kept in a tightly sealed container to prevent moisture ingress.[3]
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Light: Protect the compound from light, as similar compounds are known to be light-sensitive.
Q2: How stable is this compound at room temperature?
A2: While the phenylmethoxy group is noted to enhance stability, the presence of the reactive bromoacetyl group suggests that the compound may be susceptible to degradation over time at room temperature, especially in the presence of moisture.[4][5] For short-term handling during experimental procedures, maintaining a dry environment is recommended. For periods longer than a few hours, it is best to keep the compound refrigerated.
Q3: What are the known incompatibilities of this compound?
A3: Based on the reactivity of the bromoacetyl group, the compound is expected to be incompatible with:
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Strong Oxidizing Agents: These can cause vigorous reactions.
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Strong Bases: Bases can promote hydrolysis or other degradation pathways.
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Nucleophiles: The bromoacetyl group is a potent electrophile and will react with nucleophiles such as amines, thiols, and water.
Q4: What are the potential degradation pathways for this compound?
A4: The primary route of degradation is likely the hydrolysis of the bromoacetyl group in the presence of water, which would replace the bromine atom with a hydroxyl group. Other potential degradation pathways could involve the cleavage of the phenylmethoxy ether linkage under harsh acidic or basic conditions.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
If you are experiencing inconsistent results, such as lower than expected yields or the appearance of unknown impurities in your reaction, consider the following:
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Compound Integrity: The compound may have degraded due to improper storage or handling.
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Moisture Contamination: The presence of moisture in your reaction setup can lead to hydrolysis of the bromoacetyl group.
-
Reaction Conditions: Ensure your reaction conditions are compatible with the stability of the compound (e.g., avoid high temperatures or strongly basic/acidic conditions unless required by the protocol).
Troubleshooting Workflow for Inconsistent Results
Caption: Troubleshooting workflow for inconsistent experimental results.
Data Presentation
| Parameter | Recommended Condition |
| Storage Temperature | 2-8°C (Refrigerator)[1][2] |
| Long-term Storage | Store in a cool, dry place.[3] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) |
| Container | Tightly sealed, light-resistant |
| Incompatibilities | Strong oxidizing agents, strong bases, nucleophiles |
Experimental Protocols
Protocol for Assessing Compound Stability
This protocol provides a general method for assessing the stability of this compound under specific conditions.
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Materials:
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This compound
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HPLC-grade solvents (e.g., acetonitrile, water)
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Appropriate buffers for pH stability studies
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Calibrated HPLC system with a suitable column (e.g., C18)
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Incubators or water baths for temperature studies
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Photostability chamber
-
-
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Aliquot the stock solution into several vials for each condition to be tested (e.g., different temperatures, pH values, light exposure).
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For temperature stability, place vials in incubators set at the desired temperatures (e.g., 4°C, 25°C, 40°C).
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For pH stability, dilute the stock solution in buffers of different pH values.
-
For photostability, expose a set of vials to a controlled light source, while keeping a control set in the dark.
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At specified time points (e.g., 0, 24, 48, 72 hours), remove a vial from each condition.
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Analyze the samples by HPLC to determine the remaining concentration of the parent compound and identify any degradation products.
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Plot the percentage of the remaining compound against time for each condition to determine the degradation rate.
-
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate | 27475-14-5 | Benchchem [benchchem.com]
- 3. 73866-23-6 5-(Bromoacetyl)-2-hydroxybenzamide AKSci C297 [aksci.com]
- 4. This compound | 72370-19-5 [chemicalbook.com]
- 5. 72370-19-5(5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide) | Kuujia.com [kuujia.com]
preventing degradation of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in solution during their experiments.
Troubleshooting Guide
Users encountering unexpected experimental results or potential degradation of this compound can consult the following table for specific issues, potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or no reactivity of the compound in subsequent reactions. | Degradation of the α-bromoacetyl moiety. | Prepare fresh solutions of the compound immediately before use. Store the solid compound under inert gas (argon or nitrogen) at low temperatures (-20°C). Avoid prolonged storage of the compound in solution. |
| Appearance of unexpected peaks in analytical data (e.g., HPLC, LC-MS). | 1. Hydrolysis: Reaction with residual water in the solvent. 2. Nucleophilic attack: Reaction with nucleophilic solvents (e.g., methanol, ethanol) or buffer components (e.g., Tris, primary amines). | 1. Use anhydrous solvents. Consider adding a drying agent like molecular sieves to the solvent prior to use. 2. Use aprotic, non-nucleophilic solvents such as DMF, DMSO, or acetonitrile. Avoid buffers containing primary or secondary amines. Consider using buffers like HEPES or phosphate buffers at a slightly acidic to neutral pH. |
| Inconsistent results between experimental repeats. | 1. Variable storage conditions: Differences in light exposure, temperature, or moisture. 2. Inconsistent solution preparation: Variations in solvent purity, pH, or concentration. | 1. Store the solid compound and its solutions protected from light and at a consistent, low temperature. 2. Standardize the solution preparation protocol. Use high-purity, anhydrous solvents and freshly prepared buffers. |
| Precipitation of the compound from the solution. | Poor solubility or degradation leading to insoluble byproducts. | 1. Confirm the solubility of the compound in the chosen solvent. Sonication may aid dissolution. 2. If degradation is suspected, analyze the precipitate to identify its chemical nature. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in solution?
A1: The primary degradation pathway for this compound, an α-haloketone, is through nucleophilic substitution at the carbon bearing the bromine atom.[1][2][3] The electron-withdrawing carbonyl group makes this carbon highly electrophilic and susceptible to attack by nucleophiles. Common nucleophiles in a laboratory setting include water (hydrolysis), alcohols (alcoholysis), and amines present in buffers.
Q2: What are the ideal storage conditions for this compound?
A2: To ensure stability, this compound should be stored as a solid in a tightly sealed container in a cool, dry, and dark place.[4][5][6] For long-term storage, refrigeration (-20°C) is recommended. Solutions of the compound are generally less stable and should be prepared fresh for each experiment.
Q3: Which solvents are recommended for dissolving this compound?
A3: Aprotic, non-nucleophilic solvents are recommended to minimize degradation. Suitable solvents include anhydrous dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN). Protic solvents like methanol and ethanol should be used with caution as they can act as nucleophiles and lead to solvolysis. The use of anhydrous grade solvents is crucial to prevent hydrolysis.
Q4: How does pH affect the stability of this compound in aqueous solutions?
A4: The stability of α-haloketones like this compound is pH-dependent. Basic conditions (pH > 7) should be avoided as they can promote both hydrolysis and reactions with hydroxide ions, leading to rapid degradation.[4] Neutral to slightly acidic conditions (pH 5-7) are generally preferred to minimize these degradation pathways.[7]
Q5: Are there any incompatible substances that should be avoided when working with this compound?
A5: Yes, substances that are strong bases, nucleophiles, or reducing agents should be avoided as they can react with and degrade the compound.[4] This includes common laboratory reagents like primary and secondary amines (e.g., Tris buffer), thiols, and strong oxidizing agents.[6]
Experimental Protocols
Protocol 1: Preparation of a Standard Solution of this compound
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Materials:
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This compound (solid)
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Anhydrous dimethylformamide (DMF)
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Inert gas (argon or nitrogen)
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Volumetric flask
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Analytical balance
-
-
Procedure:
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Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
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Weigh the desired amount of the solid compound in a clean, dry weighing boat under a stream of inert gas if possible.
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Transfer the solid to a volumetric flask.
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Add a small amount of anhydrous DMF to dissolve the solid, swirling gently. Sonication can be used to aid dissolution if necessary.
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Once fully dissolved, bring the solution to the final volume with anhydrous DMF.
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Use the solution immediately. If short-term storage is necessary, blanket the headspace of the flask with inert gas, seal tightly, and store at low temperature (-20°C) protected from light.
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Protocol 2: Monitoring the Stability of this compound in Solution by HPLC
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Materials:
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Prepared solution of this compound
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High-Performance Liquid Chromatography (HPLC) system with a UV detector
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Appropriate HPLC column (e.g., C18)
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Mobile phase (e.g., a gradient of acetonitrile and water)
-
-
Procedure:
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Prepare the solution of this compound in the solvent of interest.
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Immediately after preparation (t=0), inject an aliquot of the solution into the HPLC system.
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Record the chromatogram, noting the peak area and retention time of the parent compound.
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Store the solution under the desired experimental conditions (e.g., specific temperature, pH, light exposure).
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At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), inject another aliquot of the solution into the HPLC system.
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Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks, which would indicate degradation.
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Plot the percentage of the remaining parent compound against time to determine the stability profile.
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Visualizations
Caption: Potential degradation pathway via nucleophilic attack.
Caption: Recommended workflow for using the compound.
References
- 1. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repository.up.ac.za [repository.up.ac.za]
- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 4. Page loading... [wap.guidechem.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 5-(Bromoacetyl)salicylamide | CAS#:73866-23-6 | Chemsrc [chemsrc.com]
- 7. Factors affecting formation of haloacetonitriles, haloketones, chloropicrin and cyanogen halides during chloramination - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility issues with 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous buffers?
Q2: I am observing precipitation when I dilute my DMSO stock solution of this compound into my aqueous assay buffer. What is causing this?
This is a common issue for hydrophobic compounds. The compound is likely soluble in the 100% organic solvent (like DMSO) but crashes out of solution when the polarity of the solvent increases significantly upon dilution into an aqueous buffer. This phenomenon is known as precipitation upon dilution.
Q3: What is the best organic solvent to prepare a stock solution of this compound?
Based on available data, Dimethyl sulfoxide (DMSO) and Methanol are suitable organic solvents for preparing stock solutions. The compound is reported to be slightly soluble in DMSO and slightly soluble in methanol with heating.[1] For initial attempts, preparing a stock solution in DMSO is recommended as it is a common solvent for in vitro assays.
Q4: Can I heat the compound to improve its solubility in organic solvents or aqueous buffers?
While gentle heating can be used to dissolve the compound in organic solvents like methanol to prepare a stock solution, caution is advised.[1] Excessive or prolonged heating can potentially lead to the degradation of the compound, especially given the reactive bromoacetyl group. Heating aqueous buffer solutions containing the compound is generally not recommended as it can also accelerate degradation and may not significantly improve solubility.
Q5: Are there any general strategies to improve the solubility of this compound in my aqueous buffer?
Yes, several strategies can be employed to enhance the aqueous solubility of poorly soluble compounds. These include:
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pH Adjustment: If the compound has ionizable groups, adjusting the pH of the buffer can increase solubility. However, the pKa of this compound is predicted to be around 14.87, suggesting it is not readily ionizable under typical physiological pH conditions.[1]
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Use of Co-solvents: Adding a small percentage of an organic co-solvent (e.g., DMSO, ethanol, or PEG 400) to the final aqueous buffer can help maintain the compound's solubility.[2] It is crucial to ensure the final concentration of the co-solvent is compatible with your experimental system (e.g., does not affect cell viability or enzyme activity).
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Employing Surfactants: Non-ionic surfactants like Tween® 20 or Polysorbate 80 can be used at low concentrations (typically below their critical micelle concentration) to help solubilize hydrophobic compounds.[2]
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Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can encapsulate hydrophobic molecules, increasing their apparent solubility in aqueous solutions.[2]
Troubleshooting Guide
Initial Observation: Precipitate forms upon dilution of organic stock into aqueous buffer.
This guide provides a systematic approach to troubleshoot and overcome solubility challenges with this compound.
Step 1: Optimize Stock Solution Preparation
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Problem: The compound may not be fully dissolved in the stock solution.
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Solution:
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Prepare the stock solution in 100% DMSO.
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Use gentle vortexing and sonication to aid dissolution.
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Visually inspect the stock solution for any undissolved particles before use.
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Step 2: Modify the Dilution Protocol
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Problem: The rapid change in solvent polarity upon direct dilution causes precipitation.
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Solution:
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Serial Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. First, dilute the DMSO stock into an intermediate solvent (e.g., a 50:50 mixture of buffer and DMSO), and then further dilute into the final aqueous buffer.
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Pluronic F-127: This polymer can be used to create more stable solutions of hydrophobic compounds. Pre-mixing the compound with a Pluronic F-127 solution before final dilution can prevent precipitation.
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Step 3: Adjust the Composition of the Aqueous Buffer
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Problem: The aqueous buffer is not a suitable environment for the hydrophobic compound.
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Solution (in order of preference):
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Introduce a Co-solvent: Add a small percentage of DMSO to your final assay buffer (e.g., 0.5-2%). Determine the maximum tolerable DMSO concentration for your specific assay.
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Add a Surfactant: Incorporate a low concentration of a non-ionic surfactant (e.g., 0.01% Tween® 20) into your buffer.
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Use Cyclodextrins: Prepare the final working solution in a buffer containing a suitable concentration of a cyclodextrin (e.g., 1-10 mM HP-β-CD).
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Step 4: Verify Compound Stability
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Problem: The compound may be degrading in the aqueous buffer, and the degradation products are insoluble.
-
Solution:
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Prepare the working solution of the compound in the final buffer and incubate it for the duration of your experiment.
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Analyze the solution at different time points using techniques like HPLC to check for the appearance of degradation peaks. The bromoacetyl group can be susceptible to hydrolysis in aqueous solutions.
-
Data Presentation
Table 1: Known Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Slightly Soluble | [1] |
| Methanol | Slightly Soluble | Requires heating to aid dissolution.[1] |
| Aqueous Buffers | Predicted to be low | No quantitative data available. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Materials:
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This compound (MW: 348.19 g/mol )
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Anhydrous DMSO
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Microcentrifuge tubes
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Vortex mixer
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Sonicator bath
-
-
Procedure:
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Weigh out 3.48 mg of this compound and place it into a clean microcentrifuge tube.
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Add 1 mL of anhydrous DMSO to the tube.
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Vortex the tube for 1-2 minutes to facilitate dissolution.
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If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
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Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C, protected from light and moisture.
-
Protocol 2: General Protocol for Aqueous Solubility Assessment
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Materials:
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10 mM stock solution of this compound in DMSO
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Aqueous buffer of interest (e.g., PBS, Tris-HCl)
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Microplate reader or spectrophotometer
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96-well clear bottom plates
-
-
Procedure:
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Prepare a series of dilutions of the compound in the aqueous buffer, starting from a high concentration (e.g., 100 µM) and performing serial dilutions. Also, include a buffer-only control.
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To minimize precipitation during dilution, add the small volume of DMSO stock to a larger volume of buffer while vortexing.
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Incubate the plate at the desired experimental temperature for a set period (e.g., 1 hour).
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Measure the absorbance or light scattering of each well at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance/scattering compared to the buffer control indicates the presence of precipitated material.
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The highest concentration that does not show a significant increase in absorbance/scattering can be considered the approximate kinetic solubility under those conditions.
-
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for solubility issues.
References
side reactions of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide in protic solvents
Welcome to the technical support center for 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate potential side reactions when using this reagent in protic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions of this compound in protic solvents?
A1: The major side reactions involve the solvolysis of the α-bromoacetyl group by the protic solvent. This can lead to the formation of hydroxyacetyl (from water) or alkoxyacetyl (from alcohols) derivatives. Under basic conditions, the Favorskii rearrangement can also occur, leading to rearranged ester or amide products.
Q2: How does pH affect the stability of this compound?
A2: Both acidic and basic conditions can promote side reactions. Acidic conditions can catalyze the hydrolysis of the benzamide functional group, although this is generally a slow process. Basic conditions can facilitate the Favorskii rearrangement and also promote nucleophilic substitution of the bromide by hydroxide or alkoxide ions.
Q3: What is the expected stability of the benzamide functional group during reactions in protic solvents?
A3: The benzamide group is relatively stable, especially in dilute aqueous solutions and under neutral or mildly acidic conditions. However, prolonged exposure to concentrated acids or bases, particularly at elevated temperatures, can lead to hydrolysis to the corresponding benzoic acid.
Q4: Can the phenylmethoxy (benzyloxy) group be cleaved under typical reaction conditions?
A4: The benzyloxy group is generally stable under the conditions that lead to the solvolysis of the bromoacetyl group. Cleavage of the benzyloxy group typically requires more specific and harsher conditions, such as catalytic hydrogenation or strong acids like HBr.
Troubleshooting Guides
Issue 1: Formation of an Unknown, More Polar Byproduct
Symptom: TLC or LC-MS analysis of your reaction mixture shows a significant amount of a new, more polar spot/peak than your starting material or desired product.
Possible Cause: This is likely due to the hydrolysis of the bromoacetyl group, resulting in the formation of 5-(hydroxyacetyl)-2-(phenylmethoxy)benzamide. This byproduct is more polar due to the presence of the hydroxyl group.
Troubleshooting Steps:
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Minimize Water Content: Ensure all solvents and reagents are anhydrous. Use freshly distilled solvents and dry glassware.
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Control Reaction Temperature: Perform the reaction at the lowest effective temperature to slow down the rate of hydrolysis.
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Optimize Reaction Time: Monitor the reaction progress closely and stop it as soon as the desired transformation is complete to minimize the formation of the hydrolysis byproduct.
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pH Control: If permissible for your reaction, maintaining a neutral or slightly acidic pH can help to reduce the rate of hydrolysis.
Issue 2: Unexpected Rearranged Product Observed
Symptom: Mass spectrometry or NMR analysis indicates the formation of a product with the correct mass but an unexpected structure, possibly an ester or a rearranged amide.
Possible Cause: This could be the result of a Favorskii rearrangement, which is promoted by the presence of a base. The α-bromo ketone can rearrange to form a cyclopropanone intermediate, which is then opened by a nucleophile (e.g., the protic solvent or an amine).
Troubleshooting Steps:
-
Avoid Basic Conditions: If possible, run the reaction under neutral or acidic conditions. If a base is required, consider using a non-nucleophilic, sterically hindered base.
-
Choice of Base: If a base is necessary, a weaker base may be sufficient to promote the desired reaction without causing significant rearrangement.
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Temperature Control: As with hydrolysis, lower temperatures can help to disfavor the rearrangement pathway.
Issue 3: Low Yield of the Desired Product with Complex Mixture of Byproducts
Symptom: The reaction results in a low yield of the intended product, and the crude mixture shows multiple spots on TLC or peaks in the chromatogram.
Possible Cause: A combination of solvolysis, rearrangement, and potentially other degradation pathways may be occurring. This is common when the reaction is run for an extended period, at a high temperature, or with inappropriate reagents.
Troubleshooting Steps:
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Re-evaluate Solvent Choice: While the core of your synthesis may require a protic solvent, consider if a co-solvent or an alternative aprotic solvent system could be used.
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Protecting Group Strategy: For complex syntheses, it may be beneficial to protect the bromoacetyl group, for example, as a ketal, perform the necessary transformations, and then deprotect it in a later step.
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Systematic Optimization: Perform a design of experiments (DoE) to systematically investigate the effects of temperature, reaction time, and reagent concentration to find the optimal conditions that favor the desired reaction.
Data Presentation
Table 1: Potential Side Products of this compound in Protic Solvents
| Side Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Formation Condition |
| 5-(Hydroxyacetyl)-2-(phenylmethoxy)benzamide | C₁₆H₁₅NO₄ | 285.29 | Reaction with water (hydrolysis) |
| 5-(Methoxyacetyl)-2-(phenylmethoxy)benzamide | C₁₇H₁₇NO₄ | 299.32 | Reaction with methanol (methanolysis) |
| 5-(Ethoxyacetyl)-2-(phenylmethoxy)benzamide | C₁₈H₁₉NO₄ | 313.35 | Reaction with ethanol (ethanolysis) |
| Favorskii Rearrangement Product (example: methyl ester) | C₁₇H₁₇NO₄ | 299.32 | Basic conditions in methanol |
| 2-(Phenylmethoxy)-5-(carboxymethyl)benzamide | C₁₆H₁₅NO₄ | 285.29 | Oxidation of the hydroxyacetyl or Favorskii rearrangement |
Experimental Protocols
Protocol 1: Monitoring Side Reactions by HPLC
This protocol outlines a general method for monitoring the progress of a reaction involving this compound and detecting the formation of polar byproducts.
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Sample Preparation: At various time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture. Dilute the aliquot with a suitable solvent (e.g., acetonitrile) to a final concentration of approximately 1 mg/mL.
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HPLC System:
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
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Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm.
-
-
Analysis: The starting material, this compound, will have a characteristic retention time. More polar byproducts, such as the hydrolysis product, will elute earlier. The formation of these byproducts can be quantified by integrating the respective peak areas.
Protocol 2: Minimizing Hydrolysis in a Nucleophilic Substitution Reaction
This protocol provides a general procedure for performing a nucleophilic substitution on the bromoacetyl group while minimizing hydrolysis.
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Reagent and Glassware Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator. Use anhydrous solvents.
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Reaction Setup: To a solution of this compound in a suitable aprotic solvent (e.g., DMF, acetonitrile), add your nucleophile at 0°C under a nitrogen atmosphere.
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Reaction Conditions: Stir the reaction at 0°C or room temperature, depending on the reactivity of the nucleophile. Monitor the reaction by TLC or HPLC (as described in Protocol 1).
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Workup: Once the reaction is complete, quench the reaction with a neutral or slightly acidic aqueous solution (e.g., saturated ammonium chloride solution) instead of a basic solution.
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Purification: Extract the product with a suitable organic solvent and purify by column chromatography.
Visualizations
Caption: Potential side reaction pathways for this compound in protic solvents.
Caption: A logical workflow for troubleshooting common side reactions.
Technical Support Center: Purification of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide by Column Chromatography
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals purifying 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide using column chromatography.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My compound is not moving off the column baseline, even with a relatively polar solvent system. What should I do?
A1: This issue can arise from several factors:
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Inappropriate Solvent System: The chosen mobile phase may not be polar enough to elute the compound. While a typical starting point is a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether, you may need to introduce a more polar solvent.[1] Consider adding a small percentage of methanol or using a more polar primary solvent system like dichloromethane/methanol.
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Compound Instability: The compound may be degrading on the silica gel.[1] To test for this, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If a new spot appears, your compound is likely unstable on silica. In this case, consider using a different stationary phase like alumina or a deactivated silica gel.[1]
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Incorrect Solvent Preparation: Double-check that you have prepared the mobile phase correctly and have not inadvertently switched the polar and non-polar components.[1]
Q2: The separation between my desired product and impurities is poor, leading to mixed fractions.
A2: Poor resolution can be addressed by:
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Optimizing the Solvent System: A slight adjustment to the solvent polarity can significantly improve separation. Try running a TLC with various solvent ratios to find the optimal system that provides good separation between your product and impurities.
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Column Packing: An improperly packed column with channels or cracks will lead to poor separation. Ensure your silica gel is packed uniformly.
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Dry Loading: If your compound is not very soluble in the initial mobile phase, it can lead to band broadening.[2] Consider dry loading the sample by adsorbing it onto a small amount of silica gel before adding it to the column.[2]
Q3: My compound is eluting too quickly, close to the solvent front.
A3: This indicates that the mobile phase is too polar. You should decrease the polarity of your solvent system. For instance, if you are using 20% ethyl acetate in hexanes, try reducing it to 10% or 5%.
Q4: I am observing tailing of my compound's spot on the TLC and in the collected fractions.
A4: Tailing can be caused by:
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Compound Overloading: Loading too much sample onto the column can lead to tailing. Use an appropriate amount of sample for your column size.
-
Acidic Nature of Silica: The slightly acidic nature of silica gel can cause tailing with some compounds. You can try neutralizing the silica gel by adding a small amount of a base like triethylamine (e.g., 0.1-1%) to your mobile phase.
-
Strong Adsorption: If the compound is strongly adsorbing to the stationary phase, it can result in tailing.[1] A gradual increase in the polarity of the mobile phase during elution can help mitigate this.[1]
Q5: I have a very small amount of my compound (<50 mg) to purify. How should I proceed?
A5: For small-scale purifications, you can use a pasture pipette as a micro-column.[1] Pack it with a small amount of silica gel and use a solvent system that gives your compound an Rf of around 0.2 on a TLC plate.[1]
Quantitative Data Summary
The following table summarizes typical parameters used in the purification of similar bromoacetyl and benzamide derivatives by column chromatography. These should be considered as starting points and may require optimization for this compound.
| Parameter | Value/Range | Compound Context | Source |
| Stationary Phase | Silica Gel (100-200 mesh) | General purification of benzamide derivatives. | [3] |
| Mobile Phase (Eluent) | 10-20% Ethyl Acetate in Petroleum Ether/Hexane | Purification of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde and related compounds. | [4] |
| Rf Value for Collection | ~0.2 - 0.4 | General guideline for good separation in column chromatography. | [1] |
| Loading Method | Wet or Dry Loading | General column chromatography techniques. | [2] |
Experimental Protocol: Column Chromatography Purification
This protocol is a general guideline for the purification of this compound.
1. Preparation of the Column:
- Select an appropriately sized glass column based on the amount of crude product to be purified.
- Secure the column in a vertical position.
- Place a small plug of cotton or glass wool at the bottom of the column.
- Add a thin layer of sand.
- Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 5% ethyl acetate in hexanes).
- Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
- Allow the silica gel to settle, and then add another thin layer of sand on top of the silica bed.
- Drain the solvent until the level is just above the top layer of sand.
2. Sample Loading:
- Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent like dichloromethane.[2] Carefully add the solution to the top of the column using a pipette.[2]
- Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.[2] Carefully add this powder to the top of the column.[2]
3. Elution and Fraction Collection:
- Carefully add the mobile phase to the column.
- Apply gentle pressure (if necessary) to start the elution.
- Begin collecting fractions in test tubes or vials.
- Gradually increase the polarity of the mobile phase as needed (e.g., from 5% to 10% to 20% ethyl acetate in hexanes) to elute the compound.
4. Analysis of Fractions:
- Monitor the collected fractions using Thin Layer Chromatography (TLC).
- Combine the fractions that contain the pure desired product.
5. Product Isolation:
- Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
Technical Support Center: Troubleshooting Low Reactivity in Alkylation Experiments
Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming common challenges associated with low reactivity in alkylation experiments.
Frequently Asked Questions (FAQs)
Q1: My alkylation reaction is showing low to no product formation. What are the most common initial checks I should perform?
When an alkylation reaction fails to proceed as expected, a systematic approach to troubleshooting is crucial. Before delving into complex optimization, start with these fundamental checks:
-
Reagent Integrity:
-
Alkylating Agent: Has the alkylating agent degraded? Many are sensitive to moisture and air. Consider re-purifying or using a fresh batch.
-
Substrate: Is your starting material pure? Impurities can inhibit the reaction or lead to unwanted side products.
-
Base/Catalyst: If using a base or catalyst, is it active? Many bases are hygroscopic and lose their potency if not stored under anhydrous conditions. Catalyst deactivation can also be a significant issue.[1]
-
-
Reaction Setup and Conditions:
-
Anhydrous Conditions: Are you certain your reaction is free of water? Many alkylation reactions, particularly those involving strong bases or organometallics, are highly sensitive to moisture. Ensure all glassware is oven- or flame-dried and solvents are appropriately dried.
-
Inert Atmosphere: Was the reaction performed under an inert atmosphere (e.g., nitrogen or argon) if required? This is critical for preventing the degradation of sensitive reagents.
-
Temperature Control: Is the reaction temperature correct? Some reactions require specific temperatures to overcome the activation energy barrier, while others may be sensitive to high temperatures, leading to decomposition.[2][3]
-
Stirring: Is the reaction being stirred efficiently? In heterogeneous mixtures, proper mixing is essential for ensuring the reactants come into contact.[4]
-
A logical workflow for these initial checks can be visualized as follows:
Troubleshooting Guides
Issue 1: Poor reactivity due to the substrate or alkylating agent structure.
Q2: My substrate is sterically hindered. How can I improve the yield of my alkylation reaction?
Steric hindrance is a common cause of low reactivity, particularly in SN2 reactions where the nucleophile needs to access the electrophilic carbon.[5][6]
-
For the Substrate (Nucleophile): If your nucleophile is sterically bulky, it will have difficulty approaching the alkylating agent.
-
Use a stronger, less hindered base: If generating a nucleophile in situ, a very strong but less bulky base can lead to a higher concentration of the active nucleophile.
-
Increase reaction temperature: This can provide the necessary energy to overcome the steric barrier, but be cautious of potential side reactions like elimination.
-
-
For the Alkylating Agent (Electrophile):
-
Primary alkyl halides are best for SN2 reactions. Secondary and especially tertiary alkyl halides are prone to elimination (E2) reactions, particularly in the presence of a strong base.[7][8]
-
Consider alternative alkylating agents: If a bulky alkyl group is required, it may be more effective to use a different synthetic route where the bulky group is already part of the substrate.
-
The relationship between substrate structure and reaction pathway preference can be summarized as follows:
Q3: The leaving group on my alkylating agent is not very effective. What are my options?
The efficiency of a nucleophilic substitution reaction is highly dependent on the ability of the leaving group to depart. A good leaving group is a weak base.
-
Improving the Leaving Group: The reactivity of alkyl halides in SN2 reactions generally follows the trend: R-I > R-Br > R-Cl > R-F.[9] If you are using an alkyl chloride or bromide and experiencing low reactivity, consider switching to the corresponding iodide.
-
Converting to a Better Leaving Group: Alcohols are poor leaving groups (hydroxide is a strong base). They can be converted to excellent leaving groups, such as tosylates (OTs), mesylates (OMs), or triflates (OTf), which are all very weak bases.
| Leaving Group | Relative Rate of Substitution (Approx.) |
| I⁻ | ~100,000 |
| Br⁻ | ~10,000 |
| Cl⁻ | ~200 |
| F⁻ | 1 |
| OTs⁻ (tosylate) | Very High |
| OMs⁻ (mesylate) | Very High |
| OTf⁻ (triflate) | Extremely High |
This table provides a general comparison of leaving group ability.
Issue 2: Suboptimal Reaction Conditions.
Q4: How does the choice of solvent affect my alkylation reaction?
The solvent plays a critical role in stabilizing the reactants and intermediates.
-
For SN2 Reactions: A polar aprotic solvent is generally preferred. These solvents can dissolve the nucleophile but do not solvate it as strongly as protic solvents, leaving it more "naked" and reactive. Common choices include:
-
For SN1 Reactions: A polar protic solvent is ideal as it can stabilize the carbocation intermediate through hydrogen bonding. Examples include:
-
Water
-
Alcohols (e.g., ethanol, methanol)
-
Carboxylic acids (e.g., acetic acid)
-
-
For Friedel-Crafts Alkylation: Non-polar solvents are often used, such as dichloromethane (DCM) or nitrobenzene.
Q5: My reaction is not proceeding even with the correct reagents and solvent. Should I increase the temperature?
Increasing the temperature can often increase the reaction rate. However, it can also promote undesirable side reactions.
-
Elimination vs. Substitution: Higher temperatures generally favor elimination over substitution. If your desired product is from substitution, increasing the temperature may decrease your yield.
-
Decomposition: Reactants, products, or catalysts may be thermally unstable.
-
Monitoring is Key: Before resorting to higher temperatures, ensure you are monitoring the reaction progress effectively using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or in-situ methods like FTIR or Raman spectroscopy.[10][11]
Issue 3: Catalyst and Reagent Stoichiometry.
Q6: I am performing a Friedel-Crafts alkylation and see very little product. What could be the issue?
Friedel-Crafts alkylation has several limitations that can lead to low reactivity:
-
Deactivated Rings: The aromatic ring must not be substituted with strongly deactivating groups (e.g., -NO₂, -CN, -SO₃H, -C(O)R).[12][13]
-
Amine Substituents: Aromatic rings with -NH₂, -NHR, or -NR₂ groups will not undergo Friedel-Crafts alkylation because the Lewis acid catalyst coordinates with the lone pair on the nitrogen, creating a strongly deactivating ammonium group.[12][13]
-
Carbocation Rearrangement: The intermediate carbocation can rearrange to a more stable carbocation, leading to a different product than expected.[12][13]
-
Polyalkylation: The alkyl group product is activating, making the product more reactive than the starting material. This can lead to multiple alkylations. Using a large excess of the aromatic substrate can help minimize this.[12]
Q7: In my N-alkylation (reductive amination), the reaction is sluggish. How can I improve it?
Reductive amination is a powerful method for N-alkylation that avoids the over-alkylation issues of direct alkylation with alkyl halides.[14][15] If you are experiencing low reactivity:
-
Imine Formation: The first step is the formation of an imine or enamine. This is often the rate-limiting step.
-
pH Control: The pH of the reaction is critical. It should be acidic enough to protonate the carbonyl oxygen but not so acidic that it protonates the amine nucleophile. A pH of ~4-5 is often optimal.
-
Water Removal: The formation of the imine produces water. Removing this water (e.g., with a Dean-Stark trap or molecular sieves) can drive the equilibrium towards the imine.
-
-
Reducing Agent:
-
Sodium triacetoxyborohydride (STAB): This is a mild reducing agent that is often effective and can be used in a one-pot procedure.
-
Sodium cyanoborohydride (NaBH₃CN): This is another common choice, particularly because it is more selective for the iminium ion over the carbonyl starting material.[14]
-
A general workflow for optimizing reductive amination is shown below:
Experimental Protocols
Protocol 1: General Procedure for Williamson Ether Synthesis
This protocol describes a typical procedure for the synthesis of an ether from an alcohol and an alkyl halide.
-
Preparation of the Alkoxide:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the alcohol (1.0 eq.) to a suitable anhydrous solvent (e.g., THF, DMF).
-
Cool the solution in an ice bath.
-
Slowly add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise. Caution: NaH reacts violently with water and is flammable.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
-
-
Alkylation:
-
Add the alkyl halide (1.0-1.2 eq.) dropwise to the stirred solution of the alkoxide.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or GC. Reaction times can vary from 1 to 24 hours.[16]
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography or distillation.
-
Note: For sterically hindered substrates, higher temperatures and longer reaction times may be necessary.[7] The choice of a primary alkyl halide is crucial to avoid elimination side reactions.[8][17]
References
- 1. Alkylation and Transalkylation Catalyst Monitoring | Arundo [arundo.com]
- 2. Alkylation Unit Monitoring With Raman Spectroscopy | Raman Analyzers For Alkylation Process Monitoring - HORIBA Instruments Incorporated [process-instruments-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting [chem.rochester.edu]
- 5. fastercapital.com [fastercapital.com]
- 6. Steric effects - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. scienceinfo.com [scienceinfo.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. mt.com [mt.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 17. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
managing moisture sensitivity of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
Welcome to the technical support center for 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the moisture sensitivity of this compound and to troubleshoot common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a brominated aromatic compound with the molecular formula C₁₆H₁₄BrNO₃.[1][2] It features a reactive bromoacetyl group, making it a valuable intermediate in organic synthesis.[2] Its primary use is in the development of pharmaceuticals, notably as an intermediate in the synthesis of (R,R)-Labetalol, an antihypertensive agent.[1] The reactive bromoacetyl group allows for efficient alkylation and conjugation reactions.[2]
Q2: How sensitive is this compound to moisture?
A2: While specific stability data for this exact compound is limited in readily available literature, its structural analog, 5-(Bromoacetyl)salicylamide, is known to be moisture sensitive.[3][4] The bromoacetyl functional group is highly reactive and susceptible to hydrolysis (reaction with water). Therefore, it is critical to treat this compound as a moisture-sensitive reagent to prevent degradation.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability and prevent degradation from moisture, the compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[5][6] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][7]
Q4: What are the visible signs of degradation due to moisture exposure?
A4: The pure compound is typically a white to off-white or pale beige solid.[8] Signs of degradation may include a change in color (e.g., yellowing or browning), a change in texture (e.g., clumping or becoming sticky), or a noticeable decrease in performance in subsequent reactions, such as lower yields or the appearance of impurity spots on a TLC plate.
Q5: What happens to the compound if it is exposed to water?
A5: Exposure to water can lead to the hydrolysis of the bromoacetyl group. The bromine atom, being a good leaving group, is displaced by a hydroxyl group from water. This reaction converts the bromoacetyl group into a hydroxyacetyl group, forming 5-(Hydroxyacetyl)-2-(phenylmethoxy)benzamide as the primary degradation product. This impurity will likely have different solubility and reactivity, impacting the desired chemical transformation.
Compound Data and Properties
The following table summarizes key quantitative data for this compound and its close analog.
| Property | This compound | 5-(Bromoacetyl)salicylamide (Analog) |
| CAS Number | 72370-19-5[1][2] | 73866-23-6[4][5] |
| Molecular Formula | C₁₆H₁₄BrNO₃[1] | C₉H₈BrNO₃[5][9] |
| Molecular Weight | 348.19 g/mol [1][2] | 258.07 g/mol [4][5] |
| Appearance | Solid[10] | White to off-white crystalline powder[8][9] |
| Storage Temperature | 2-8°C (recommended)[4] | Refrigerated[7] |
| Stability | Assumed to be moisture sensitive | Moisture Sensitive[3][4] |
Visualized Workflows and Pathways
The following diagrams illustrate key processes for handling the compound and the chemical consequence of moisture exposure.
Caption: Recommended workflow for handling moisture-sensitive this compound.
Caption: Potential degradation pathway of the compound via hydrolysis.
Troubleshooting Guide
| Issue Encountered | Potential Cause Related to Moisture | Recommended Action |
| Low or no yield in alkylation reaction | The reactive bromoacetyl group has been hydrolyzed to a less reactive hydroxyacetyl group, preventing the desired reaction. | 1. Confirm the integrity of a new batch of the reagent. 2. Ensure all solvents and reagents are anhydrous. 3. Run the reaction under a strictly inert atmosphere (N₂ or Ar). |
| Appearance of a more polar spot on TLC | The hydrolysis product, 5-(Hydroxyacetyl)-2-(phenylmethoxy)benzamide, is more polar than the starting material due to the new hydroxyl group. | 1. Use co-spotting on TLC with a fresh sample to confirm if the new spot corresponds to a degraded product. 2. Consider purifying the starting material via recrystallization if the impurity level is low. |
| Difficulty dissolving the compound | The compound may have partially degraded, leading to a mixture of substances with different solubility profiles. | 1. Use fresh, anhydrous solvent. 2. Gently warm the mixture if the solvent's properties allow. 3. If solubility issues persist, analyze the purity of the starting material. |
| Reaction mixture changes to an acidic pH | Hydrolysis of the bromoacetyl group releases hydrogen bromide (HBr) as a byproduct, which will acidify the reaction mixture. | 1. If the reaction is sensitive to acid, consider adding a non-nucleophilic base to the reaction mixture. 2. Re-evaluate handling and storage procedures to prevent future moisture contamination. |
Experimental Protocols
Protocol 1: Handling and Dispensing the Compound
This protocol outlines the best practices for handling this compound to minimize moisture exposure.
Materials:
-
Sealed container of this compound
-
Laboratory balance
-
Spatula
-
Weighing paper or boat
-
Anhydrous solvent (e.g., DMF, THF, Dichloromethane)
-
Inert gas source (Nitrogen or Argon)
-
Glovebox or a dry, low-humidity environment
Procedure:
-
Equilibration: Remove the sealed container from cold storage (2-8°C) and allow it to warm to ambient temperature for at least 30-60 minutes before opening. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Environment: If available, perform all manipulations inside a glovebox with a dry atmosphere.
-
Dispensing: If a glovebox is not available, work quickly in a fume hood with low humidity. Open the container and promptly weigh the desired amount of the solid.
-
Sealing: Immediately and tightly reseal the main container. Purge the headspace with an inert gas before sealing if possible.
-
Dissolution: Add the weighed compound to a flask containing anhydrous solvent under an inert atmosphere.
-
Storage of Solution: If a stock solution is prepared, store it under an inert atmosphere in a sealed container with a desiccant cap if possible.
Protocol 2: General Procedure for a Test Alkylation Reaction
This protocol provides a general method for using the compound in an alkylation reaction, highlighting moisture-control steps.
Materials:
-
This compound
-
A suitable nucleophile (e.g., a primary amine or thiol)
-
Anhydrous solvent (e.g., Acetonitrile or DMF)
-
A non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA), if needed
-
Reaction flask, stir bar, and condenser
-
Inert gas setup (N₂ or Ar)
Procedure:
-
Setup: Assemble a dry reaction flask with a stir bar and equip it with a condenser under an inert atmosphere.
-
Reagent Preparation: In the reaction flask, dissolve the chosen nucleophile and base (if used) in the anhydrous solvent.
-
Addition of Benzamide: Following Protocol 1, weigh the required amount of this compound and dissolve it in a separate flask with a small amount of anhydrous solvent.
-
Reaction Initiation: Transfer the benzamide solution to the reaction flask containing the nucleophile via a syringe or cannula.
-
Reaction Progress: Stir the reaction at the desired temperature (e.g., room temperature or slightly elevated) and monitor its progress using an appropriate technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, proceed with the appropriate aqueous workup and purification steps. Note that the compound is now consumed, so moisture sensitivity is no longer a concern for the product.
References
- 1. This compound | 72370-19-5 [chemicalbook.com]
- 2. 72370-19-5(5-(2-Bromoacetyl)-2-(phenylmethoxy)benzamide) | Kuujia.com [kuujia.com]
- 3. chembk.com [chembk.com]
- 4. 5-Bromoacetyl salicylamide | 73866-23-6 [chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. 5-(Bromoacetyl)salicylamide | CAS#:73866-23-6 | Chemsrc [chemsrc.com]
- 8. Page loading... [wap.guidechem.com]
- 9. nbinno.com [nbinno.com]
- 10. 72370-19-5,this compound [lookchemicals.com]
Technical Support Center: Safe Handling and Disposal of Brominated Aromatic Compounds
This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of brominated aromatic compounds.
Frequently Asked Questions (FAQs)
Q1: What are brominated aromatic compounds and what are the primary risks associated with them?
Brominated aromatic compounds are organic molecules containing one or more bromine atoms attached to an aromatic ring structure. They are widely used as flame retardants in products like plastics, textiles, and electronics.[1] The primary risks stem from their potential health and environmental hazards, which can include persistence in the ecosystem, bioaccumulation, endocrine disruption, and potential carcinogenic effects.[1] Some of these compounds do not break down easily in the environment and can accumulate in the food chain.[2]
Q2: What are the specific health hazards of exposure to brominated aromatic compounds?
Exposure to certain brominated compounds, particularly brominated flame retardants (BFRs), has been linked to several adverse health effects. These can include:
-
Endocrine Disruption: Interference with thyroid hormone function is a significant concern.[2][3][4]
-
Neurobehavioral and Developmental Disorders: Children exposed to high levels of some BFRs have shown lags in mental and physical development.[3][4]
-
Cancer: Some brominated compounds are considered to be potentially carcinogenic.[1][2]
-
Reproductive Health Effects: Exposure may impact reproductive health and has been associated with an increased risk of preterm birth and birth defects.[3][4]
-
Skin Disorders: Direct skin contact can cause irritation, burns, lesions, and a condition known as "bromine acne".[4]
Q3: What are the fundamental principles for safely handling these compounds in a laboratory setting?
Safe handling practices are crucial to minimize exposure. The core principles include:
-
Engineering Controls: Always work with these compounds in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[5][6][7]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6][8]
-
Avoid Contamination: Avoid contact with skin, eyes, and clothing.[6] Do not eat, drink, or smoke in areas where these chemicals are handled.
-
Training: All personnel must be trained on the specific hazards and safe handling procedures for the compounds they are using.[6][9]
-
MSDS/SDS Review: Before working with any specific brominated aromatic compound, thoroughly review its Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS).[9]
Q4: How should I properly store brominated aromatic compounds?
Proper storage is essential to prevent accidents and degradation of the compounds.
-
Containers: Keep containers tightly closed and properly labeled.[10]
-
Location: Store in a cool, dry, and well-ventilated area.[10] For liquids, it is advisable to use a secondary container to contain any potential leaks.[7]
-
Segregation: Store brominated aromatic compounds separately from incompatible materials, especially easily oxidizable substances, strong bases, and reactive metals like aluminum or sodium.[7][10][11] A distance of at least 3 meters should be kept between incompatible chemicals.[12]
-
Inventory: Keep quantities to a minimum to reduce risk.[10]
Q5: What are the approved methods for the disposal of waste containing brominated aromatic compounds?
Disposal of brominated aromatic compounds is regulated, and they are typically classified as halogenated organic waste.[13][14][15] Approved disposal methods include:
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is a common method. These facilities must have advanced flue gas cleaning systems to handle the byproducts.[16][17]
-
Chemical Dechlorination/Debromination: Various chemical processes can be used to remove the bromine atoms from the aromatic rings, rendering the compounds less toxic.[18]
-
Waste Collection Service: All waste containing these compounds must be collected by a registered hazardous waste disposal service.[7][16]
Q6: How should I segregate laboratory waste containing brominated aromatic compounds?
Proper waste segregation is critical to ensure safe handling and disposal.
-
Halogenated Waste Stream: All waste materials, including solvents, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads), should be placed in a designated, clearly labeled "Halogenated Organic Waste" container.[15]
-
Do Not Mix: Never mix halogenated waste with non-halogenated organic waste, as this can complicate the disposal process and increase costs.[15] Also, do not mix with other incompatible waste streams like acids or bases.[15]
-
Labeling: Ensure the waste container is clearly labeled with its contents.[7]
Troubleshooting Guides
Q: I have spilled a small amount (<100 mL) of a brominated aromatic compound inside a chemical fume hood. What should I do?
A: For small spills within a fume hood, you can typically manage the cleanup yourself if you have the proper training and equipment.
-
Alert Others: Inform your colleagues in the immediate area.
-
Ensure Ventilation: Keep the fume hood sash as low as possible while still allowing you to work safely.
-
Wear PPE: Ensure you are wearing appropriate PPE, including a lab coat, chemical splash goggles, and suitable chemical-resistant gloves (e.g., nitrile or neoprene).[6][19]
-
Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, sand, or a commercial spill pillow.[20]
-
Neutralize (If Applicable): For elemental bromine spills, a 5-10% solution of sodium thiosulfate can be used for neutralization.[20] For brominated aromatic compounds, this step may not be necessary; consult the SDS.
-
Collect Waste: Carefully sweep or scoop the absorbed material into a heavy-duty plastic bag or a designated hazardous waste container.[20]
-
Decontaminate: Wipe down the spill area with a suitable solvent (consult the SDS), followed by soap and water.[6][20]
-
Dispose: Seal the waste container, label it clearly as "Halogenated Organic Waste," and arrange for pickup by your institution's hazardous waste management service.[20]
Q: A large spill of a brominated aromatic compound has occurred outside of a fume hood. What is the emergency procedure?
A: A large spill outside of a primary containment area like a fume hood is a serious incident requiring an emergency response.
-
Evacuate: Immediately evacuate the affected area. Alert all personnel nearby to evacuate as well.[20]
-
Isolate: If it is safe to do so, close the doors to the laboratory as you leave to contain the vapors.[20]
-
Call for Help: Activate the nearest fire alarm and call your institution's emergency number or 911.[20]
-
Provide Information: Be prepared to provide the following information to emergency responders:
-
Do Not Re-enter: Do not re-enter the area until it has been cleared by trained emergency personnel.[21] Only trained responders with the correct PPE should handle large spills.[21]
Q: I've had a personal exposure to a brominated aromatic compound. What are the immediate first aid steps?
A: Immediate action is critical.
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing any contaminated clothing.[6][22] Seek medical attention right away.[6]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[6] Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Inhalation: Move the person to fresh air immediately.[6] If they are not breathing, give artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, have them rinse their mouth with water and drink large amounts of water or milk to dilute the substance.[7] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.[6]
Q: I suspect I may have accidentally mixed brominated aromatic waste with an incompatible chemical. What should I do?
A: Incompatible chemical mixtures can be very dangerous, potentially leading to fires, explosions, or the release of toxic gases.
-
Do Not Touch: Do not attempt to move or handle the container.
-
Alert Others & Evacuate: Inform your supervisor and colleagues immediately. If there are any signs of a reaction (fumes, heat, bubbling), evacuate the area.
-
Consult Incompatibility Chart: Refer to chemical incompatibility charts and the SDS for the chemicals involved to understand the potential hazards.[11]
-
Contact Safety Officer: Report the situation to your institution's Environmental Health and Safety (EHS) officer immediately. They will provide guidance on how to proceed and will arrange for specialized disposal.
Data Presentation
Table 1: Personal Protective Equipment (PPE) for Handling Brominated Aromatic Compounds
| PPE Item | Specification | Purpose |
| Eye Protection | Chemical splash goggles or a face shield worn over safety glasses.[19][23] | Protects against splashes and vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene).[6][19] | Prevents skin contact. Check manufacturer's compatibility chart for specific compounds. |
| Body Protection | A fully buttoned lab coat, preferably flame-resistant (e.g., Nomex).[10][19] | Protects skin and clothing from contamination. |
| Clothing | Long pants and closed-toe, closed-heel shoes.[19] | Ensures no exposed skin on the lower body and feet. |
| Respiratory | Use is required if engineering controls (fume hood) are insufficient to keep exposure below permissible limits.[6][19] | Prevents inhalation of toxic vapors. Requires medical evaluation and fit testing. |
Table 2: Emergency Response Planning Guidelines (ERPG) for Bromine
As a reference for the base hazardous component, these are the ERPG values for elemental Bromine. Specific brominated aromatic compounds will have different exposure limits; always consult the SDS.
| ERPG Level | Concentration (ppm) | Definition |
| ERPG-1 | 0.1 ppm | The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing other than mild, transient adverse health effects or perceiving a clearly defined, objectionable odor. |
| ERPG-2 | 0.5 ppm | The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing irreversible or other serious health effects or symptoms which could impair an individual's ability to take protective action. |
| ERPG-3 | 5 ppm | The maximum airborne concentration below which it is believed that nearly all individuals could be exposed for up to 1 hour without experiencing or developing life-threatening health effects. |
| (Source: OSHA[24]) |
Table 3: Waste Segregation Guidelines
| Waste Type | Container | Labeling | Disposal Path |
| Brominated Aromatic Compounds (Solid/Liquid) | Designated, compatible, sealed container. | "Hazardous Waste: Halogenated Organics" + Chemical Name(s) | Licensed Hazardous Waste Incineration.[16] |
| Contaminated Labware (Gloves, Pipettes, etc.) | Heavy-duty plastic bag or lined solid waste container. | "Hazardous Waste: Halogenated Contaminated Debris" | Licensed Hazardous Waste Incineration. |
| Aqueous Waste with Brominated Compounds | Designated, compatible, sealed container. | "Hazardous Waste: Aqueous Halogenated Organics" | Specialized treatment/incineration by a licensed facility. |
| Non-Halogenated Organic Waste | Separate designated container. | "Hazardous Waste: Non-Halogenated Organics" | Separate incineration or fuel blending stream.[15] |
Table 4: Common Incompatible Chemical Combinations
| Chemical Class | Do NOT Mix With | Potential Hazard |
| Brominated Aromatic Compounds | Strong Oxidizing Agents (e.g., Nitric Acid, Perchlorates) | Fire, explosion. |
| Strong Bases (e.g., Sodium Hydroxide, Potassium Hydroxide) | Vigorous or violent reaction. | |
| Reactive Metals (e.g., Sodium, Potassium, Aluminum powder) | Fire, explosion.[7][11] | |
| Elemental Bromine (often used in synthesis) | Ammonia, Acetylene, Benzene, Finely divided metals.[11] | Fire, explosion. |
Experimental Protocols
Protocol 1: Neutralization and Cleanup of a Small Bromine Spill in a Fume Hood
Objective: To safely neutralize and clean up a small spill of elemental bromine (<50 mL) within a chemical fume hood.
Materials:
-
5-10% Sodium Thiosulfate solution
-
Inert absorbent material (vermiculite or sand)
-
Scoop or dustpan (non-sparking)
-
Heavy-duty sealable plastic bags or waste container
-
Appropriate PPE (neoprene gloves, splash goggles, lab coat)
Procedure:
-
Ensure the fume hood is operational and the sash is lowered to a safe working height.
-
Don all required PPE.
-
Liberally cover the bromine spill with the inert absorbent material to suppress vapors.[20]
-
Slowly and carefully apply the 5-10% sodium thiosulfate solution to the absorbed spill.[20] The reddish-brown color of the bromine should fade as it is neutralized to colorless bromide ions.
-
Allow the neutralization reaction to complete (approximately 10-15 minutes).
-
Using a non-sparking scoop, carefully collect all the material into a heavy-duty plastic bag or a designated waste container.[20]
-
Wash the contaminated area of the fume hood several times with the sodium thiosulfate solution, followed by a final rinse with soap and water.[6][20]
-
Seal the waste container, label it appropriately (e.g., "Halogenated Waste for Disposal"), and follow institutional procedures for hazardous waste pickup.
Protocol 2: Decontamination of Laboratory Surfaces
Objective: To decontaminate a laboratory benchtop or other non-porous surface after incidental contact with a brominated aromatic compound.
Materials:
-
Solvent appropriate for the specific compound (e.g., ethanol, isopropanol - check SDS)
-
Laboratory-grade detergent or soap
-
Absorbent pads or paper towels
-
Two wash bottles (one with solvent, one with deionized water)
-
Sealable plastic bag for waste
-
Appropriate PPE
Procedure:
-
Don all required PPE.
-
If the contamination is a solid, carefully wipe it up with a dry absorbent pad and place it in the waste bag.
-
Apply the recommended solvent to a fresh absorbent pad and wipe the contaminated area, working from the outside in to prevent spreading. Place the used pad in the waste bag.
-
Repeat the solvent wipe with a new pad.
-
Wash the area thoroughly with a laboratory detergent and water solution.[20]
-
Rinse the area with deionized water.
-
Dry the surface with clean paper towels.
-
Place all used pads, towels, and gloves into the sealable plastic bag.
-
Label the bag as "Halogenated Contaminated Debris" and dispose of it as hazardous waste.
Visualizations
Caption: Workflow for responding to a chemical spill.
Caption: Decision tree for chemical waste segregation.
Caption: Hierarchy of controls for mitigating chemical hazards.
References
- 1. sunstreamglobal.com [sunstreamglobal.com]
- 2. Brominated Flame Retardants & Toxicity | RTI [rti.org]
- 3. Health consequences of exposure to brominated flame retardants: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 10 Health Dangers of Bromine [globalhealing.com]
- 5. researchgate.net [researchgate.net]
- 6. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 7. LCSS: BROMINE [web.stanford.edu]
- 8. trical.com.au [trical.com.au]
- 9. icl-group-sustainability.com [icl-group-sustainability.com]
- 10. faculty.fgcu.edu [faculty.fgcu.edu]
- 11. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]
- 12. unsw.edu.au [unsw.edu.au]
- 13. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 [ecfr.gov]
- 14. 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32 | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
- 15. bucknell.edu [bucknell.edu]
- 16. idealresponse.co.uk [idealresponse.co.uk]
- 17. dioxin20xx.org [dioxin20xx.org]
- 18. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 19. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 20. - Division of Research Safety | Illinois [drs.illinois.edu]
- 21. Section 2 GUIDANCE AT THE SCENE OF AN INCIDENT - BromAid [bromaid.net]
- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 23. ehs.princeton.edu [ehs.princeton.edu]
- 24. osha.gov [osha.gov]
Technical Support Center: Synthesis of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
Welcome to the technical support center for the synthesis of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the multi-step synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis is typically a two-step process. The first step involves the protection of the hydroxyl group of a salicylamide derivative as a benzyl ether to form 2-(phenylmethoxy)benzamide. The second step is a Friedel-Crafts acylation of this intermediate with a bromoacetylating agent to introduce the bromoacetyl group at the 5-position.
Q2: Which bromoacetylating agent is recommended for the Friedel-Crafts acylation step?
A2: Bromoacetyl chloride or bromoacetyl bromide can be used. Bromoacetyl chloride is often preferred due to its higher reactivity, which can lead to shorter reaction times. However, it is highly reactive and moisture-sensitive, requiring careful handling.[1]
Q3: What are the key safety precautions to consider during this synthesis?
A3: Bromoacetylating agents are lachrymatory and corrosive, so they must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The Friedel-Crafts acylation step often uses a strong Lewis acid like aluminum chloride, which is also corrosive and reacts violently with water. Anhydrous conditions are crucial for the success of this step.
Q4: How can I monitor the progress of the reactions?
A4: Thin-layer chromatography (TLC) is a suitable method for monitoring both the benzylation and the Friedel-Crafts acylation steps. For the acylation, the disappearance of the starting material, 2-(phenylmethoxy)benzamide, and the appearance of a new, typically lower Rf spot corresponding to the product, indicates reaction progression.
Q5: What are the common impurities I might encounter, and how can they be removed?
A5: In the first step, incomplete reaction can leave unreacted salicylamide. In the second step, common impurities include the starting material and potentially di-acylated byproducts, although the latter is less common due to the deactivating effect of the first acyl group. Purification is typically achieved by recrystallization from a suitable solvent system, such as ethanol or ethyl acetate/hexane.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low yield of 2-(phenylmethoxy)benzamide | 1. Incomplete deprotonation of the phenolic hydroxyl group.2. Poor quality of benzyl chloride.3. Insufficient reaction time or temperature. | 1. Ensure the use of a sufficiently strong base (e.g., NaH, K2CO3) and anhydrous conditions.2. Use freshly distilled or high-purity benzyl chloride.3. Monitor the reaction by TLC and consider extending the reaction time or cautiously increasing the temperature. |
| Step 2: No or very low conversion in Friedel-Crafts acylation | 1. Inactive Lewis acid catalyst (e.g., AlCl3) due to moisture.2. Deactivation of the catalyst by the amide group of the substrate.3. Insufficiently reactive bromoacetylating agent. | 1. Use freshly opened, anhydrous aluminum chloride and ensure all glassware and solvents are rigorously dried.2. Use a stoichiometric excess of the Lewis acid to compensate for complexation with the substrate and product.3. Consider using bromoacetyl chloride instead of the bromide for higher reactivity. |
| Step 2: Formation of multiple products (byproducts) | 1. Over-acylation (di-acylation), although less likely.2. Side reactions due to high temperatures.3. Cleavage of the benzyl ether protecting group under harsh Lewis acid conditions. | 1. The product is deactivated towards further acylation, so this is unlikely to be a major issue.2. Maintain a controlled temperature during the addition of reagents and throughout the reaction.3. Use the minimum effective amount of Lewis acid and maintain a low reaction temperature. |
| Difficult purification of the final product | 1. Oily product that is difficult to crystallize.2. Presence of persistent, closely-eluting impurities. | 1. Try different solvent systems for recrystallization (e.g., ethanol, isopropanol, ethyl acetate/hexane). Seeding with a small crystal of pure product can induce crystallization.2. If recrystallization is ineffective, column chromatography on silica gel may be necessary. |
| Scale-up: Poor yield or inconsistent results | 1. Inefficient heat transfer leading to localized overheating and side reactions.2. Poor mixing, resulting in localized high concentrations of reagents.3. Rate of addition of reagents is too fast. | 1. Use a reactor with efficient overhead stirring and a temperature-controlled jacket. Monitor the internal temperature closely.2. Ensure vigorous and efficient stirring throughout the reaction.3. Add reagents, particularly the Lewis acid and bromoacetylating agent, slowly and controllably, especially at a larger scale. |
Experimental Protocols
Step 1: Synthesis of 2-(phenylmethoxy)benzamide
This procedure is based on standard benzylation of a phenol followed by amidation.
Methodology:
-
To a stirred suspension of salicylamide (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous dimethylformamide (DMF), add benzyl chloride (1.1 equivalents) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 2-(phenylmethoxy)benzamide.
| Parameter | Value |
| Starting Material | Salicylamide |
| Reagents | Benzyl chloride, Potassium carbonate |
| Solvent | Anhydrous DMF |
| Reaction Temperature | 60-70 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 85-95% |
Step 2: Synthesis of this compound
This procedure is a Friedel-Crafts acylation.
Methodology:
-
To a stirred suspension of anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0-5 °C in an ice bath.
-
Slowly add bromoacetyl chloride (1.2 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
Add a solution of 2-(phenylmethoxy)benzamide (1 equivalent) in anhydrous DCM dropwise to the reaction mixture, keeping the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by slowly pouring it into a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude solid from ethanol or an ethyl acetate/hexane mixture to yield this compound.
| Parameter | Value |
| Starting Material | 2-(phenylmethoxy)benzamide |
| Reagents | Bromoacetyl chloride, Anhydrous Aluminum Chloride |
| Solvent | Anhydrous Dichloromethane |
| Reaction Temperature | 0-5 °C for addition, then room temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Visualizations
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting workflow for low yield in the Friedel-Crafts acylation step.
References
Validation & Comparative
A Comparative Guide to 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide and Other Alkylating Agents for Researchers and Drug Development Professionals
Introduction
Alkylating agents represent a cornerstone in the development of therapeutics, particularly in oncology. Their ability to form covalent bonds with biological macromolecules, most notably DNA, leads to cytotoxicity and the inhibition of cellular proliferation. This guide provides a comparative overview of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, a compound with a reactive bromoacetyl moiety, and other established classes of alkylating agents. Due to the limited publicly available data on the direct comparative performance of this compound, this guide will focus on its predicted reactivity based on its chemical structure and provide a framework for its experimental evaluation against well-characterized alkylating agents.
Mechanism of Action: A Comparative Overview
Alkylating agents are classified based on their chemical structure and mechanism of alkylation. The majority of traditional alkylating agents are bifunctional, allowing them to form cross-links within or between DNA strands, a highly cytotoxic lesion.
This compound is characterized by a bromoacetyl group, which is a monofunctional alkylating moiety. The electron-withdrawing nature of the adjacent carbonyl group makes the methylene carbon highly electrophilic and susceptible to nucleophilic attack from biological molecules such as the sulfhydryl group of cysteine residues in proteins or the nitrogen atoms in DNA bases. While it is a monofunctional alkylating agent, its benzamide scaffold could potentially be modified to incorporate a second reactive group or to target the molecule to specific cellular compartments or proteins.
A comparative summary of the mechanisms of different alkylating agent classes is presented below.
| Alkylating Agent Class | Example(s) | Mechanism of Action |
| Bromoacetyl Compound | This compound | Monofunctional alkylation via nucleophilic substitution of the bromide by cellular nucleophiles (e.g., thiols, amines). |
| Nitrogen Mustards | Mechlorethamine, Cyclophosphamide, Melphalan, Chlorambucil | Bifunctional alkylation; forms a highly reactive aziridinium ion that alkylates DNA, primarily at the N7 position of guanine. Can form inter- and intrastrand DNA cross-links.[1] |
| Nitrosoureas | Carmustine (BCNU), Lomustine (CCNU) | Bifunctional; decompose to form two reactive species: a chloroethyl diazonium ion that alkylates DNA and an isocyanate that can carbamoylate proteins. |
| Alkyl Sulfonates | Busulfan | Bifunctional alkylation, primarily forming interstrand DNA cross-links between guanine bases. |
| Triazines | Dacarbazine, Temozolomide | Prodrugs that are metabolized to a reactive methyldiazonium ion, which methylates DNA, primarily at the O6 and N7 positions of guanine. |
| Ethylenimines | Thiotepa | Contains a reactive aziridine ring that opens to alkylate DNA. |
Quantitative Comparison of Performance
Direct comparative experimental data for this compound is not extensively available in the public domain. The following tables present a template for how such a comparison would be structured and include hypothetical data for illustrative purposes. The generation of such data is crucial for a definitive comparison and would require the experimental protocols outlined in the subsequent sections.
Table 1: In Vitro Reactivity with Glutathione (GSH)
This table illustrates a potential comparison of the intrinsic chemical reactivity of the alkylating agents towards a model biological nucleophile, glutathione. A higher second-order rate constant (k) indicates a faster reaction.
| Compound | Class | Second-Order Rate Constant (k) with GSH (M⁻¹s⁻¹) |
| This compound | Bromoacetyl | Data to be determined |
| Iodoacetamide | Haloacetyl (Reference) | ~ 0.3 |
| Chlorambucil | Nitrogen Mustard | Variable (requires activation) |
| Carmustine | Nitrosourea | Variable (requires decomposition) |
Table 2: In Vitro Cytotoxicity (IC₅₀ Values)
This table provides a template for comparing the cytotoxic effects of the alkylating agents on different cancer cell lines. The IC₅₀ value represents the concentration of the drug required to inhibit the growth of 50% of the cells.
| Compound | Class | IC₅₀ (µM) - MCF-7 (Breast Cancer) | IC₅₀ (µM) - HCT116 (Colon Cancer) | IC₅₀ (µM) - A549 (Lung Cancer) |
| This compound | Bromoacetyl | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin (Positive Control) | Anthracycline | ~ 0.5 - 1.0 | ~ 0.1 - 0.5 | ~ 0.1 - 0.5 |
| Melphalan | Nitrogen Mustard | ~ 5 - 20 | ~ 1 - 10 | ~ 2 - 15 |
| Temozolomide | Triazene | ~ 100 - 500 | ~ 50 - 200 | ~ 100 - 400 |
Experimental Protocols
To generate the comparative data presented above, the following experimental protocols are recommended.
Glutathione (GSH) Reactivity Assay
Objective: To determine the second-order rate constant for the reaction of this compound and other alkylating agents with glutathione.
Methodology:
-
Reagents: this compound, reference alkylating agents, glutathione (GSH), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), phosphate-buffered saline (PBS).
-
Procedure:
-
Prepare stock solutions of the test compounds and GSH in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, mix a known concentration of GSH in PBS with varying concentrations of the test compound.
-
At specific time intervals, add DTNB to the wells. DTNB reacts with unreacted GSH to produce a colored product that absorbs at 412 nm.
-
Measure the absorbance at 412 nm using a plate reader.
-
The rate of GSH depletion is used to calculate the second-order rate constant.[2][3]
-
In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound and other alkylating agents against various cancer cell lines.
Methodology:
-
Cell Lines: A panel of human cancer cell lines (e.g., MCF-7, HCT116, A549).
-
Reagents: this compound, reference alkylating agents, cell culture medium, fetal bovine serum (FBS), 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), DMSO.
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert MTT into a purple formazan product.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
The IC₅₀ values are calculated by plotting the percentage of cell viability against the logarithm of the drug concentration.[4]
-
DNA Alkylation Assay
Objective: To qualitatively and quantitatively assess the ability of this compound to alkylate DNA.
Methodology:
-
Reagents: this compound, purified DNA (e.g., plasmid DNA or genomic DNA), reference alkylating agents, appropriate buffers.
-
Procedure for Gel-based Assay:
-
Incubate the DNA with varying concentrations of the test compound.
-
Analyze the DNA samples by agarose gel electrophoresis. DNA alkylation can lead to changes in DNA conformation, resulting in altered migration patterns.
-
-
Procedure for LC-MS/MS-based Assay:
-
After incubation, digest the DNA into individual nucleosides.
-
Analyze the nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify specific DNA adducts.[5]
-
Signaling Pathways and Experimental Workflows
The cytotoxic effects of alkylating agents are mediated through the activation of complex cellular signaling pathways in response to DNA damage.
DNA Damage Response Signaling
DNA alkylation triggers a cascade of events known as the DNA Damage Response (DDR). This involves sensor proteins that recognize the DNA lesions, transducer kinases that amplify the signal, and effector proteins that execute cellular responses such as cell cycle arrest, DNA repair, or apoptosis. Key pathways involved include the p53 and MAPK signaling cascades.[6][7][8]
Caption: DNA Damage Response to Alkylating Agents.
Experimental Workflow for Comparative Efficacy
The following workflow outlines a systematic approach to comparing the efficacy of this compound with other alkylating agents.
Caption: Workflow for Comparing Alkylating Agents.
Conclusion
This compound, with its reactive bromoacetyl group, holds potential as a monofunctional alkylating agent. Its benzamide core offers opportunities for further chemical modification to enhance its potency and selectivity. While direct comparative data with established alkylating agents is currently lacking, the experimental protocols and frameworks provided in this guide offer a clear path for its comprehensive evaluation. Future studies focusing on generating quantitative data on its reactivity, cytotoxicity, and mechanism of action will be crucial in determining its potential as a novel therapeutic agent. Researchers and drug development professionals are encouraged to utilize these methodologies to build a robust dataset for this compound, enabling a more definitive comparison with existing alkylating drugs.
References
- 1. Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy [mdpi.com]
- 2. GSH Reactivity Assay | Domainex [domainex.co.uk]
- 3. Kinetic glutathione chemoassay to quantify thiol reactivity of organic electrophiles--application to alpha,beta-unsaturated ketones, acrylates, and propiolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. Mass spectrometry-based assays for assessing replicative bypass and repair of DNA alkylation in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of DNA mismatch repair and p53 in signaling induction of apoptosis by alkylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to the Validation of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide as a COX-1 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of novel compounds, such as 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, as selective Cyclooxygenase-1 (COX-1) inhibitors. Due to the current lack of publicly available experimental data for this compound, this document outlines the necessary experimental workflows and data presentation formats by comparing it against well-established COX-1 inhibitors.
Introduction to COX-1 Inhibition
Cyclooxygenase-1 (COX-1) is a constitutively expressed enzyme responsible for the production of prostaglandins, which are crucial for various physiological functions, including the protection of the stomach lining, kidney function, and platelet aggregation.[1][2][3] While non-selective inhibition of both COX-1 and its inducible isoform, COX-2, is the mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs), selective COX-1 inhibition is a therapeutic strategy being explored for its potential in conditions like cancer and neuroinflammation.[2] This guide details the validation process for a hypothetical selective COX-1 inhibitor, this compound.
Comparative Landscape of Established COX-1 Inhibitors
To objectively evaluate a novel compound, its performance must be benchmarked against existing inhibitors with well-characterized potency and selectivity. The following table summarizes the inhibitory activity of established COX inhibitors.
| Compound | COX-1 IC50 | COX-2 IC50 | Selectivity Index (COX-2 IC50 / COX-1 IC50) |
| This compound | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| SC-560 | 9 nM[4][5] | 6.3 µM[4][5] | ~700[4] |
| Aspirin | ~3.5 µM[6] | ~30 µM[6] | ~8.6 |
| Indomethacin | 0.1 µg/mL | 5 µg/mL | 50[7] |
| Ibuprofen | 13 µM[8] | 370 µM[8] | ~28.5 |
Note: IC50 values can vary between different assay conditions.
Experimental Validation Workflow
The validation of a novel COX-1 inhibitor involves a multi-step process, beginning with in vitro enzymatic assays to determine potency and selectivity, followed by cell-based assays to confirm activity in a more physiological context.
Experimental Protocols
In Vitro COX-1 and COX-2 Enzymatic Inhibition Assays
These assays determine the direct inhibitory effect of a compound on the purified COX-1 and COX-2 enzymes.
Materials:
-
Purified recombinant human COX-1 and COX-2 enzymes
-
COX Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor)
-
Arachidonic acid (substrate)
-
Test compound (this compound) and control inhibitors (e.g., SC-560) dissolved in DMSO
-
96-well plates
-
Plate reader for measuring fluorescence or absorbance
Protocol:
-
Reagent Preparation: Prepare working solutions of the COX enzymes, heme, and arachidonic acid in COX Assay Buffer.
-
Compound Dilution: Prepare a serial dilution of the test compound and control inhibitors.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
COX Assay Buffer
-
Heme
-
COX-1 or COX-2 enzyme solution
-
Diluted test compound or control inhibitor (or DMSO for the vehicle control)
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.[9]
-
Reaction Initiation: Add arachidonic acid to each well to start the enzymatic reaction.
-
Detection: Measure the product formation. This can be done using various methods, such as:
-
Fluorometric Detection: Monitoring the oxidation of a probe that fluoresces upon reaction with the prostaglandin products.[10][11]
-
Colorimetric Detection: Measuring the absorbance of a chromogen that changes color in the presence of peroxidase activity.
-
LC-MS/MS: Directly quantifying the production of specific prostaglandins like PGE2.[9]
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based COX-1 Inhibition Assay
This assay validates the inhibitor's activity in a cellular environment, which is more representative of in vivo conditions.
Materials:
-
Human peripheral monocytes or another suitable cell line that constitutively expresses COX-1.[12]
-
Cell culture medium
-
Lipopolysaccharide (LPS) for stimulating COX-2 expression (in selectivity assays)
-
Test compound and control inhibitors
-
Enzyme immunoassay (EIA) kit for measuring prostaglandin E2 (PGE2) or thromboxane B2 (TXB2)
Protocol:
-
Cell Culture: Culture the cells under appropriate conditions. For selectivity assays, stimulate a subset of cells with LPS to induce COX-2 expression.[12]
-
Compound Treatment: Treat the cells with varying concentrations of the test compound and control inhibitors for a defined period.
-
Prostaglandin Measurement: Collect the cell culture supernatant and measure the concentration of a relevant prostaglandin (e.g., PGE2 for most cells, TXB2 for platelets) using an EIA kit.
-
Data Analysis: Calculate the percentage of inhibition of prostaglandin production for each compound concentration. Determine the cellular IC50 value from the dose-response curve.
COX-1 Signaling Pathway
Understanding the biological context of COX-1 is essential for interpreting experimental results. The following diagram illustrates the COX-1 signaling pathway.
Conclusion
The validation of this compound, or any novel compound, as a selective COX-1 inhibitor requires a systematic approach. By employing rigorous in vitro and cell-based assays and comparing the results to well-characterized inhibitors, researchers can accurately determine the compound's potency and selectivity. This structured evaluation is critical for advancing promising compounds through the drug discovery pipeline.
References
- 1. Cyclooxygenase-1 - Wikipedia [en.wikipedia.org]
- 2. The distinct roles of cyclooxygenase-1 and -2 in neuroinflammation: implications for translational research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CYCLOOXYGENASE 1 AND 2 (COX-1 AND COX-2) [flipper.diff.org]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Beyond COX-1: the effects of aspirin on platelet biology and potential mechanisms of chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. assaygenie.com [assaygenie.com]
- 12. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Bromo-2-Hydroxy-Benzamide Derivatives: A Guide for Researchers
A detailed examination of the synthesis, antimicrobial, anti-inflammatory, and potential anticancer activities of 5-bromo-2-hydroxy-benzamide derivatives, including esters, hydrazides, and hydrazones, is presented. This guide provides a comparative analysis of their biological performance, supported by available experimental data, to inform future research and drug development endeavors.
Derivatives of 5-bromo-2-hydroxy-benzamide, a salicylamide scaffold, have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of different functional groups onto the core molecule allows for the fine-tuning of their pharmacological properties. This guide summarizes the available quantitative data on the biological activities of these derivatives, outlines the experimental protocols for their evaluation, and visualizes key synthetic and signaling pathways.
Performance Comparison of 5-Bromo-2-Hydroxy-Benzamide Derivatives
The biological activity of 5-bromo-2-hydroxy-benzamide derivatives is significantly influenced by the nature of the substituent at the 2-hydroxy position. The available data from various studies on their antimicrobial and anti-inflammatory activities are summarized below.
Antimicrobial Activity
A study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives revealed their activity primarily against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for an ethyl ester, a hydrazide, and a hydrazone derivative were determined against several bacterial strains.
| Derivative | Staphylococcus aureus (ATCC 25923) MIC (mg/mL) | Streptococcus pyogenes (ATCC 19615) MIC (mg/mL) | Bacillus cereus (ATCC 14579) MIC (mg/mL) |
| Ethyl Ester | 2.5 | 5.0 | 2.5 |
| Hydrazide | 5.0 | 5.0 | 5.0 |
| Hydrazone | 2.5 | 2.5 | 2.5 |
| Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[1][2][3] |
These results suggest that the hydrazone derivative exhibits the most consistent and potent activity against the tested Gram-positive strains. The ethyl ester also shows comparable activity to the hydrazone against Staphylococcus aureus and Bacillus cereus. The hydrazide derivative, however, demonstrated weaker antimicrobial efficacy.
Anti-inflammatory Activity
The in vitro anti-inflammatory activity of the same series of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives was evaluated using a protease inhibition assay. The IC50 values, representing the concentration required to inhibit 50% of the enzyme activity, are presented below.
| Derivative | Protease Inhibition IC50 (mg/mL) |
| Ethyl Ester | 0.07 |
| Hydrazide | 0.05 |
| Hydrazone | 0.04 |
| Acetylsalicylic Acid (Standard) | 0.4051 ± 0.0026 |
| Data sourced from a study on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives and their inclusion complexes.[1][2][3] |
All tested derivatives exhibited significantly more potent anti-inflammatory activity than the standard, acetylsalicylic acid. The hydrazone derivative was the most active, followed closely by the hydrazide and the ethyl ester. This indicates that derivatization of the 5-bromo-2-hydroxy-benzamide core can lead to a substantial enhancement of its anti-inflammatory properties.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The minimum inhibitory concentration (MIC) of the compounds is determined using the broth microdilution method following Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Inoculum Preparation: A standardized microbial suspension (0.5 McFarland) is prepared to yield a final concentration of approximately 5 × 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated at an appropriate temperature and duration for the specific microorganism being tested.
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Anti-inflammatory Activity (Protease Inhibition Assay)
The ability of the compounds to inhibit protease activity is a measure of their potential anti-inflammatory effect.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), the test compound at various concentrations, and a protease enzyme solution (e.g., trypsin).
-
Incubation: The mixture is incubated for a specific period to allow the compound to interact with the enzyme.
-
Substrate Addition: A substrate for the protease (e.g., casein) is added to the reaction mixture.
-
Second Incubation: The mixture is incubated again to allow the enzyme to act on the substrate.
-
Reaction Termination: The reaction is stopped by adding a precipitating agent (e.g., perchloric acid).
-
Measurement: The mixture is centrifuged, and the absorbance of the supernatant is measured at a specific wavelength (e.g., 280 nm). The percentage of inhibition is calculated by comparing the absorbance of the test samples to that of a control without the inhibitor. The IC50 value is then determined from the dose-response curve.
Visualizing Synthesis and Signaling Pathways
Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical synthetic workflow for 5-bromo-2-hydroxy-benzamide derivatives and a relevant signaling pathway potentially modulated by these compounds.
Synthetic Workflow of 5-Bromo-2-Hydroxy-Benzamide Derivatives
References
- 1. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Target Specificity of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the target specificity of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide. Due to the limited publicly available experimental data on this specific compound, this guide leverages data from its close structural analog, Labetalol, and other relevant cardiovascular drugs to provide a comprehensive analysis for researchers. The inclusion of detailed experimental protocols and pathway diagrams aims to facilitate further investigation into its pharmacological profile.
Overview of this compound
This compound is a synthetic organic compound known primarily as an intermediate in the synthesis of Labetalol, a widely used antihypertensive agent.[1] Structurally, it features a benzamide core with a phenylmethoxy group and a reactive bromoacetyl moiety. This bromoacetyl group is an alpha-halo ketone, a functional group known to act as an electrophile, capable of forming covalent bonds with nucleophilic residues (such as cysteine, histidine, or lysine) in proteins. This suggests that this compound may act as a covalent inhibitor of its biological target(s).
Given its role as a precursor to Labetalol, the primary pharmacological targets of this compound are presumed to be adrenergic receptors. Labetalol is a non-selective antagonist of β-adrenergic receptors (β1 and β2) and a selective antagonist of α1-adrenergic receptors.[2] It is therefore highly probable that this compound also interacts with these receptors. The key distinction lies in the potential for covalent, and therefore irreversible, inhibition conferred by the bromoacetyl group, which contrasts with the reversible binding of Labetalol.
Comparative Analysis with Alternative Compounds
To contextualize the potential target specificity of this compound, we compare the pharmacological profiles of Labetalol and other commonly used drugs targeting the adrenergic and renin-angiotensin systems: Metoprolol, Carvedilol, and Losartan.
Data Presentation: Target Affinity of Comparator Compounds
The following table summarizes the binding affinities (Ki) or inhibitory concentrations (IC50) of the comparator drugs for their primary targets. It is important to note that no direct experimental binding data for this compound is currently available in the public domain.
| Compound | Primary Target(s) | Ki / IC50 (nM) | Off-Target(s) of Note |
| Labetalol | β1-adrenergic receptor | - | α1-adrenergic receptor |
| β2-adrenergic receptor | - | - | |
| α1-adrenergic receptor | - | - | |
| Metoprolol | β1-adrenergic receptor | - | β2-adrenergic receptor (lower affinity) |
| Carvedilol | β1-adrenergic receptor | 0.32[3] | α1-adrenergic receptor |
| β2-adrenergic receptor | 0.13 - 0.40[3] | - | |
| Losartan | Angiotensin II Receptor Type 1 (AT1) | ~20 (IC50 for Losartan); Active metabolite EXP3174 is 10-40x more potent[1][4] | - |
Note: Specific Ki values for Labetalol and Metoprolol can vary across different studies and experimental conditions. Labetalol is known to be a non-selective beta-blocker and a selective alpha-1 blocker.[2] Metoprolol is a selective β1-blocker.
Potential Off-Target Profile of this compound
A structurally related compound, 5-(bromoacetyl)salicylamide, is known to inhibit Prostaglandin G/H synthase 1 (COX-1). This suggests that this compound could potentially exhibit off-target activity at COX enzymes. Further experimental validation is required to confirm this. Some beta-blockers, like Carvedilol, have been shown to inhibit COX-2 expression.
Experimental Protocols for Target Specificity Assessment
To facilitate the investigation of this compound's target specificity, detailed protocols for key assays are provided below.
Radioligand Binding Assay for Adrenergic Receptors
This protocol is used to determine the binding affinity of a compound to adrenergic receptors.
Objective: To determine the inhibitory constant (Ki) of this compound for α1, β1, and β2 adrenergic receptors.
Materials:
-
Cell membranes expressing the adrenergic receptor subtype of interest.
-
Radioligand (e.g., [3H]-prazosin for α1, [3H]-dihydroalprenolol for β1/β2).
-
Non-specific binding control (e.g., phentolamine for α1, propranolol for β).
-
Test compound: this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound or buffer (for total binding) or the non-specific control.
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Cyclooxygenase (COX) Inhibitor Screening Assay
This protocol is used to assess the inhibitory activity of a compound against COX-1 and COX-2.
Objective: To determine the IC50 of this compound for COX-1 and COX-2.
Materials:
-
Purified COX-1 and COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Heme (cofactor).
-
Fluorometric or colorimetric probe (e.g., ADHP).
-
Test compound: this compound.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Known COX inhibitor as a positive control (e.g., SC-560 for COX-1, celecoxib for COX-2).
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add the assay buffer, heme, the probe, and the COX enzyme.
-
Add the test compound or a control.
-
Pre-incubate the mixture to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates. Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.
Visualizing Pathways and Workflows
Adrenergic Receptor Signaling Pathway
Caption: Simplified adrenergic receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Workflow: COX Inhibitor Screening Assay
Caption: Workflow for a COX inhibitor screening assay.
Conclusion and Future Directions
While direct experimental data on the target specificity of this compound is lacking, its structural relationship to Labetalol strongly suggests activity at adrenergic receptors. The presence of the bromoacetyl group introduces the potential for covalent inhibition, which would differentiate its pharmacological profile from reversible binders like Labetalol. This could lead to a longer duration of action and potentially different off-target effects.
For a comprehensive assessment, it is imperative to perform the experimental assays detailed in this guide. Determining the Ki or IC50 values for adrenergic receptors and COX enzymes will provide the necessary quantitative data to accurately position this compound within the landscape of cardiovascular drugs. Furthermore, investigating the covalent nature of its binding to these targets will be crucial for understanding its mechanism of action and potential for target-mediated toxicity. This guide serves as a foundational resource for researchers embarking on the characterization of this and similar compounds.
References
- 1. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo [mdpi.com]
- 2. Covalent labeling of the beta-adrenergic ligand-binding site with para-(bromoacetamidyl)benzylcarazolol. A highly potent beta-adrenergic affinity label - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. Design, synthesis, molecular modeling and biological evaluation of novel Benzoxazole-Benzamide conjugates via a 2-Thioacetamido linker as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide vs. Iodoacetamide for Cysteine Modification
In the landscape of protein chemistry and drug development, the selective modification of cysteine residues is a cornerstone technique for elucidating protein function, structure, and for the construction of antibody-drug conjugates. The choice of alkylating agent is critical to ensure specificity and efficiency. This guide provides an objective comparison between the well-established reagent, iodoacetamide, and a more complex haloacetyl agent, 5-(bromoacetyl)-2-(phenylmethoxy)benzamide, offering researchers the data needed to select the appropriate tool for their experimental goals.
Introduction to Cysteine Alkylation
Cysteine, with its nucleophilic thiol (-SH) group, is a prime target for covalent modification. Alkylating agents, such as those bearing haloacetyl moieties, react with the cysteine thiolate anion via an S_N2 (bimolecular nucleophilic substitution) reaction. This process forms a stable thioether bond, effectively and irreversibly blocking the cysteine residue. This modification is fundamental in proteomics for preventing disulfide bond reformation during gel electrophoresis and for peptide mapping.
Reagent Profiles and Mechanism of Action
Iodoacetamide (IAA)
Iodoacetamide is a simple, yet effective, cysteine alkylating agent. Its small size allows it to access most cysteine residues within a protein's structure. The iodine atom serves as an excellent leaving group, making the adjacent carbonyl carbon highly susceptible to nucleophilic attack by the cysteine thiolate.
This compound
This is a larger, more complex molecule featuring a bromoacetyl group as its reactive moiety. The phenylmethoxy and benzamide components add significant steric bulk and may influence the reagent's solubility and interaction with the protein surface. While the core reaction mechanism is the same as iodoacetamide, the bromine atom is a slightly less effective leaving group than iodine, which generally results in slower reaction kinetics.
The chemical reaction for both reagents with a cysteine residue is depicted below.
Caption: Mechanism of cysteine alkylation by Iodoacetamide and this compound.
Quantitative Performance Comparison
| Parameter | Iodoacetamide | This compound (Inferred) |
| Reactive Group | Iodoacetyl | Bromoacetyl |
| Relative Reactivity | Higher | Lower than Iodoacetamide |
| Specificity for Cys | High at neutral to slightly alkaline pH (7.0-8.5). | Expected to be high for cysteine's sulfhydryl group. |
| Potential Side Reactions | Can alkylate methionine, lysine, histidine, and N-termini at higher pH or with excess reagent.[1][2][3][4] | Similar to iodoacetamide, with potential for side reactions with other nucleophilic residues. |
| Steric Hindrance | Low, allowing access to buried cysteine residues. | High, due to the bulky phenylmethoxybenzamide group, which may limit access to sterically hindered cysteines. |
| Solubility | High in aqueous buffers. | Likely lower in aqueous buffers, may require organic co-solvents. |
| Molecular Weight Added | 57.02 Da | 268.08 Da |
| Primary Application | General cysteine blocking in proteomics, peptide mapping.[5] | Likely used as a synthetic intermediate for drug development, such as for Labetalol.[6] |
Experimental Workflow
A typical workflow for cysteine modification in a protein sample involves reduction of disulfide bonds, followed by alkylation, and subsequent analysis.
Caption: General experimental workflow for cysteine modification.
Experimental Protocols
Below are generalized protocols for cysteine modification using either reagent. Researchers should optimize concentrations, incubation times, and buffer conditions for their specific protein of interest.
Protocol 1: Cysteine Alkylation with Iodoacetamide
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reducing agent stock solution (e.g., 200 mM Dithiothreitol (DTT) in water).
-
Iodoacetamide (IAA) solution (e.g., 500 mM in buffer, freshly prepared and protected from light).[1]
-
Quenching solution (e.g., 200 mM DTT).
Procedure:
-
To your protein solution, add the reducing agent to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour to reduce all disulfide bonds.
-
Cool the sample to room temperature.
-
Add the freshly prepared iodoacetamide solution to a final concentration of 20-50 mM (a 2-5 fold molar excess over the reducing agent).
-
Incubate in the dark at room temperature for 30-45 minutes.[1]
-
Quench the reaction by adding the quenching solution to a final concentration that is in excess of the iodoacetamide.
-
Proceed with downstream applications such as buffer exchange, dialysis, or mass spectrometry analysis.
Protocol 2: Cysteine Alkylation with this compound (Hypothetical)
Materials:
-
Protein sample in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Reducing agent stock solution (e.g., 200 mM DTT in water).
-
This compound solution (requires solubility testing, may need a co-solvent like DMSO, then diluted into buffer).
-
Quenching solution (e.g., 200 mM DTT).
Procedure:
-
To your protein solution, add the reducing agent to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour.
-
Cool the sample to room temperature.
-
Add the this compound solution to a final concentration that is in molar excess to the free thiols. Due to potentially lower reactivity compared to IAA, a higher excess or longer incubation time may be required.
-
Incubate, protected from light, at room temperature. An initial experiment should test incubation times from 45 minutes to 2 hours.
-
Quench the reaction by adding an excess of a thiol-containing reagent like DTT.
-
Proceed with downstream sample processing.
Conclusion and Recommendations
Iodoacetamide remains the reagent of choice for general-purpose, efficient, and cost-effective alkylation of cysteine residues. Its high reactivity and low steric hindrance make it suitable for a broad range of applications in proteomics and protein chemistry.
This compound , on the other hand, is a specialized reagent. Its primary utility appears to be as a synthetic intermediate in drug development rather than as a general protein modification agent.[6] Its large size may be advantageous for applications requiring a bulky adduct, but it will likely exhibit lower reactivity and may have difficulty accessing sterically hindered cysteines. Researchers considering this reagent should be prepared to perform significant optimization of reaction conditions, particularly regarding solubility and incubation times.
For most standard applications of cysteine modification, iodoacetamide is the recommended reagent due to its well-characterized reactivity and ease of use. This compound should be considered only for specialized applications where its unique chemical properties are specifically required.
References
- 1. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 72370-19-5 [chemicalbook.com]
A Comparative Guide to the Biological Efficacy of Labetalol Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
Labetalol is a widely used antihypertensive agent distinguished by its dual mechanism of action as both an alpha- and beta-adrenergic receptor antagonist.[1][2][3] A critical aspect of labetalol's pharmacology, often overlooked in broader clinical discussions, is that it is administered as a racemic mixture of four distinct stereoisomers. The overall therapeutic effect of labetalol is not the result of a single molecule but rather the synergistic and sometimes opposing actions of these four isomers. The stereochemical outcome of the synthetic route is therefore the most crucial determinant of the final product's biological efficacy.
This guide provides a detailed comparison of the biological activities of labetalol's stereoisomers, supported by experimental data. It also outlines the underlying signaling pathways and provides a representative experimental protocol for assessing adrenergic blockade.
The Role of Stereochemistry in Labetalol's Synthesis
Labetalol possesses two chiral centers, leading to the existence of four stereoisomers: (R,R), (S,R), (R,S), and (S,S).[4][5] The synthesis of labetalol can be designed to produce a specific mixture of these isomers. Commercially available labetalol is an equimolar mixture of two diastereomeric pairs: the (R,R)-(S,S) pair and the (S,R)-(R,S) pair. The distinct pharmacological activities of these isomers underscore the importance of stereoselectivity in the synthetic process.
Comparative Biological Efficacy of Labetalol Stereoisomers
The antihypertensive effect of labetalol is a composite of the distinct activities of its stereoisomers. The (R,R)-isomer is a potent β-blocker, while the (S,R)-isomer is a potent α-blocker. The other two isomers, (R,S) and (S,S), are largely inactive at adrenergic receptors.[4][5] This division of labor is fundamental to labetalol's unique clinical profile.
| Stereoisomer | Primary Activity | Receptor Target | Relative Potency/Notes |
| (R,R)-Labetalol | β-Adrenergic Blockade | β1, β2 | Possesses virtually all of the β-blocking activity of the racemic mixture. It is 3 to 4 times more potent as a β-blocker than the labetalol mixture.[6][7] Also exhibits β2-agonist activity, contributing to vasodilation.[2][6] |
| (S,R)-Labetalol | α-Adrenergic Blockade | α1 | Accounts for most of the α1-blocking activity, leading to vasodilation and a reduction in peripheral resistance.[8] |
| (R,S)-Labetalol | Inactive | - | Considered pharmacologically inactive with respect to adrenergic blockade.[4][5] |
| (S,S)-Labetalol | Inactive | - | Considered pharmacologically inactive with respect to adrenergic blockade.[4][5] |
Mechanism of Action and Signaling Pathways
Labetalol's dual antagonism at α1 and β-adrenergic receptors interrupts the signaling cascades of norepinephrine and epinephrine.
-
α1-Adrenergic Receptor Blockade: Primarily mediated by the (S,R)-isomer, this action inhibits the Gq protein-coupled signaling pathway.[9][10] Blocking this receptor in vascular smooth muscle prevents the activation of Phospholipase C (PLC), thereby reducing the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This leads to decreased intracellular calcium levels, resulting in vasodilation and a decrease in blood pressure.[1][10]
-
β-Adrenergic Receptor Blockade: The (R,R)-isomer is responsible for blocking β1-receptors in the heart and β2-receptors in other tissues.[6][11] This action inhibits the Gs protein-coupled signaling pathway, preventing the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).[9][12] In the heart, this leads to a decrease in heart rate, contractility, and cardiac output.[1]
Experimental Protocols
The following is a representative protocol for assessing the α1- and β1-adrenoceptor blocking potencies of labetalol and its stereoisomers in vivo. This method is adapted from established pharmacological studies.[13]
Assessment of Adrenoceptor Blockade in Pithed Rats
1. Animal Preparation:
-
Species: Male Sprague-Dawley rats (250-300g).
-
Anesthesia: Anesthetize with an appropriate agent (e.g., sodium pentobarbital, 60 mg/kg, i.p.).
-
Pithing Procedure: A steel rod is inserted into the spinal canal via the orbit to destroy the central nervous system, thus eliminating reflex autonomic control. This allows for the direct assessment of drug effects on peripheral receptors.
-
Cannulation: The trachea is cannulated for artificial respiration. A carotid artery is cannulated to measure blood pressure, and a jugular vein is cannulated for intravenous drug administration.
-
Stabilization: Allow the animal's blood pressure and heart rate to stabilize before beginning the experiment.
2. Experimental Groups:
-
Control (vehicle)
-
Labetalol (racemic mixture)
-
(R,R)-Labetalol
-
(S,R)-Labetalol
-
(R,S)-Labetalol
-
(S,S)-Labetalol
3. Protocol for α1-Adrenoceptor Blockade:
-
Administer a baseline dose of an α1-agonist, such as phenylephrine (e.g., 1-10 µg/kg, i.v.), and record the pressor (blood pressure increase) response.
-
Administer the test compound (e.g., a specific labetalol isomer) or vehicle intravenously.
-
After a set time (e.g., 15 minutes), re-administer the same dose of phenylephrine and record the pressor response.
-
The degree of antagonism is determined by the reduction in the pressor response to phenylephrine after administration of the test compound.
4. Protocol for β1-Adrenoceptor Blockade:
-
Administer a baseline dose of a β1-agonist, such as isoprenaline (e.g., 0.1-1 µg/kg, i.v.), and record the chronotropic (heart rate increase) response.
-
Administer the test compound (e.g., a specific labetalol isomer) or vehicle intravenously.
-
After a set time (e.g., 15 minutes), re-administer the same dose of isoprenaline and record the chronotropic response.
-
The degree of antagonism is determined by the reduction in the chronotropic response to isoprenaline after administration of the test compound.
5. Data Analysis:
-
Express the agonist responses as a percentage of the baseline response.
-
Construct dose-response curves for the antagonist effects of each labetalol isomer.
-
Calculate potency values (e.g., ED50) for each isomer to quantitatively compare their α1- and β1-blocking activities.
Conclusion
The biological efficacy of labetalol is not attributable to a single molecular entity but is a direct consequence of the distinct pharmacological profiles of its four stereoisomers. The synthetic route's ability to produce the desired racemic mixture is paramount to achieving the drug's unique therapeutic action. The (R,R)-isomer provides potent β-blockade, while the (S,R)-isomer confers α1-blockade, and the remaining two isomers are largely inactive. This intricate structure-activity relationship highlights the critical importance of stereochemistry in drug design and development. For researchers, understanding this isomeric division of labor is essential for interpreting pharmacological data and for the potential development of future adrenergic antagonists with tailored efficacy and side-effect profiles.
References
- 1. What is the mechanism of Labetalol Hydrochloride? [synapse.patsnap.com]
- 2. Labetalol - Wikipedia [en.wikipedia.org]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. mdpi.com [mdpi.com]
- 5. newdrugapprovals.org [newdrugapprovals.org]
- 6. Synthesis and comparison of some cardiovascular properties of the stereoisomers of labetalol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha and beta adrenoceptor blocking properties of labetalol and its R,R-isomer, SCH 19927 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 10. Alpha-1 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Labetalol Mechanism of Action: How Does Labetalol Work? - GoodRx [goodrx.com]
- 12. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. The alpha- and beta-adrenoceptor blocking activities of labetalol and its RR-SR (50:50) stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for evaluating the potential off-target effects of the chemical compound 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide. Due to the limited publicly available data on the specific biological activity of this compound, this guide establishes a comparative analysis based on its structural relationship to the known drug, Labetalol. This compound is a known intermediate in the synthesis of (R,R)-Labetalol, a competitive antagonist of both α- and β-adrenergic receptors used as an antihypertensive agent.
The presence of a reactive bromoacetyl group suggests that this compound may act as a covalent inhibitor, potentially exhibiting a distinct pharmacological profile from its parent compound, Labetalol. This guide will compare the known off-target effects of other adrenergic receptor modulators and detail the experimental protocols necessary to elucidate the specific off-target profile of this compound.
Comparison with Alternative Adrenergic Receptor Modulators
To contextualize the potential off-target effects of this compound, we will compare it with three well-characterized adrenergic receptor antagonists: Carvedilol, Propranolol, and Prazosin.
-
Carvedilol: A non-selective beta-blocker and alpha-1 blocker, similar to Labetalol.
-
Propranolol: A non-selective beta-blocker, representing a more targeted but still broad-spectrum beta-adrenergic antagonist.
-
Prazosin: A selective alpha-1 blocker, offering a highly specific comparison for one of the key targets.
The following table summarizes the known on-target and off-target effects of these alternative compounds, providing a benchmark for the potential activities of this compound.
| Compound | Primary Target(s) | Known Off-Target Effects / Side Effects | References |
| Carvedilol | Non-selective β-adrenergic receptors (β1, β2), α1-adrenergic receptors | Dizziness, fatigue, low blood pressure, high blood sugar, weight gain, shortness of breath.[1] Serious side effects can include worsening of angina and abnormal heart rate.[1] | [1][2][3][4][5] |
| Propranolol | Non-selective β-adrenergic receptors (β1, β2) | Dizziness, fatigue, nausea, cold hands or feet, sleep disturbances (insomnia, nightmares).[6][7] Can mask symptoms of low blood sugar.[5][7] | [6][7][8][9][10] |
| Prazosin | Selective α1-adrenergic receptors | Dizziness, headache, drowsiness, weakness, palpitations.[11][12][13] A significant "first-dose effect" can cause a sudden drop in blood pressure and fainting.[11][14] | [11][12][13][14][15] |
Signaling Pathway of Adrenergic Receptors
The diagram below illustrates the general signaling pathways activated by α1, β1, and β2 adrenergic receptors, the likely primary targets of this compound, based on its relationship to Labetalol.
Figure 1. Simplified signaling pathways of α1 and β-adrenergic receptors.
Experimental Protocols for Off-Target Evaluation
To comprehensively evaluate the off-target effects of this compound, a tiered approach employing a series of in vitro assays is recommended.
In Vitro Safety Pharmacology Profiling
This initial screening provides a broad assessment of a compound's interaction with a panel of known safety-relevant targets.
Methodology:
-
Panel Selection: A comprehensive panel, such as the SafetyScreen44 or a similar panel, should be chosen.[16] These panels typically include a wide range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes that are frequently associated with adverse drug reactions.[16][17]
-
Assay Format: Assays are typically performed as radioligand binding assays or functional assays, depending on the target.
-
Compound Concentration: The test compound is usually screened at a fixed concentration (e.g., 10 µM) to identify potential interactions.
-
Data Analysis: Results are expressed as a percentage of inhibition or activation compared to a control. A significant interaction (typically >50% inhibition) flags a potential off-target effect that warrants further investigation.
Figure 2. Workflow for in vitro safety pharmacology profiling.
Radioligand Binding Assays for Adrenergic Receptors
Given the structural similarity to Labetalol, a focused investigation of the binding affinity of this compound to various adrenergic receptor subtypes is crucial.
Methodology:
-
Receptor Preparation: Membranes from cells expressing the specific adrenergic receptor subtype (e.g., α1A, α1B, α1D, β1, β2) are prepared.
-
Radioligand: A specific radiolabeled ligand for the receptor of interest is used (e.g., [³H]-prazosin for α1 receptors, [¹²⁵I]-cyanopindolol for β receptors).
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Detection: The amount of radioligand bound to the receptor is measured using a scintillation counter or gamma counter.
-
Data Analysis: The data are used to calculate the IC₅₀ (the concentration of the test compound that inhibits 50% of radioligand binding), which can then be converted to a Ki (inhibition constant) to determine the compound's affinity for the receptor.
Figure 3. General workflow for a competitive radioligand binding assay.
Kinome Profiling
The bromoacetyl group in this compound is a reactive electrophile that could potentially form covalent bonds with nucleophilic residues (such as cysteine) in the active sites of kinases. A kinome scan is therefore recommended to assess potential off-target interactions within the human kinome.
Methodology:
-
Platform: A commercially available platform such as KINOMEscan® is typically used.[18][19] This platform utilizes a binding assay to quantify the interaction of a test compound with a large panel of human kinases.[18]
-
Assay Principle: The assay measures the ability of a test compound to compete with an immobilized ligand for the active site of the kinase. The amount of kinase bound to the immobilized ligand is quantified, often using qPCR.[19]
-
Data Output: Results are typically reported as a percentage of control, where a lower percentage indicates a stronger interaction. A "hit" is defined as an interaction that exceeds a certain threshold (e.g., >90% inhibition at a given concentration). Dissociation constants (Kd) can also be determined for strong interactions.
Figure 4. Workflow for kinome profiling using a competition binding assay.
Conclusion
While direct experimental data for this compound is currently lacking, its structural relationship to Labetalol provides a strong rationale for investigating its activity at adrenergic receptors. The presence of the reactive bromoacetyl moiety necessitates a thorough evaluation of its potential for covalent interactions with off-target proteins, particularly kinases. By employing the systematic experimental approach outlined in this guide and comparing the results to the known profiles of related adrenergic modulators, researchers can effectively characterize the on- and off-target effects of this compound, enabling a comprehensive assessment of its therapeutic potential and safety profile.
References
- 1. Carvedilol side effects and how to avoid them | SingleCare [singlecare.com]
- 2. Carvedilol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 10 Carvedilol (Coreg) Side Effects You May Experience - GoodRx [goodrx.com]
- 4. Side effects of carvedilol - NHS [nhs.uk]
- 5. Carvedilol (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Propranolol Side Effects and Interactions, and How to Avoid Them [singlecare.com]
- 7. Propranolol Side Effects: Common and Rare Side Effects to Know - GoodRx [goodrx.com]
- 8. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. williamscancerinstitute.com [williamscancerinstitute.com]
- 10. Propranolol: medicine for heart problems, anxiety and migraine - NHS [nhs.uk]
- 11. Prazosin side effects and how to avoid them | SingleCare [singlecare.com]
- 12. goodrx.com [goodrx.com]
- 13. Prazosin (Minipress): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 14. drugs.com [drugs.com]
- 15. Blood Pressure Medication Prazosin Recalled for Potential Cancer Risk [everydayhealth.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. 4.6. KINOMEscan [bio-protocol.org]
- 19. chayon.co.kr [chayon.co.kr]
Navigating the Target Landscape: A Comparative Look at the Potential Cross-Reactivity of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
The quest for highly selective therapeutic agents is a cornerstone of modern drug discovery. Understanding the cross-reactivity profile of a compound is paramount to predicting its potential off-target effects and ensuring its safety and efficacy. This guide focuses on 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, a molecule of interest due to its structural motifs, and provides a comparative framework for evaluating its potential biological interactions.
To provide a comparative context, this guide will leverage data on the closely related analog, 5-(bromoacetyl)-2-hydroxybenzamide (also known as 5-(bromoacetyl)salicylamide), and draw comparisons with a well-characterized covalent inhibitor, Ibrutinib.
Potential Biological Targets and Comparative Analysis
The salicylamide scaffold, present in the hydroxy analog of our target compound, has been associated with the inhibition of enzymes like Prostaglandin G/H synthase 1 (COX-1), a key player in inflammatory pathways.[2] The bromoacetyl group's reactivity suggests that this compound could potentially interact with a range of proteins containing accessible nucleophilic amino acids.
Due to the absence of direct experimental data for this compound, we present a hypothetical comparison table to illustrate how its cross-reactivity profile might be presented alongside a known covalent inhibitor like Ibrutinib. Ibrutinib is a potent inhibitor of Bruton's tyrosine kinase (BTK) and is known to have off-target activities against other kinases.
Table 1: Hypothetical Cross-Reactivity Profile of this compound Compared to Ibrutinib
| Target Kinase | This compound (% Inhibition at 1 µM) | Ibrutinib (% Inhibition at 1 µM) |
| BTK | Data Not Available | >95% |
| TEC | Data Not Available | >95% |
| EGFR | Data Not Available | 70-80% |
| SRC | Data Not Available | 60-70% |
| LCK | Data Not Available | 50-60% |
| ITK | Data Not Available | >95% |
| BLK | Data Not Available | >90% |
| BMX | Data Not Available | >90% |
Note: The data for this compound is hypothetical and for illustrative purposes only. Actual experimental data is required for a valid comparison.
Visualizing Potential Interactions and Experimental Approaches
To understand the potential biological consequences of off-target interactions and the methodologies used to assess them, the following diagrams are provided.
Caption: Hypothetical signaling pathway involving BTK and EGFR, potential off-targets for covalent inhibitors.
The diagram above illustrates a simplified signaling cascade where both BTK and a receptor tyrosine kinase (RTK) like EGFR converge on downstream pathways leading to gene expression changes. Off-target inhibition of such kinases by a compound like this compound could lead to unintended biological effects.
To determine the cross-reactivity profile of a compound, a systematic experimental approach is necessary.
Caption: A typical experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.
Detailed Experimental Protocols
To generate the data required for a comprehensive cross-reactivity profile, the following experimental methodologies are commonly employed:
1. Broad Kinase Panel Screening (e.g., KINOMEscan®)
-
Objective: To identify the potential kinase targets of a compound across a large portion of the human kinome.
-
Principle: This is a competition-based binding assay. A test compound is incubated with a panel of DNA-tagged kinases. The amount of kinase that binds to an immobilized ligand is measured. If the test compound binds to a kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a decreased signal.
-
Methodology:
-
A library of human kinases is expressed as fusions with a DNA tag.
-
The test compound is incubated with each kinase in the panel at a fixed concentration (e.g., 1 µM).
-
The kinase-compound mixture is then added to wells containing an immobilized, active-site directed ligand.
-
After an incubation period to allow for binding equilibrium, unbound kinases are washed away.
-
The amount of kinase bound to the immobilized ligand is quantified using qPCR of the DNA tag.
-
The results are typically expressed as a percentage of inhibition relative to a control (e.g., DMSO).
-
2. IC50 Determination for "Hits"
-
Objective: To determine the potency of the compound against the kinases identified as "hits" in the primary screen.
-
Principle: A dose-response curve is generated by incubating the kinase with varying concentrations of the inhibitor. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity or binding by 50%.
-
Methodology:
-
A series of dilutions of the test compound are prepared.
-
Each concentration of the compound is incubated with the target kinase and its substrate (for activity assays) or a labeled ligand (for binding assays).
-
The enzymatic reaction is initiated, and the activity is measured over time (e.g., by detecting the phosphorylated product). For binding assays, the amount of bound labeled ligand is quantified.
-
The data are plotted as percent inhibition versus inhibitor concentration, and the IC50 value is calculated by fitting the data to a suitable model (e.g., a four-parameter logistic equation).
-
3. Cellular Target Engagement Assays (e.g., Cellular Thermal Shift Assay - CETSA)
-
Objective: To confirm that the compound binds to its target kinase within a cellular context.
-
Principle: The binding of a ligand to a protein can stabilize the protein's structure, leading to an increase in its melting temperature.
-
Methodology:
-
Intact cells are treated with the test compound or a vehicle control.
-
The cells are heated to a range of temperatures.
-
The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by a method such as Western blotting or mass spectrometry.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Conclusion
While direct experimental evidence for the cross-reactivity of this compound is currently lacking, its chemical structure strongly suggests the potential for covalent interactions with a range of biological targets. The methodologies outlined in this guide provide a clear roadmap for elucidating its selectivity profile. For drug development professionals, a thorough understanding of a compound's potential off-target effects is critical for mitigating risks and advancing the most promising candidates. Future studies employing broad-panel screening and cellular target engagement assays are essential to fully characterize the biological activity of this compound and its derivatives.
References
A Researcher's Guide to Mass Spectrometry for Validating Covalent Adducts
For researchers and drug development professionals, confirming the formation of a covalent bond between a molecule and its protein target is a critical step. Mass spectrometry (MS) stands out as the definitive analytical technique for this purpose, offering unparalleled accuracy and sensitivity.[1][2] This guide compares the two primary MS-based strategies—Top-Down and Bottom-Up Proteomics—providing the necessary data, protocols, and workflows to help you select the optimal approach for your research needs.
Top-Down vs. Bottom-Up: Two Paths to Confirmation
The validation of covalent adducts by mass spectrometry is broadly divided into two workflows: Top-Down analysis, which examines the intact protein-adduct complex, and Bottom-Up analysis, which identifies the specific site of modification after protein digestion.[3][4]
-
Top-Down (Intact Protein) Analysis: This method provides a rapid confirmation of covalent binding by measuring the mass of the entire protein.[3] A successful covalent modification is confirmed by a mass shift in the treated protein corresponding to the molecular weight of the bound inhibitor.[5] This approach is highly effective for quickly screening compounds and determining the stoichiometry of the binding event (e.g., whether one or multiple inhibitor molecules have bound).[3][5] However, it does not identify the specific amino acid residue that has been modified and can be challenging for very large proteins (>50 kDa) or complex mixtures.[6]
-
Bottom-Up (Peptide Mapping) Analysis: This is the preferred method for pinpointing the exact location of the covalent modification.[3] The protein-adduct complex is enzymatically digested into smaller peptides, which are then analyzed by tandem mass spectrometry (LC-MS/MS).[7] By identifying a peptide with a mass increase corresponding to the adduct, and then sequencing that peptide, researchers can determine the precise amino acid that formed the covalent bond.[6] This technique is well-suited for large proteins and complex samples, such as cell lysates.[6]
Comparative Performance of MS Strategies
The choice between a top-down or bottom-up approach depends on the specific experimental question. The following table summarizes the key characteristics and applications of each method.
| Feature | Top-Down (Intact Protein) Analysis | Bottom-Up (Peptide Mapping) Analysis |
| Primary Information | Confirms covalent binding; determines stoichiometry (number of adducts per protein).[3] | Identifies the specific amino acid residue(s) modified by the adduct.[3] |
| Protein Size Suitability | Optimal for proteins <50 kDa.[6] | Suitable for proteins of all sizes, including very large ones. |
| Sample Complexity | Best suited for purified proteins.[3] | Can be applied to complex mixtures (e.g., cell lysates, proteomes).[6] |
| Sample Preparation | Minimal: Incubation followed by desalting/purification.[6] | Multi-step: Denaturation, reduction, alkylation, and enzymatic digestion.[7] |
| Throughput | High; suitable for screening libraries of compounds.[8] | Lower; more time-consuming sample prep and data analysis.[7] |
| Key Advantage | Speed and simplicity for confirming adduct formation.[5] | Provides precise modification site data, which is critical for mechanistic studies.[6] |
| Key Limitation | Does not identify the site of modification.[6] | Adducts may be unstable under digestion conditions; more complex data analysis.[3] |
Experimental Workflows and Protocols
The following diagrams and protocols provide a detailed overview of the experimental steps required for each mass spectrometry approach.
General Workflow for Covalent Adduct Validation
This workflow illustrates the initial decision point leading to either a top-down or bottom-up mass spectrometry analysis.
References
- 1. Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemoproteomic methods for covalent drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Top-Down Proteomics vs Bottom-Up Proteomics - Creative Proteomics [creative-proteomics.com]
- 5. Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery | Peak Proteins [peakproteins.com]
- 6. Technologies for Direct Detection of Covalent Protein–Drug Adducts [mdpi.com]
- 7. waters.com [waters.com]
- 8. A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antidopaminergic Properties of Benzamides for Researchers
A deep dive into the antidopaminergic profiles of key benzamide derivatives, this guide offers a comparative analysis of their binding affinities for dopamine D2 and D3 receptors. Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.
Benzamide derivatives are a significant class of compounds in neuropharmacology, primarily recognized for their antipsychotic and antiemetic effects, which are largely attributed to their antagonism of dopamine receptors. While generally classified as atypical antipsychotics, the individual agents within this class exhibit distinct pharmacological profiles, particularly in their affinities for the D2 and D3 dopamine receptor subtypes. Understanding these nuances is critical for the development of novel therapeutics with improved efficacy and side-effect profiles. This guide provides a comparative study of the antidopaminergic properties of several key benzamides.
Comparative Binding Affinities of Benzamides for Dopamine D2 and D3 Receptors
The antidopaminergic potency of benzamides is typically quantified by their binding affinity (Ki) to dopamine receptors, with a lower Ki value indicating a higher affinity. The following table summarizes the reported Ki values for a selection of prominent benzamide derivatives at human D2 and D3 receptors, providing a basis for direct comparison of their antidopaminergic properties.
| Benzamide Derivative | Dopamine D2 Receptor Ki (nM) | Dopamine D3 Receptor Ki (nM) | D2/D3 Selectivity Ratio (Ki D3 / Ki D2) |
| Amisulpride | 2.8[1][2] | 3.2[1][2] | 1.14 |
| (S)-Sulpiride | ~0.015 | ~0.013 | ~0.87 |
| Eticlopride | 0.09 - 0.26[3][4] | 0.78 - 1.5[3] | ~8.7 - 5.8 |
| Raclopride | 1.5 - 1.6[5] | 1.2 - 2.1[5] | ~0.8 - 1.3 |
| Tiapride | 110 - 320[6] | 180[6] | ~1.6 - 0.6 |
| Nemonapride | 0.1[7] | - | - |
| Remoxipride | 703[3] | - | - |
| Metoclopramide | 483[8][9] | - | - |
Note: Ki values can vary between studies due to different experimental conditions. The data presented here are representative values from the cited literature.
Experimental Protocols: Determining Dopamine Receptor Binding Affinity
The binding affinities presented in this guide are predominantly determined through in vitro competitive radioligand binding assays. This technique is a cornerstone of pharmacological research, allowing for the precise quantification of a compound's ability to displace a radiolabeled ligand from its receptor.
Principle of Competitive Radioligand Binding Assay
This assay measures the affinity of a test compound (unlabeled ligand) for a receptor by assessing its ability to compete with a radiolabeled ligand (e.g., [3H]-spiperone or [3H]-raclopride) that has a known high affinity for the target receptor (e.g., dopamine D2 or D3 receptors). The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]
Key Methodological Steps:
-
Membrane Preparation: Cell membranes expressing the target dopamine receptor (e.g., from recombinant cell lines or specific brain regions) are prepared through homogenization and centrifugation.
-
Incubation: A fixed concentration of the radioligand and varying concentrations of the unlabeled test benzamide are incubated with the prepared cell membranes in a suitable buffer.
-
Separation of Bound and Free Radioligand: After reaching equilibrium, the receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification of Radioactivity: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and methodologies discussed, the following diagrams have been generated using the Graphviz DOT language.
Figure 1: Dopamine D2 Receptor Signaling Pathway. This diagram illustrates the canonical Gi/o-coupled signaling cascade initiated by dopamine binding to the D2 receptor and the inhibitory action of benzamide antagonists.
Figure 2: Competitive Radioligand Binding Assay Workflow. This flowchart outlines the key steps involved in a typical in vitro competitive binding assay used to determine the binding affinity of benzamides for dopamine receptors.
References
- 1. Amisulpride | CAS:71675-85-9 | Dopamine D2/D3 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Brain region binding of the D2/3 agonist [11C]‐(+)‐PHNO and the D2/3 antagonist [11C]raclopride in healthy humans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Nemonapride | Non-selective Dopamine Receptor Antagonists: R&D Systems [rndsystems.com]
- 8. caymanchem.com [caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. cdn-links.lww.com [cdn-links.lww.com]
Safety Operating Guide
Safe Disposal of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide: A Step-by-Step Guide
The proper disposal of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, a chemical intermediate used in pharmaceutical research, is crucial for ensuring laboratory safety and environmental protection.[1] As with many bromoacetyl compounds, this substance is classified as hazardous waste and requires a stringent disposal protocol. All procedures must be conducted in compliance with local, state, and federal regulations, such as those established by the Resource Conservation and Recovery Act (RCRA) in the United States.[2]
Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[3][4] All handling should occur within a certified chemical fume hood to prevent inhalation of any dust or vapors. An emergency eyewash station and safety shower should be readily accessible.[5][6]
Step-by-Step Disposal Protocol
The disposal of this compound and its contaminated materials should be managed by trained laboratory personnel.[7] The following steps outline the recommended procedure for its safe disposal:
-
Waste Identification and Segregation:
-
Treat all this compound, including unused product, reaction byproducts, and contaminated materials (e.g., gloves, weigh boats, pipette tips), as hazardous waste.
-
This waste must be segregated from non-hazardous materials to prevent cross-contamination.[2]
-
Crucially, avoid mixing this compound with incompatible chemicals.[8]
-
-
Containerization:
-
Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[8][9]
-
This area should be a secondary containment system to mitigate any potential spills.
-
Adhere to institutional and regulatory limits on the volume of hazardous waste that can be accumulated (typically up to 55 gallons) and the time it can be stored in the lab (often up to 12 months, but this can vary).[7][9]
-
-
Disposal Request and Pickup:
-
Once the container is full or the accumulation time limit is approaching, a pickup request should be submitted to the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[3][10]
-
Do not attempt to dispose of this chemical down the drain or in regular trash.[2][3]
-
-
Decontamination of Empty Containers:
Hazard Profile and Safety Data Summary
| Hazard Category | Description | Source |
| Acute Toxicity | Likely harmful if swallowed. | [6][11] |
| Skin Corrosion/Irritation | Expected to cause skin irritation. | [6] |
| Eye Damage/Irritation | Expected to cause serious eye irritation. | [6] |
| Respiratory Sensitization | May cause respiratory irritation. | [6] |
| Mutagenicity | Suspected of causing genetic defects. | [11] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory requirements are met throughout the process.
Caption: Disposal workflow for this compound.
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area and prevent others from entering.[5] Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or dry sand.[5][12] Do not use water.[5] Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.[3][5] Ventilate the area and wash it thoroughly after cleanup is complete.[5] For skin contact, immediately wash the affected area with soap and water.[3] In case of eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[3]
References
- 1. This compound | 72370-19-5 [chemicalbook.com]
- 2. danielshealth.com [danielshealth.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. nj.gov [nj.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. epa.gov [epa.gov]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. capotchem.cn [capotchem.cn]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-(Bromoacetyl)-2-(phenylmethoxy)benzamide, an intermediate in the synthesis of compounds like (R,R)-Labetalol.[1] Adherence to these procedures is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
Core PPE Requirements:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[4][5][6][7][8] | To protect eyes and face from splashes and aerosols of the chemical, which can cause serious irritation or damage.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Neoprene).[8] Gloves must be inspected before use and disposed of after contamination or completion of work.[9] | To prevent skin contact, which can cause irritation.[2][3] Disposable nitrile gloves offer broad short-term protection.[4] |
| Body Protection | A laboratory coat, fully buttoned, to protect skin and clothing.[4][10] Long pants and closed-toe shoes are also required.[4] | To shield the body from accidental spills and contamination. |
| Respiratory Protection | To be used based on a risk assessment, especially if dust or aerosols are generated.[4] Work should primarily be conducted in a certified chemical fume hood.[9][10][11][12] | To prevent inhalation of the compound, which may cause respiratory irritation.[2][3] Engineering controls like a fume hood are the primary means of protection.[4][12] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation and Engineering Controls :
-
Personal Protective Equipment (PPE) Donning :
-
Put on all required PPE as detailed in the table above before entering the designated handling area.
-
-
Chemical Handling :
-
Post-Handling :
Disposal Plan: Waste Management Protocol
As a halogenated organic compound, this compound requires specific disposal procedures to prevent environmental contamination.
-
Waste Segregation :
-
All solid waste contaminated with this compound (e.g., weighing papers, contaminated gloves, and paper towels) must be placed in a designated, sealed, and clearly labeled "Halogenated Organic Waste" container.[10]
-
Solutions containing this compound should also be collected in a labeled "Halogenated Organic Liquid Waste" container.[10][14]
-
-
Container Management :
-
Final Disposal :
Emergency Procedures
-
In case of skin contact : Immediately wash the affected area with plenty of soap and water.[13] Remove contaminated clothing.[12] Seek medical attention if irritation persists.
-
In case of eye contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[9][12] Seek immediate medical attention.
-
If inhaled : Move the individual to fresh air.[9][12] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
If swallowed : Do NOT induce vomiting. Rinse mouth with water.[9] Seek immediate medical attention.
-
In case of a spill : Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it into a sealed container for hazardous waste disposal.[9]
Workflow for Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | 72370-19-5 [chemicalbook.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. Page loading... [wap.guidechem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. uah.edu [uah.edu]
- 6. PPE When Handling Chemicals: Essential Protective Gear for Chemical Safety - Kejani Cleaning Services Limited [kejanicleaning.co.ke]
- 7. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 8. hsa.ie [hsa.ie]
- 9. ehs.providence.edu [ehs.providence.edu]
- 10. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 11. 5-(Bromoacetyl)salicylamide | CAS#:73866-23-6 | Chemsrc [chemsrc.com]
- 12. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. chemtalk.com.au [chemtalk.com.au]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

